Bazedoxifene Acetate
Description
See also: Bazedoxifene (has active moiety); this compound; estrogens, conjugated (component of).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
acetic acid;1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O3.C2H4O2/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;1-2(3)4/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZAMQFQZMUNTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048657 | |
| Record name | Bazedoxifene acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198481-33-3 | |
| Record name | Bazedoxifene acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198481-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bazedoxifene acetate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198481333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bazedoxifene acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-[2-(azepan-1-yl)ethoxy]benzyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BAZEDOXIFENE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J70472UD3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bazedoxifene Acetate: A Deep Dive into its Mechanism of Action in Bone Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), has emerged as a significant therapeutic agent for the prevention and treatment of postmenopausal osteoporosis.[1][2][3][4] Unlike traditional estrogen replacement therapy, bazedoxifene exhibits a tissue-selective profile, acting as an estrogen agonist in bone while functioning as an antagonist in uterine and breast tissues.[5] This dual activity allows for the preservation of bone mineral density (BMD) and reduction of fracture risk without stimulating endometrial or breast cell proliferation. This technical guide provides a comprehensive overview of the molecular mechanisms through which bazedoxifene acetate exerts its effects on bone cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanism: Interaction with Estrogen Receptors
Bazedoxifene's primary mechanism of action involves its binding to estrogen receptors (ERs), of which there are two main subtypes: ERα and ERβ. These receptors are widely distributed throughout the body, including in bone, breast, and uterine tissues. The binding of bazedoxifene to these receptors induces a unique conformational change in the receptor protein, which is distinct from the change induced by estrogen. This altered conformation dictates the subsequent interaction with co-regulatory proteins (co-activators or co-repressors), leading to tissue-specific gene expression and downstream physiological effects.
In bone tissue, bazedoxifene acts as an ER agonist, mimicking the bone-protective effects of estrogen. Conversely, in breast and uterine tissues, it acts as an ER antagonist, blocking the proliferative effects of estrogen.
Quantitative Data: Receptor Binding Affinity
The binding affinity of bazedoxifene to ERα and ERβ has been quantified in various studies. The following table summarizes the inhibitory concentration (IC50) values, which represent the concentration of the drug required to displace 50% of a radiolabeled ligand from the receptor.
| Compound | ERα IC50 (nM) | ERβ IC50 (nM) | Reference(s) |
| Bazedoxifene | 26 | Not explicitly stated in provided abstracts | |
| 17β-estradiol | ~3 | Not explicitly stated in provided abstracts | |
| Raloxifene | ~4 | Not explicitly stated in provided abstracts |
Note: While some sources mention bazedoxifene binds to both receptors, specific IC50 values for ERβ were not consistently available in the provided search results.
Impact on Bone Cell Biology
Bazedoxifene modulates the activity of the primary cells involved in bone remodeling: osteoclasts, osteoblasts, and osteocytes.
Osteoclasts: Inhibition of Bone Resorption
Osteoclasts are responsible for the breakdown of bone tissue. Bazedoxifene inhibits osteoclastogenesis (the formation of new osteoclasts) and their resorptive activity. This is achieved primarily through the modulation of the RANKL/RANK/OPG signaling pathway.
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RANKL (Receptor Activator of Nuclear Factor-κB Ligand) is a key cytokine that promotes osteoclast differentiation and activation.
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RANK is the receptor for RANKL, expressed on the surface of osteoclast precursors.
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OPG (Osteoprotegerin) is a decoy receptor produced by osteoblasts that binds to RANKL and prevents it from activating RANK, thereby inhibiting osteoclast formation.
Bazedoxifene, through its estrogenic action in bone, is thought to increase the production of OPG by osteoblasts and decrease the expression of RANKL, thus shifting the OPG/RANKL ratio in favor of reduced bone resorption. Studies have shown that bazedoxifene treatment leads to an increase in serum OPG levels.
Furthermore, bazedoxifene has been shown to suppress the generation of reactive oxygen species (ROS) and inhibit the activation of key signaling molecules like ERK and JNK in osteoclast precursors, which are crucial for RANKL-induced osteoclast differentiation.
Osteoblasts: Promotion of Bone Formation
Osteoblasts are responsible for synthesizing new bone matrix. Bazedoxifene, acting as an ERα agonist in osteoblasts, has been shown to suppress the transforming growth factor-β (TGF-β)-induced synthesis of macrophage colony-stimulating factor (M-CSF), a factor that supports osteoclastogenesis. This effect is mediated through the inhibition of the JNK (c-Jun N-terminal kinase) signaling pathway.
Osteocytes: Potential Role in Apoptosis
Osteocytes are mature bone cells embedded within the bone matrix that play a crucial role in sensing mechanical strain and regulating bone remodeling. Some research suggests that bazedoxifene may protect osteocyte-like cells from apoptosis (programmed cell death) induced by factors like homocysteine. This protective effect is thought to be mediated through the estrogen receptor and involves the amelioration of oxidative stress and inflammation.
Clinical Efficacy: Effects on Bone Mineral Density and Turnover Markers
Clinical trials have consistently demonstrated the efficacy of bazedoxifene in preventing bone loss and reducing bone turnover in postmenopausal women.
Quantitative Data: Clinical Outcomes
| Parameter | Bazedoxifene Dose | Change from Baseline | Comparison to Placebo | Reference(s) |
| Lumbar Spine BMD | 20 mg/day | +2.43% at 2 years | Significantly greater (p < 0.001) | |
| Lumbar Spine BMD | 40 mg/day | +2.74% at 2 years | Significantly greater (p < 0.001) | |
| Total Hip BMD | 20 mg & 40 mg/day | Significant improvement | Significantly greater (p < 0.001) | |
| Serum Osteocalcin (Bone Formation Marker) | 20 mg & 40 mg/day | Significant decrease | Significant decrease | |
| Serum C-telopeptide (CTX) (Bone Resorption Marker) | 20 mg & 40 mg/day | Significant decrease | Significant decrease | |
| New Vertebral Fractures | 20 mg/day | 2.3% incidence over 3 years | Significant risk reduction (42%) |
Experimental Protocols
Understanding the methodologies used to elucidate the mechanism of action of bazedoxifene is critical for researchers in the field. Below are detailed protocols for key in vitro assays.
Osteoclast Differentiation Assay (TRAP Staining)
This assay is used to quantify the formation of mature, multinucleated osteoclasts from precursor cells.
Detailed Steps:
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Cell Seeding: Bone marrow-derived macrophages (BMMs) or a suitable cell line like RAW264.7 are seeded in 96-well plates at a density of approximately 1.0 x 10^4 cells per well.
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Differentiation Induction: Cells are cultured in a complete medium (e.g., α-MEM) supplemented with Macrophage Colony-Stimulating Factor (M-CSF) to support precursor survival and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to induce osteoclast differentiation.
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Treatment: Bazedoxifene is added to the culture medium at various concentrations to assess its dose-dependent effect on osteoclastogenesis.
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Incubation: The cells are incubated for 5-7 days, with the culture medium being replaced every 2 days, until large, multinucleated cells are visible.
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Fixation: The cells are fixed with a 4% paraformaldehyde solution.
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TRAP Staining: Cells are stained using a commercially available TRAP staining kit. TRAP is an enzyme highly expressed in osteoclasts.
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Quantification: The number of TRAP-positive, multinucleated (≥3 nuclei) cells are counted in each well using a light microscope.
Osteoblast Mineralization Assay (Alizarin Red S Staining)
This assay is used to visualize and quantify the deposition of calcium by mature osteoblasts, a key indicator of bone formation.
Detailed Steps:
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Cell Seeding: Osteoblast precursor cells, such as MC3T3-E1 cells or primary mesenchymal stem cells, are seeded in multi-well plates.
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Osteogenic Induction: Cells are cultured in an osteogenic differentiation medium, which typically contains ascorbic acid (for collagen synthesis) and β-glycerophosphate (as a phosphate source for mineralization).
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Treatment: Bazedoxifene is added to the culture medium at desired concentrations.
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Incubation: Cells are cultured for an extended period (typically 14-21 days) to allow for matrix maturation and mineralization, with regular media changes.
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Fixation: The cell layer is fixed with 4% paraformaldehyde.
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Alizarin Red S Staining: The fixed cells are stained with an Alizarin Red S solution, which specifically binds to calcium deposits, staining them a bright orange-red.
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Quantification: The stained mineralized nodules can be visualized and photographed. For quantitative analysis, the stain can be eluted using a solution like 10% cetylpyridinium chloride and the absorbance measured spectrophotometrically.
Gene Expression Analysis (RT-qPCR)
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of specific genes in bone cells following treatment with bazedoxifene.
Detailed Steps:
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Cell Culture and Treatment: Bone cells are cultured and treated with bazedoxifene as described in the previous protocols.
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RNA Isolation: Total RNA is extracted from the cells using a suitable method, such as a commercial RNA isolation kit.
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RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using spectrophotometry (e.g., measuring the A260/A280 ratio).
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Reverse Transcription: The isolated RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
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Quantitative PCR: The qPCR is performed using a thermal cycler, with specific primers for the genes of interest (e.g., RANKL, OPG, Runx2, ALP, Osteocalcin) and a stable reference gene (e.g., GAPDH or ACTB) for normalization.
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Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.
Conclusion
This compound exerts its bone-protective effects through a multifaceted mechanism centered on its selective modulation of estrogen receptors in bone cells. By acting as an estrogen agonist in the skeleton, it effectively suppresses osteoclast-mediated bone resorption and supports osteoblast function. Its ability to modulate the critical RANKL/OPG signaling axis and intracellular pathways like JNK highlights its targeted action. The wealth of preclinical and clinical data underscores its efficacy in increasing bone mineral density and reducing fracture risk in postmenopausal women, establishing it as a valuable therapeutic option in the management of osteoporosis. Further research into its long-term effects and potential interactions with other signaling pathways will continue to refine our understanding of this important therapeutic agent.
References
- 1. Bazedoxifene effects on osteoprotegerin, insulin-like growth factor, tumor necrosis factor and bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bazedoxifene: a new selective estrogen receptor modulator for the treatment of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of conjugated estrogens/bazedoxifene, the first tissue selective estrogen complex (TSEC) for management of menopausal hot flashes and postmenopausal bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bazedoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective estrogen receptor modulators, acting as agonists of estrogen receptor α in osteoblasts, reduce the TGF-β-induced synthesis of macrophage colony-stimulating factor via inhibition of JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Bazedoxifene Acetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Bazedoxifene acetate, a third-generation selective estrogen receptor modulator (SERM), represents a significant advancement in the field of women's health, particularly in the management of postmenopausal conditions. As an indole-based SERM, it exhibits a distinct tissue-selective profile, acting as an estrogen receptor agonist in bone while demonstrating antagonist effects in uterine and breast tissues.[1][2][3] This dual activity allows for the prevention of postmenopausal osteoporosis by reducing bone resorption and turnover, without stimulating the endometrium or breast.[2][4] Furthermore, Bazedoxifene has been investigated for its potential role in cancer therapy through its inhibitory effects on the IL-6/GP130 signaling pathway. This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, mechanism of action, pharmacokinetics, pharmacodynamics, and key experimental data to support its preclinical and clinical development. Detailed experimental protocols for core assays and visualizations of key signaling pathways are included to facilitate further research and application.
Physicochemical Properties
This compound is a white to beige powder. It is an indole-based compound that is structurally distinct from other SERMs like tamoxifen and raloxifene.
| Property | Value | Reference |
| Chemical Name | 1-[[4-[2-(Hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol acetate | |
| Molecular Formula | C32H38N2O5 | |
| Molecular Weight | 530.67 g/mol | |
| CAS Number | 198481-33-3 | |
| Solubility | Soluble in DMSO |
Mechanism of Action
Bazedoxifene's therapeutic effects are mediated through its selective binding to estrogen receptors alpha (ERα) and beta (ERβ). Upon binding, it induces a unique conformational change in the receptor, which dictates the recruitment of co-activator or co-repressor proteins. This differential recruitment is the molecular basis for its tissue-specific agonist and antagonist activities.
-
In Bone: Bazedoxifene acts as an ER agonist, mimicking the effects of estrogen. This leads to the suppression of osteoclast activity, a decrease in bone resorption, and a reduction in bone turnover markers, ultimately preserving bone mineral density (BMD) and reducing fracture risk.
-
In Uterine and Breast Tissue: Bazedoxifene functions as an ER antagonist. It competitively inhibits the binding of estradiol to the ER, thereby blocking estrogen-stimulated proliferation of endometrial and breast cancer cells.
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IL-6/GP130 Signaling Inhibition: Bazedoxifene has been identified as an inhibitor of the interleukin-6 (IL-6)/glycoprotein 130 (GP130) signaling pathway. By disrupting the IL-6/GP130 interaction, it can suppress downstream signaling cascades, including the JAK/STAT3, PI3K/AKT, and MAPK/ERK pathways, which are implicated in cancer cell proliferation, survival, and invasion.
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NF-κB Pathway Modulation: Bazedoxifene has been shown to suppress TNF-α-induced activation of the NF-κB pathway in vascular endothelial cells, suggesting a potential anti-inflammatory role.
Signaling Pathway Diagrams
Pharmacokinetics and Pharmacodynamics
Bazedoxifene is rapidly absorbed following oral administration, with a time to maximum concentration (Tmax) of approximately 2 hours. It exhibits linear pharmacokinetics over a range of single and multiple doses. The absolute bioavailability is approximately 6%.
| Parameter | Value | Reference |
| Tmax | ~2 hours | |
| Absolute Bioavailability | ~6% | |
| Volume of Distribution | 14.7 ± 3.9 L/kg | |
| Plasma Protein Binding | 98-99% | |
| Metabolism | Primarily via glucuronidation by UGT enzymes | |
| Elimination Half-life | ~30 hours |
The pharmacodynamic effects of Bazedoxifene are tissue-dependent. In postmenopausal women, it decreases bone resorption markers and increases bone mineral density. It has a neutral or antagonistic effect on the endometrium and breast.
| Tissue | Effect | Biomarker Changes | Reference |
| Bone | Estrogen Agonist | ↓ Bone turnover markers (e.g., CTX, osteocalcin), ↑ BMD | |
| Uterus | Estrogen Antagonist | No significant increase in endometrial thickness | |
| Breast | Estrogen Antagonist | No stimulation of breast tissue | |
| Lipid Profile | Favorable | ↓ Total cholesterol, ↓ LDL cholesterol |
Key Experimental Data and Protocols
Estrogen Receptor Binding Affinity
The binding affinity of Bazedoxifene to ERα and ERβ is a critical determinant of its activity. This is typically assessed using a competitive radioligand binding assay.
| Receptor | IC50 (nM) | Reference |
| ERα | 26 | |
| ERβ | 99 |
This protocol is a generalized procedure based on established methods.
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Preparation of Uterine Cytosol:
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Uteri are collected from ovariectomized rats (e.g., Sprague-Dawley) 7-10 days post-surgery to upregulate ER expression.
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The tissue is homogenized in a cold buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4).
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The homogenate is centrifuged at low speed to remove nuclei and debris, followed by ultracentrifugation to obtain the cytosolic fraction containing the estrogen receptors.
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Protein concentration of the cytosol is determined using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
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A constant concentration of radiolabeled estradiol (e.g., [3H]-17β-estradiol) is incubated with a fixed amount of uterine cytosol protein.
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Increasing concentrations of unlabeled this compound (competitor) are added to the incubation mixture.
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The reaction is incubated to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).
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Bound and free radioligand are separated using a method such as hydroxylapatite (HAP) precipitation or dextran-coated charcoal.
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The amount of bound radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
A competition curve is generated by plotting the percentage of specifically bound radioligand against the logarithm of the competitor concentration.
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The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve.
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In Vitro Cell Proliferation Assay
The anti-proliferative effect of Bazedoxifene in breast cancer cells is a key indicator of its antagonist activity. The MCF-7 human breast cancer cell line, which is ER-positive, is a standard model for this assessment.
| Cell Line | Assay | Result | IC50 (nM) | Reference |
| MCF-7 | Inhibition of 17β-estradiol-induced proliferation | Antagonist | 0.19 |
This protocol is a generalized procedure based on established methods.
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Cell Culture:
-
MCF-7 cells are maintained in appropriate culture medium (e.g., EMEM supplemented with 10% FBS, insulin, and antibiotics).
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Prior to the assay, cells are cultured in phenol red-free medium with charcoal-stripped FBS for a period (e.g., 3-5 days) to deplete endogenous estrogens.
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Cell Seeding and Treatment:
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Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
After allowing the cells to attach, they are treated with:
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Vehicle control
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17β-estradiol (to stimulate proliferation)
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This compound alone (to assess for agonist activity)
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17β-estradiol in combination with increasing concentrations of this compound (to assess for antagonist activity)
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-
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Proliferation Assessment:
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Cells are incubated for a defined period (e.g., 5-7 days).
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Cell proliferation is quantified using a suitable method, such as:
-
MTT assay: Measures metabolic activity.
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Crystal Violet staining: Stains total cellular protein.
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BrdU incorporation: Measures DNA synthesis.
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-
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Data Analysis:
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The effect of Bazedoxifene on cell proliferation is calculated relative to the vehicle and estradiol-treated controls.
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For antagonist activity, the IC50 value for the inhibition of estradiol-stimulated growth is determined.
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Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis
The OVX rat is the gold-standard preclinical model for evaluating the efficacy of treatments for postmenopausal osteoporosis.
| Animal Model | Key Findings | Reference |
| Ovariectomized Rat | - Prevents ovariectomy-induced bone loss- Increases bone mineral density- Increases bone strength- Does not significantly increase uterine wet weight |
This protocol is a generalized procedure based on established methods.
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Animals and Ovariectomy:
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Female rats (e.g., Sprague-Dawley or Wistar) of a specified age (e.g., 3-6 months) are used.
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Animals undergo bilateral ovariectomy under anesthesia. A sham-operated group serves as a control.
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A post-operative recovery period is allowed.
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Treatment:
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Following recovery, rats are randomly assigned to treatment groups:
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Sham + Vehicle
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OVX + Vehicle
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OVX + this compound (at various doses)
-
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The drug is typically administered daily by oral gavage for a specified duration (e.g., 6-12 weeks).
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Endpoint Analysis:
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Bone Mineral Density (BMD): Measured at sites such as the femur and lumbar spine using dual-energy X-ray absorptiometry (DXA).
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Bone Turnover Markers: Serum levels of markers like osteocalcin (formation) and C-telopeptide (CTX) (resorption) are measured by ELISA.
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Biomechanical Testing: The mechanical strength of bones (e.g., femur, vertebrae) is assessed through tests like three-point bending or compression testing.
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Uterine Wet Weight: At the end of the study, uteri are excised and weighed to assess for uterotrophic (estrogenic) effects.
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Data Analysis:
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Data from the different treatment groups are compared to the sham and OVX vehicle control groups to determine the efficacy of Bazedoxifene in preventing bone loss and its effect on the uterus.
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Clinical Trials
Multiple Phase III clinical trials have demonstrated the efficacy and safety of Bazedoxifene for the prevention and treatment of postmenopausal osteoporosis.
| Trial Phase | Population | Key Outcomes | Reference |
| Phase III | Postmenopausal women with osteoporosis | - Significant reduction in new vertebral fractures compared to placebo- Increased BMD at the lumbar spine and total hip- No evidence of endometrial or breast stimulation | |
| Phase III | Postmenopausal women at risk for osteoporosis | - Prevention of bone loss compared to placebo- Significant reduction in bone turnover markers | |
| Phase IV | Postmenopausal women with osteopenia | - Significant decrease in bone formation and resorption markers |
Conclusion
This compound is a well-characterized third-generation SERM with a favorable tissue-selective profile. Its estrogen agonist activity in bone leads to the effective prevention of postmenopausal osteoporosis, while its antagonist effects in the breast and uterus provide a superior safety profile compared to traditional hormone replacement therapy. The additional discovery of its inhibitory action on the IL-6/GP130 signaling pathway opens new avenues for its potential application in oncology. The comprehensive data presented in this guide, including detailed experimental protocols and signaling pathway diagrams, provide a solid foundation for researchers and drug development professionals to further explore and utilize the therapeutic potential of this compound.
References
- 1. [PDF] Bazedoxifene as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Bazedoxifene Plays a Protective Role against Inflammatory Injury of Endothelial Cells by Targeting CD40 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on bazedoxifene: A novel selective estrogen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
The Tissue-Selective Estrogen Complex (TSEC) Concept with Bazedoxifene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Tissue-Selective Estrogen Complex (TSEC) represents a novel therapeutic paradigm in postmenopausal women's health, aiming to provide the benefits of estrogen therapy while mitigating its associated risks. This is achieved by combining a selective estrogen receptor modulator (SERM) with one or more estrogens. The first and most prominent example of a TSEC is the combination of Bazedoxifene (BZA) with conjugated estrogens (CE). This technical guide provides an in-depth exploration of the TSEC concept centered on Bazedoxifene, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource for understanding and advancing this targeted endocrine therapy.
The TSEC Concept: A Dual-Action Approach
The fundamental principle of the TSEC is to leverage the tissue-specific activities of a SERM to modulate the effects of estrogens. Estrogen therapy is highly effective in alleviating vasomotor symptoms and preventing osteoporosis in postmenopausal women. However, unopposed estrogen use is associated with an increased risk of endometrial hyperplasia and cancer. The traditional approach to mitigate this risk involves the co-administration of a progestin, which can be associated with undesirable side effects, including increased breast cancer risk.[1][2][3]
The TSEC approach replaces the progestin with a SERM. In the case of the Bazedoxifene/Conjugated Estrogens TSEC, Bazedoxifene acts as an estrogen receptor (ER) agonist in bone, complementing the bone-protective effects of conjugated estrogens.[4][5] Conversely, in the uterus and breast, Bazedoxifene exhibits ER antagonist properties, thereby opposing the proliferative effects of estrogens in these tissues. This tissue-selective activity provides a targeted safety profile, aiming to deliver the desired therapeutic effects of estrogen while minimizing potential harm.
Bazedoxifene: The SERM Component
Bazedoxifene is a third-generation indole-based SERM. Its unique pharmacological profile is central to the TSEC concept.
Mechanism of Action
Bazedoxifene exerts its effects by binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The binding of Bazedoxifene to the ER induces a specific conformational change in the receptor. This altered conformation dictates the subsequent interaction with co-activator and co-repressor proteins, which in turn modulates the transcription of estrogen-responsive genes in a tissue-specific manner.
-
In Bone: The Bazedoxifene-ER complex recruits co-activators, leading to an estrogenic (agonist) effect. This promotes osteoblast activity and inhibits osteoclast-mediated bone resorption, thereby preserving bone mineral density.
-
In Uterine and Breast Tissue: The Bazedoxifene-ER complex preferentially recruits co-repressors, resulting in an anti-estrogenic (antagonist) effect. This blocks the proliferative signals of estrogens, reducing the risk of endometrial hyperplasia and potentially breast cancer. In some contexts, Bazedoxifene can also promote the degradation of the ERα protein, further diminishing estrogen signaling.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Bazedoxifene and the Bazedoxifene/Conjugated Estrogens TSEC.
Table 1: Preclinical Receptor Binding and Cellular Activity of Bazedoxifene
| Parameter | Receptor/Cell Line | Value | Reference |
| IC50 (ER Binding) | Estrogen Receptor α (ERα) | 14 - 26 nM | |
| Estrogen Receptor β (ERβ) | 40 nM | ||
| IC50 (Inhibition of E2-induced proliferation) | MCF-7 Cells | 0.19 nM |
Table 2: Clinical Trial Data on Bone Mineral Density (BMD) with Bazedoxifene/Conjugated Estrogens (BZA/CE)
| Treatment Group | Duration | Lumbar Spine BMD Change (%) | Total Hip BMD Change (%) | Reference |
| BZA 20 mg / CE 0.45 mg | 12 months | +1.52 | +1.29 | |
| BZA 20 mg / CE 0.625 mg | 12 months | +1.87 | +1.66 | |
| Placebo | 12 months | -1.03 | -0.99 | |
| CE 0.45 mg / MPA 1.5 mg | 12 months | +2.23 | +1.43 |
Table 3: Clinical Trial Data on Endometrial Safety with Bazedoxifene/Conjugated Estrogens (BZA/CE)
| Treatment Group | Duration | Incidence of Endometrial Hyperplasia (%) | Reference |
| BZA 20 mg / CE 0.45 mg | 12 months | 0.00 | |
| BZA 20 mg / CE 0.625 mg | 12 months | 0.46 | |
| Placebo | 12 months | 0.00 | |
| CE 0.45 mg / MPA 1.5 mg | 12 months | 0.00 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide outlines of key experimental protocols used in the evaluation of Bazedoxifene and the TSEC concept.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., Bazedoxifene) to the estrogen receptor.
Materials:
-
Rat uterine cytosol (source of ER)
-
Radiolabeled estradiol ([³H]-E2)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compound (Bazedoxifene)
-
Assay buffer (e.g., TEDG: Tris, EDTA, Dithiothreitol, Glycerol)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Preparation of Rat Uterine Cytosol: Uteri are collected from ovariectomized rats, homogenized in cold assay buffer, and centrifuged to obtain the cytosolic fraction containing the ER.
-
Competitive Binding Reaction: A fixed concentration of [³H]-E2 is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: HAP slurry is added to bind the receptor-ligand complexes. The mixture is centrifuged, and the supernatant containing the unbound ligand is discarded.
-
Quantification: The HAP pellet is washed, and the bound radioactivity is measured using a scintillation counter.
-
Data Analysis: A competition curve is generated by plotting the percentage of bound [³H]-E2 against the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2) is determined.
MCF-7 Cell Proliferation Assay
Objective: To assess the estrogenic or anti-estrogenic activity of a test compound on the proliferation of human breast cancer cells.
Materials:
-
MCF-7 human breast cancer cell line (ER-positive)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Phenol red-free medium with charcoal-stripped FBS (to remove endogenous estrogens)
-
17β-estradiol (positive control)
-
Test compound (Bazedoxifene)
-
Cell proliferation detection reagent (e.g., MTT, XTT, or CyQUANT)
-
Plate reader
Procedure:
-
Cell Culture: MCF-7 cells are maintained in standard culture medium.
-
Hormone Deprivation: Prior to the assay, cells are switched to phenol red-free medium with charcoal-stripped FBS for a period to deplete endogenous estrogens and synchronize the cells.
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound, alone (to assess agonist activity) or in combination with a fixed concentration of 17β-estradiol (to assess antagonist activity).
-
Incubation: Cells are incubated for a period to allow for cell proliferation.
-
Quantification of Proliferation: A cell proliferation reagent is added, and the absorbance or fluorescence is measured using a plate reader. The signal is proportional to the number of viable cells.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonist activity) or IC50 (for antagonist activity) of the test compound.
Ovariectomized (OVX) Rat Model of Osteoporosis
Objective: To evaluate the in vivo efficacy of a test compound in preventing bone loss in a model of postmenopausal osteoporosis.
Animals:
-
Adult female Sprague-Dawley or Wistar rats
Procedure:
-
Ovariectomy: Rats undergo bilateral ovariectomy to induce estrogen deficiency, which leads to accelerated bone loss. A sham-operated group serves as a control.
-
Treatment: Following a recovery period, the OVX rats are treated with the test compound (e.g., Bazedoxifene), vehicle control, or a positive control (e.g., estradiol) for a specified duration.
-
Bone Mineral Density (BMD) Measurement: BMD of the femur and/or lumbar spine is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).
-
Biomechanical Testing: At the end of the study, bones are collected for biomechanical testing (e.g., three-point bending of the femur) to assess bone strength.
-
Histomorphometry: Bone tissue can be processed for histological analysis to evaluate parameters such as trabecular bone volume and osteoclast/osteoblast numbers.
-
Data Analysis: Changes in BMD, biomechanical properties, and histomorphometric parameters are compared between the treatment groups.
Assessment of Endometrial Proliferation
Objective: To evaluate the effect of a test compound on the uterine endometrium.
Model:
-
Immature or ovariectomized rodents or non-human primates.
Procedure:
-
Treatment: Animals are treated with the test compound, vehicle control, estrogen (positive control), or a combination of estrogen and the test compound.
-
Uterine Weight Measurement: At the end of the treatment period, the uteri are excised and weighed (wet weight). An increase in uterine weight is an indicator of a proliferative (estrogenic) effect.
-
Histological Examination: Uterine tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin). A pathologist examines the sections to assess endometrial thickness, glandular development, and the presence of hyperplasia.
-
Proliferation Marker Staining: Immunohistochemical staining for proliferation markers, such as Ki-67, can be performed to quantify the number of proliferating cells in the endometrium.
-
Gene Expression Analysis: RNA can be extracted from uterine tissue to analyze the expression of estrogen-responsive genes.
Signaling Pathways and Logical Relationships
The interplay between conjugated estrogens and Bazedoxifene at the molecular level is complex and tissue-dependent. The following diagram illustrates the differential signaling outcomes in bone and uterine tissues.
Conclusion
The Tissue-Selective Estrogen Complex, exemplified by the combination of Bazedoxifene and conjugated estrogens, represents a significant advancement in menopausal therapy. By integrating the principles of selective estrogen receptor modulation, the TSEC offers a targeted approach to achieve the benefits of estrogen on vasomotor symptoms and bone health while providing a favorable safety profile for the endometrium and breast. The data summarized and the experimental protocols outlined in this guide provide a solid foundation for further research and development in this promising area of women's health. A thorough understanding of the underlying mechanisms and rigorous preclinical and clinical evaluation are paramount to realizing the full potential of the TSEC concept.
References
- 1. Efficacy and safety of bazedoxifene for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue selective estrogen complex (TSEC): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugated Estrogens and Bazedoxifene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]
- 5. hilarispublisher.com [hilarispublisher.com]
An In-depth Technical Guide to the Binding Affinity of Bazedoxifene Acetate for Estrogen Receptors α and β
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bazedoxifene acetate, a third-generation selective estrogen receptor modulator (SERM), exhibits a distinct binding profile for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), underpinning its tissue-specific pharmacological effects. This technical guide provides a comprehensive overview of the binding affinity of bazedoxifene for both ER subtypes, detailing the experimental methodologies used for its characterization. The document includes quantitative binding data, in-depth experimental protocols for key assays, and a visualization of the associated signaling pathways. This information is intended to serve as a critical resource for researchers and professionals involved in the fields of endocrinology, oncology, and drug development.
Introduction
Bazedoxifene is an indole-based SERM that demonstrates a unique pattern of estrogenic and anti-estrogenic activities in a tissue-selective manner. It is approved for the treatment of postmenopausal osteoporosis and for the management of moderate to severe vasomotor symptoms associated with menopause, in combination with conjugated estrogens.[1] The therapeutic efficacy of bazedoxifene is intrinsically linked to its differential binding to and modulation of ERα and ERβ.[2] Understanding the nuances of its interaction with these receptors is paramount for elucidating its mechanism of action and exploring its potential in other clinical applications, including breast cancer.[3][4]
Bazedoxifene acts as an estrogen receptor agonist in bone tissue, which is beneficial for preventing bone loss.[2] Conversely, it functions as an antagonist in breast and uterine tissues, mitigating the proliferative effects of estrogen. This tissue-specific activity is a hallmark of SERMs and is determined by the ligand's ability to induce distinct conformational changes in the estrogen receptor, leading to the differential recruitment of coactivator and corepressor proteins.
Quantitative Binding Affinity Data
The binding affinity of this compound for human ERα and ERβ has been quantified using various in vitro assays. The data, presented in the tables below, are crucial for comparing its potency with other SERMs and understanding its receptor selectivity.
Table 1: Inhibitory Concentration (IC50) of Bazedoxifene for Estrogen Receptors
| Compound | ERα IC50 (nM) | ERβ IC50 (nM) | Reference(s) |
| Bazedoxifene | 14 - 26 | 40 - 99 | |
| 4-Hydroxytamoxifen | ~1 | ~1 | |
| Raloxifene | ~1-2 | ~6 |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled estrogen to the receptor. A lower IC50 value indicates a higher binding affinity.
Table 2: Dissociation Constant (Kd) of Bazedoxifene for Estrogen Receptors
| Parameter | ERα | ERβ | Reference(s) |
| Dissociation Constant (Kd) (nM) | 0.1 | 0.3 |
Note: The dissociation constant (Kd) is a measure of the binding affinity between a ligand and a receptor. A lower Kd value indicates a stronger binding affinity.
Experimental Protocols
The characterization of bazedoxifene's binding affinity and functional activity relies on standardized and reproducible experimental protocols. The following sections provide detailed methodologies for two key assays.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
Purified recombinant human ERα or ERβ
-
Radiolabeled ligand (e.g., [³H]-17β-estradiol)
-
Test compound (this compound)
-
Binding buffer (e.g., 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Wash buffer
-
Scintillation cocktail
-
Glass fiber filters
-
96-well microplates
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of bazedoxifene and a fixed concentration of [³H]-17β-estradiol in binding buffer.
-
Assay Setup: In a 96-well plate, add the purified estrogen receptor (50-100 µg protein per well), the fixed concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of bazedoxifene.
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of bazedoxifene by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled estradiol) from the total binding. Plot the percentage of specific binding against the log concentration of bazedoxifene to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow of the competitive radioligand binding assay.
Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay
This cell-based assay is used to determine the functional activity of a compound as an ER agonist or antagonist by measuring its effect on the transcription of a reporter gene.
Materials:
-
Mammalian cell line (e.g., MCF-7, T47D, or HEK293)
-
Expression vector for human ERα or ERβ
-
Luciferase reporter vector containing one or more EREs upstream of the luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (this compound)
-
17β-estradiol (for antagonist assays)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture the cells in an appropriate medium. Co-transfect the cells with the ER expression vector and the ERE-luciferase reporter vector using a suitable transfection reagent. For cell lines endogenously expressing ERs like MCF-7, transfection of the reporter vector alone is sufficient.
-
Treatment: After transfection, treat the cells with varying concentrations of bazedoxifene.
-
Agonist Mode: Add bazedoxifene alone to determine its ability to activate the reporter gene.
-
Antagonist Mode: Add bazedoxifene in the presence of a fixed concentration of 17β-estradiol (e.g., a concentration that gives 80% of the maximal response) to determine its ability to inhibit estrogen-induced activation.
-
-
Incubation: Incubate the cells for a period of 24 hours to allow for gene expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add the luciferase assay reagent, which contains the substrate luciferin, to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis:
-
Agonist Mode: Plot the luminescence against the log concentration of bazedoxifene to determine the EC50 (half-maximal effective concentration).
-
Antagonist Mode: Plot the percentage of inhibition of estradiol-induced luminescence against the log concentration of bazedoxifene to determine the IC50.
-
Experimental Workflow for ERE-Luciferase Reporter Gene Assay
Caption: Workflow of the ERE-luciferase reporter gene assay.
Signaling Pathways
The tissue-specific effects of bazedoxifene are a consequence of the unique conformational changes it induces in ERα and ERβ upon binding. These altered receptor conformations lead to the differential recruitment of a suite of coactivator and corepressor proteins, which in turn modulate the transcription of target genes.
In tissues where bazedoxifene acts as an agonist (e.g., bone), the bazedoxifene-ER complex recruits coactivators, such as steroid receptor coactivator-1 (SRC-1), which promote gene transcription leading to beneficial effects like reduced bone turnover.
In tissues where it acts as an antagonist (e.g., breast and uterus), the complex preferentially recruits corepressors, such as silencing mediator for retinoid and thyroid hormone receptors (SMRT), which inhibit the transcription of estrogen-responsive genes involved in cell proliferation, such as cyclin D1, TFF1 (pS2), and PGR.
Bazedoxifene-Mediated ER Signaling Pathway
Caption: Bazedoxifene's differential recruitment of co-regulators.
Conclusion
This compound's distinct binding affinity for ERα and ERβ, coupled with its ability to differentially recruit co-regulators, forms the molecular basis for its tissue-selective pharmacological profile. The quantitative data and detailed experimental protocols presented in this guide provide a foundational resource for researchers working to further understand the mechanism of action of bazedoxifene and to explore its therapeutic potential. A thorough understanding of its interaction with estrogen receptors is essential for the continued development and application of this and other next-generation SERMs.
References
- 1. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]
- 3. The Selective Estrogen Receptor Modulator Bazedoxifene Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Technical Guide to the Structural and Mechanistic Differences of Bazedoxifene and Other Selective Estrogen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structural distinctions between the third-generation Selective Estrogen Receptor Modulator (SERM), Bazedoxifene, and other notable SERMs like Tamoxifen and Raloxifene. We will explore how these structural nuances translate into different pharmacological profiles, present comparative quantitative data, detail key experimental methodologies, and visualize the underlying molecular mechanisms.
Core Structural Differences Among SERMs
Selective Estrogen Receptor Modulators (SERMs) are defined by their unique chemical scaffolds, which dictate their binding orientation within the Estrogen Receptor (ER) ligand-binding domain (LBD) and subsequent tissue-specific agonist or antagonist activity.[1]
Bazedoxifene is distinguished by its 2-phenyl-3-methyl indole core.[2] This is a significant departure from the scaffolds of earlier generation SERMs:
-
Tamoxifen , a first-generation SERM, is built upon a trans-stilbene (triphenylethylene) core.[2]
-
Raloxifene , a second-generation SERM, possesses a benzothiophene core.[2]
These fundamental differences in the core binding domain are critical in determining the overall shape of the molecule and how it is presented to the ER's ligand-binding pocket.[2] Furthermore, the side chain "affecter region" of Bazedoxifene is linked to its core via a flexible methylene hinge, contrasting with the direct connection in Tamoxifen and the carbonyl hinge in Raloxifene.
Mechanism of Action: The Role of Helix 12 and Coregulator Recruitment
The tissue-specific effects of SERMs are a direct result of the distinct structural changes they induce in the ER upon binding. These conformational changes dictate whether the receptor recruits transcriptional co-activators (leading to agonist effects) or co-repressors (leading to antagonist effects).
The final positioning of Helix 12 (H12) of the ER's ligand-binding domain is the critical determinant of this outcome.
-
Agonist Action (e.g., Estradiol): When the natural ligand, 17β-estradiol, binds, it induces a conformation where H12 seals the ligand-binding pocket. This creates a surface that promotes the binding of co-activator proteins, such as Steroid Receptor Coactivator (SRC) family members, which then initiate gene transcription.
-
Antagonist Action (e.g., Bazedoxifene/Raloxifene): Antagonistic SERMs like Bazedoxifene and Raloxifene possess bulky side chains. Upon binding, this side chain sterically hinders H12 from adopting its agonist conformation. Instead, H12 is displaced and repositions into the site where co-activators would normally bind. This new conformation favors the recruitment of co-repressor proteins, like NCoR1 and SMRT, which silence gene transcription.
X-ray crystallography studies of the ER LBD in complex with Bazedoxifene confirm that it disrupts H12's agonist conformation, providing a structural basis for its antagonist effects in tissues like the breast and uterus.
Quantitative Data Comparison
The structural variations among SERMs directly impact their binding affinities for ERα and ERβ and their functional activities in different cellular contexts.
Binding affinities are crucial indicators of a compound's potency. The data below represents the concentration required to inhibit 50% of radiolabeled estradiol binding (IC50). Lower values indicate higher affinity.
| Compound | ERα IC50 (nM) | ERβ IC50 (nM) | Reference(s) |
| 17β-Estradiol | 3.2 | 3.6 | |
| Bazedoxifene | 26 | 89 | |
| Raloxifene | ~26 | - | |
| 4-OHT (active Tamoxifen) | - | - | |
| Lasofoxifene | 1.08 | 4.41 |
Note: Tamoxifen itself has low affinity and acts as a prodrug for its active metabolite, 4-hydroxytamoxifen (4-OHT).
The functional outcome of ER binding is assessed in cell-based assays. The following data shows the antagonist potency (IC50) of SERMs in inhibiting estradiol-induced proliferation in MCF-7 breast cancer cells.
| Compound | MCF-7 Proliferation Inhibition IC50 (nM) | Reference(s) |
| Bazedoxifene | 0.19 | |
| Raloxifene | 1.0 | |
| 4-OHT (active Tamoxifen) | 0.39 |
These data highlight that while Bazedoxifene has a slightly lower binding affinity for ERα compared to estradiol, it is a highly potent antagonist of estradiol-induced cell proliferation, more so than Raloxifene in this assay.
Key Experimental Protocols
Reproducible and standardized assays are fundamental to the characterization of SERMs. Below are outlines of key methodologies.
This assay determines the binding affinity of a test compound for estrogen receptors.
-
Objective: To calculate the IC50 value of a SERM, which is the concentration that displaces 50% of a specific radioligand from the receptor.
-
Materials:
-
Receptor Source: Human recombinant ERα/ERβ or rat uterine cytosol.
-
Radioligand: [³H]-17β-estradiol.
-
Buffers: TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4).
-
Apparatus: Scintillation counter, 96-well plates, filter harvester.
-
-
Methodology:
-
Preparation: Prepare receptor homogenates from tissue or cell lysates via homogenization and ultracentrifugation.
-
Incubation: In a 96-well plate, incubate a fixed concentration of receptor and [³H]-estradiol with a range of concentrations of the unlabeled test SERM.
-
Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. The receptors and bound ligand are retained on the filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal curve and determine the IC50 value.
-
This cell-based assay measures the ability of a compound to act as an ER agonist or antagonist.
-
Objective: To quantify the transcriptional activity mediated by a SERM through the ER.
-
Materials:
-
Cell Line: A human cell line (e.g., MCF-7, T47D) stably transfected with an Estrogen Response Element (ERE)-luciferase reporter construct. These cells endogenously express ERα.
-
Reagents: Cell culture media, test compounds, estradiol (for antagonist mode), luciferase assay substrate (e.g., luciferin).
-
Apparatus: Luminometer.
-
-
Methodology:
-
Cell Plating: Seed the ERE-luciferase reporter cells into 96-well plates and allow them to attach overnight.
-
Treatment:
-
Agonist Mode: Treat cells with increasing concentrations of the test SERM.
-
Antagonist Mode: Co-treat cells with a fixed concentration of estradiol (e.g., EC80) and increasing concentrations of the test SERM.
-
-
Incubation: Incubate the cells for 18-24 hours to allow for transcription and translation of the luciferase enzyme.
-
Lysis & Measurement: Lyse the cells and add the luciferase substrate. Measure the light output (luminescence) using a luminometer.
-
Analysis:
-
Agonist Mode: Plot luminescence vs. log concentration to determine the EC50 (potency).
-
Antagonist Mode: Plot the inhibition of estradiol-induced luminescence vs. log concentration to determine the IC50 (antagonist potency).
-
-
Conclusion
The structural evolution from Tamoxifen's triphenylethylene core to Raloxifene's benzothiophene and finally to Bazedoxifene's indole-based scaffold has yielded compounds with increasingly refined pharmacological profiles. Bazedoxifene's unique structure results in a potent antagonist effect in breast cancer cells and a distinct clinical profile, particularly regarding uterine safety. The interplay between the core structure, the side-chain orientation, and the resulting repositioning of Helix 12 is the molecular basis for these differences. Understanding these structure-activity relationships, quantified through rigorous binding and functional assays, is paramount for the rational design of future generations of tissue-selective nuclear receptor modulators.
References
Preclinical Pharmacology of Bazedoxifene Acetate: A Technical Guide
Introduction
Bazedoxifene Acetate (BZA) is a third-generation, nonsteroidal, indole-based selective estrogen receptor modulator (SERM).[1][2] It has been developed for its tissue-selective effects, acting as an estrogen receptor (ER) agonist in certain tissues, such as bone, while functioning as an ER antagonist in others, like the uterus and breast.[3][4] This distinct profile allows it to confer the bone-protective benefits of estrogen while minimizing the risks of stimulating endometrial and breast tissue.[5] This technical guide provides an in-depth summary of the preclinical pharmacology of this compound, focusing on its mechanism of action, pharmacokinetics, efficacy in animal models, and safety profile, tailored for researchers and drug development professionals.
Mechanism of Action (Pharmacodynamics)
Bazedoxifene's pharmacological activity is mediated through its high-affinity binding to estrogen receptors α (ERα) and β (ERβ). As a SERM, its ultimate effect—agonist or antagonist—is determined by the conformational change it induces in the ER upon binding. This altered conformation dictates the recruitment of co-activator or co-repressor proteins, leading to tissue-specific modulation of estrogen-responsive gene transcription.
Estrogen Receptor Binding Affinity
Bazedoxifene binds with high affinity to both ERα and ERβ, with a slightly stronger affinity for ERα. Its binding affinity for ERα is comparable to that of the SERM raloxifene.
Table 1: Estrogen Receptor Binding Affinity of Bazedoxifene
| Receptor Subtype | Parameter | Value (nM) | Reference |
|---|---|---|---|
| Estrogen Receptor α (ERα) | IC₅₀ | 26 | |
| Estrogen Receptor α (ERα) | IC₅₀ | 23 ± 15 | |
| Estrogen Receptor β (ERβ) | IC₅₀ | 89 ± 159 |
| Estrogen Receptor β (ERβ) | IC₅₀ | 99 | |
IC₅₀ (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
In Vitro Cellular Effects
In preclinical cell-based assays, bazedoxifene demonstrates clear estrogen antagonist activity in breast cancer cells. It does not stimulate the proliferation of MCF-7 human breast cancer cells; instead, it effectively inhibits the proliferation induced by 17β-estradiol.
Table 2: In Vitro Anti-proliferative Activity of Bazedoxifene
| Cell Line | Activity | Parameter | Value (nM) | Reference |
|---|
| MCF-7 (Human Breast Cancer) | Inhibition of 17β-estradiol-induced proliferation | IC₅₀ | 0.19 | |
Signaling Pathway
The tissue-selective action of bazedoxifene is dependent on the unique conformation it imparts to the estrogen receptor, which in turn influences the interaction with various co-regulatory proteins that are differentially expressed in various target cells. In bone cells, the BZA-ER complex preferentially recruits co-activators, leading to estrogen-like effects. Conversely, in uterine and breast cells, the complex recruits co-repressors, resulting in the antagonism of estrogen-mediated gene expression and cell proliferation.
In Vivo Preclinical Efficacy
The therapeutic potential of bazedoxifene has been extensively evaluated in various animal models, confirming its tissue-selective profile.
Bone Efficacy in Ovariectomized (OVX) Models
In ovariectomized rats, a standard model for postmenopausal osteoporosis, bazedoxifene effectively prevents bone loss. It has been shown to significantly increase bone mineral density (BMD) and improve the compressive strength of vertebrae compared to untreated OVX animals. Similar bone-sparing effects were observed in long-term studies using aged ovariectomized cynomolgus monkeys.
Uterine and Mammary Gland Effects
Preclinical studies consistently demonstrate bazedoxifene's antagonist effects in reproductive tissues. In an immature rat uterotrophic assay, bazedoxifene caused significantly less increase in uterine weight compared to ethinyl estradiol and even raloxifene. It also antagonizes the stimulatory effects of conjugated estrogens on the endometrium and mammary gland. In ovariectomized monkeys, bazedoxifene, both alone and in combination with conjugated estrogens, resulted in less epithelial proliferation in the breast compared to estrogen treatment alone.
Effects on Lipid Metabolism
In the OVX rat model, bazedoxifene demonstrated beneficial effects on lipid profiles by significantly reducing total cholesterol levels.
Table 3: Summary of In Vivo Efficacy of Bazedoxifene in Preclinical Models
| Model | Tissue/System | Key Findings | Reference |
|---|---|---|---|
| Ovariectomized (OVX) Rat | Bone | Increased bone mineral density and compressive strength. | |
| Ovariectomized (OVX) Rat | Lipids | Reduced total cholesterol levels. | |
| Immature Rat | Uterus | Minimal uterotrophic activity; less than raloxifene. | |
| Ovariectomized Monkey | Bone | Prevented OVX-induced bone loss; maintained bone strength. | |
| Ovariectomized Monkey | Uterus/Breast | No uterotrophic activity; antagonized estrogen-induced breast proliferation. |
| Morphine-addicted Rat | CNS | Did not prevent vasomotor activity (hot flush model). | |
Preclinical Pharmacokinetics (ADME)
Pharmacokinetic studies of bazedoxifene have been conducted in multiple preclinical species, including mice, rats, dogs, and monkeys.
-
Absorption: Bazedoxifene is rapidly absorbed following oral administration in rats, with a Tmax of approximately 0.35 hours.
-
Distribution: It is widely distributed into tissues, with a high volume of distribution (16.8 L/kg in rats).
-
Metabolism: The primary metabolic pathway for bazedoxifene is extensive first-pass glucuronidation by UDP-glucuronosyltransferases (UGTs), with little to no metabolism mediated by the cytochrome P450 (CYP) system. The major metabolites identified in rats are bazedoxifene-5-glucuronide and bazedoxifene-4'-glucuronide.
-
Excretion: The predominant route of excretion is via the feces (>97% in rats), with minimal renal clearance (<1%).
-
Bioavailability: Due to extensive first-pass metabolism, oral bioavailability is low across species.
Table 4: Pharmacokinetic Parameters of Bazedoxifene in Preclinical Species
| Species | Dose Route | T½ (Parent) | Tmax | Oral Bioavailability (%) | Reference |
|---|---|---|---|---|---|
| Rat | IV (0.2 mg/kg) | 3.8 h | N/A | N/A | |
| Rat | Oral (1 mg/kg) | - | 0.35 h | 16% | |
| Monkey | IV/Oral | 5.5 h | 1-6 h | 11.3% |
| Dog | Oral | - | - | 7% | |
Safety and Toxicology
The preclinical safety profile of bazedoxifene has been characterized through a range of toxicology and safety pharmacology studies.
-
Safety Pharmacology: Bazedoxifene was found to be negative in a standard battery of safety pharmacology studies, indicating a low risk of off-target effects on major physiological systems. The only notable finding was weak cross-reactivity at the sigma opioid receptor.
-
General Toxicology: In repeat-dose toxicity studies in rats and monkeys, most findings were related to the known pharmacology of SERMs. These included effects such as decreased body weight and atrophy of the uterus, cervix, and vagina, which were reversible upon cessation of treatment.
-
Carcinogenicity: A 2-year carcinogenicity study in rats showed a decrease in the incidence of mammary and pituitary tumors, consistent with an ER antagonist effect in these tissues. An increase in benign ovarian granulosa cell tumors was observed in female rats, which was attributed to an indirect hormonal mechanism involving increased luteinizing hormone (LH) levels resulting from the inhibition of estrogen's negative feedback on the pituitary.
-
Reproductive Toxicology: At high doses, maternal toxicity was observed in pregnant rats and rabbits. While no major malformations were reported, findings included delayed ossification and vascular abnormalities.
Table 5: Summary of Key Preclinical Toxicology Findings for Bazedoxifene
| Study Type | Species | Key Findings | Reference |
|---|---|---|---|
| Safety Pharmacology | Various | No significant off-target activity. | |
| Repeat-Dose Toxicology | Rat, Monkey | Effects were primarily extensions of pharmacology (e.g., uterine atrophy) and were reversible. | |
| 2-Year Carcinogenicity | Rat | ↓ Mammary and pituitary tumors. ↑ Benign ovarian tumors (females) via an indirect hormonal mechanism. |
| Reproductive Toxicology | Rat, Rabbit | Maternal toxicity at high doses; no major teratogenic effects. | |
Detailed Experimental Protocols
Estrogen Receptor Competitive Binding Assay
-
Objective: To determine the binding affinity (IC₅₀) of bazedoxifene for ERα and ERβ.
-
Methodology:
-
Receptor Source: Recombinant human ERα or ERβ protein is used.
-
Radioligand: A tritiated estradiol ([³H]-E₂) solution of a known concentration is used as the competitive ligand.
-
Assay: Varying concentrations of bazedoxifene are incubated with the receptor protein and [³H]-E₂ in an appropriate buffer.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated (e.g., using a hydroxylapatite filter or size-exclusion chromatography).
-
Detection: The amount of bound [³H]-E₂ is quantified using liquid scintillation counting.
-
Analysis: Data are plotted as the percentage of [³H]-E₂ displaced versus the concentration of bazedoxifene. The IC₅₀ value is calculated using non-linear regression analysis.
-
MCF-7 Breast Cancer Cell Proliferation Assay
-
Objective: To assess the estrogen agonist/antagonist activity of bazedoxifene on breast cancer cell proliferation.
-
Methodology:
-
Cell Culture: MCF-7 cells are maintained in estrogen-depleted medium (e.g., phenol red-free medium with charcoal-stripped serum) for several days to ensure baseline conditions.
-
Plating: Cells are seeded into 96-well plates and allowed to attach.
-
Treatment: Cells are treated with: (a) vehicle control, (b) 17β-estradiol (E₂) as a positive control, (c) bazedoxifene alone across a range of concentrations, and (d) E₂ in combination with varying concentrations of bazedoxifene.
-
Incubation: Plates are incubated for a period of 3-5 days.
-
Proliferation Measurement: Cell proliferation is quantified using a standard method such as the MTT assay, which measures metabolic activity, or by direct cell counting.
-
Analysis: Results are expressed as a percentage of the control. For antagonist activity, the IC₅₀ for the inhibition of E₂-stimulated growth is calculated.
-
Ovariectomized (OVX) Rat Model for Osteoporosis
-
Objective: To evaluate the in vivo efficacy of bazedoxifene in preventing estrogen-deficiency-induced bone loss.
-
Methodology:
-
Animals: Skeletally mature (e.g., 3-6 months old) female Sprague-Dawley rats are used.
-
Surgery: Animals undergo bilateral ovariectomy (OVX) to induce estrogen deficiency. A sham-operated group serves as a control.
-
Treatment: Following a recovery period, animals are dosed daily (e.g., via oral gavage) with vehicle or bazedoxifene at various dose levels for a specified duration (e.g., 6-12 weeks).
-
Bone Mineral Density (BMD): BMD of the lumbar spine and femur is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DEXA).
-
Biomechanical Strength Testing: At the end of the study, vertebrae and/or femurs are harvested. Their mechanical strength is assessed using tests such as vertebral compression or three-point bending of the femur.
-
Uterine Weight: The uterus is collected and weighed (wet weight) to assess uterotrophic or anti-uterotrophic effects.
-
Immature Rat Uterotrophic Assay
-
Objective: To determine the estrogenic (agonist) or anti-estrogenic (antagonist) effect of bazedoxifene on the uterus.
-
Methodology:
-
Animals: Immature, weanling female rats (approx. 21 days old) are used.
-
Treatment: Animals are administered the test compound (bazedoxifene), a positive control (e.g., ethinyl estradiol), and a vehicle control daily for 3 consecutive days.
-
Necropsy: On the fourth day, approximately 24 hours after the final dose, the animals are euthanized.
-
Measurement: The uterus is carefully dissected, trimmed of fat, and blotted to remove fluid. The wet weight of the uterus is recorded.
-
Analysis: The mean uterine weight of each treatment group is compared to the vehicle control group. A significant increase in uterine weight indicates an estrogenic effect.
-
Conclusion
The preclinical data for this compound establish it as a potent and selective estrogen receptor modulator. Its profile is distinguished by a desirable combination of estrogen agonist activity on bone and the lipid profile, coupled with clear antagonist activity in the uterus and breast. Pharmacokinetic studies show rapid absorption and extensive first-pass metabolism, with a safety profile largely defined by its intended pharmacological mechanism. These characteristics, demonstrated consistently across in vitro and in vivo models, provide a strong rationale for its clinical development in the management of postmenopausal conditions.
References
- 1. Bazedoxifene: a new selective estrogen receptor modulator for the treatment of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Bazedoxifene for the prevention of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Bazedoxifene Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bazedoxifene acetate is a third-generation selective estrogen receptor modulator (SERM) developed for the prevention and treatment of postmenopausal osteoporosis. As a SERM, it exhibits tissue-selective estrogen receptor agonist or antagonist activity. This technical guide provides an in-depth overview of the discovery and development of this compound, from its initial screening and preclinical evaluation to pivotal clinical trials. It includes a summary of key quantitative data, detailed experimental protocols for foundational assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Bazedoxifene is an indole-based estrogen receptor (ER) ligand designed to have favorable effects on bone and lipid metabolism while minimizing stimulation of uterine and breast tissues.[1] It acts as an estrogen agonist in bone, thereby reducing bone resorption and turnover, and as an antagonist in the endometrium and breast tissue.[2] This tissue-selective profile makes it a valuable therapeutic option for postmenopausal women.
Preclinical Development
Lead Identification and Optimization
The development of bazedoxifene involved a stringent screening process to identify a SERM with an improved tissue-selectivity profile compared to its predecessors. This process focused on key endpoints, including effects on the uterus, lipid metabolism, bone remodeling, and the central nervous system.
In Vitro Studies
Bazedoxifene demonstrates high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).
Table 1: Comparative Estrogen Receptor Binding Affinity (IC50, nM)
| Compound | ERα IC50 (nM) | ERβ IC50 (nM) |
| Bazedoxifene | 23 - 26 | 99 |
| Raloxifene | 13.7 | - |
| Idoxifene | 6.5 | - |
| Ospemifene | ~15 | ~15 |
Note: Data compiled from multiple sources.[3][4][5] IC50 values can vary based on experimental conditions.
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled estrogen for binding to the receptor.
-
Materials: Purified recombinant human ERα or ERβ, [3H]-17β-estradiol (radiolabeled ligand), test compounds, binding buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4), wash buffer, scintillation cocktail, glass fiber filters.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, incubate the purified estrogen receptor, a fixed concentration of [3H]-17β-estradiol, and varying concentrations of the test compound. Include control wells for total binding (no test compound) and non-specific binding (excess unlabeled estradiol).
-
Incubate to reach binding equilibrium (e.g., 18-24 hours at 4°C).
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value from the resulting competition curve.
-
In MCF-7 human breast cancer cells, which are estrogen-sensitive, bazedoxifene acts as an estrogen antagonist. It does not stimulate cell proliferation on its own and inhibits 17β-estradiol-induced proliferation.
Table 2: In Vitro Functional Activity of Bazedoxifene
| Assay | Cell Line | Effect of Bazedoxifene | IC50 (nM) |
| Cell Proliferation | MCF-7 | Inhibition of 17β-estradiol-induced proliferation | 0.19 |
This assay measures the effect of a compound on the proliferation of the estrogen-receptor-positive MCF-7 breast cancer cell line.
-
Materials: MCF-7 cells, cell culture medium (e.g., DMEM/F12 with charcoal/dextran-treated FBS), test compounds, 17β-estradiol, multi-well plates.
-
Procedure:
-
Plate MCF-7 cells at a specific density (e.g., 20,000 cells/well in a 24-well plate) in a phenol red-free medium with charcoal/dextran-treated FBS to remove endogenous estrogens.
-
After allowing the cells to attach overnight, treat them with varying concentrations of the test compound, alone or in combination with a fixed concentration of 17β-estradiol (e.g., 10 pM).
-
Incubate the cells for a defined period (e.g., 7 days).
-
Assess cell proliferation using a suitable method, such as direct cell counting, DNA quantification (e.g., SYBR Green), or a metabolic assay (e.g., MTS).
-
Determine the concentration of the test compound that inhibits proliferation by 50% (IC50) in the presence of 17β-estradiol.
-
In Vivo Studies (Animal Models)
The ovariectomized rat is a standard animal model for studying postmenopausal osteoporosis. In this model, bazedoxifene has been shown to prevent bone loss and improve bone strength.
Table 3: Effects of Bazedoxifene in the Ovariectomized Rat Model
| Parameter | Treatment Duration | Effect of Bazedoxifene |
| Bone Mineral Density (BMD) | 12 months | Significantly increased at the lumbar spine, proximal femur, and tibia compared to OVX controls. |
| Bone Turnover | 12 months | Prevented ovariectomy-induced increases in bone turnover markers. |
| Biomechanical Strength | 12 months | Increased at the lumbar spine compared to OVX animals. |
This model is used to evaluate the efficacy of compounds in preventing estrogen-deficiency-induced bone loss.
-
Animals: Female Sprague-Dawley or Wistar rats (e.g., 6-month-old).
-
Procedure:
-
Perform bilateral ovariectomy (OVX) on the experimental group to induce estrogen deficiency. A sham operation is performed on the control group.
-
Allow a post-operative period for the establishment of bone loss (e.g., 1-3 weeks).
-
Administer the test compound (e.g., bazedoxifene at doses ranging from 0.1 to 1.0 mg/kg/day) or vehicle to the OVX rats for a specified duration (e.g., 12 months).
-
At the end of the treatment period, collect bone samples (e.g., femur, tibia, lumbar vertebrae) for analysis.
-
Assess bone mineral density (BMD) using dual-energy X-ray absorptiometry (DXA), bone microarchitecture using micro-computed tomography (µCT), and biomechanical strength through mechanical testing.
-
Biochemical markers of bone turnover can also be measured from serum or urine samples.
-
In animal models, bazedoxifene demonstrates an antagonistic effect on uterine and mammary gland tissues, mitigating the proliferative effects of estrogens. In an immature rat uterine model, bazedoxifene showed significantly less increase in uterine wet weight compared to ethinyl estradiol and raloxifene. When co-administered with conjugated estrogens, bazedoxifene showed a dose-dependent reduction in uterine wet weight compared to conjugated estrogens alone.
Clinical Development
Phase I Studies: Pharmacokinetics and Safety
Phase I studies in healthy postmenopausal women established the pharmacokinetic profile and safety of bazedoxifene.
Table 4: Pharmacokinetic Parameters of Bazedoxifene in Healthy Postmenopausal Women (Single and Multiple Doses)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |
| 5 mg (multiple dose) | 1.6 | ~2.5 | - | 25-30 | ~6 |
| 20 mg (multiple dose) | 6.2 | ~2.5 | 71 ± 34 | 25-30 | ~6 |
| 40 mg (multiple dose) | 12.5 | ~2.5 | - | 25-30 | ~6 |
Note: Data compiled from multiple sources. Cmax, Tmax, and AUC values can vary between studies.
Bazedoxifene exhibits linear pharmacokinetics with doses ranging from 5 to 40 mg, with no unexpected accumulation. It reaches a steady state within one week of daily administration.
Phase III Studies: Efficacy in Postmenopausal Osteoporosis
Large-scale, randomized, placebo-controlled Phase III trials have demonstrated the efficacy of bazedoxifene in preventing and treating postmenopausal osteoporosis.
Bazedoxifene significantly increases BMD at the lumbar spine and total hip compared to placebo.
Table 5: Mean Percent Change in Bone Mineral Density from Baseline at 3 Years
| Treatment Group | Lumbar Spine BMD (%) | Total Hip BMD (%) |
| Bazedoxifene 20 mg | +2.21 | +0.27 |
| Bazedoxifene 40 mg | +2.38 | +0.50 |
| Raloxifene 60 mg | +2.96 | +0.90 |
| Placebo | +0.88 | -0.83 |
Data from a 3-year, randomized, double-blind, placebo- and active-controlled study.
Bazedoxifene has been shown to significantly reduce the risk of new vertebral fractures.
Table 6: Incidence of New Vertebral and Non-Ververtebral Fractures at 3 Years
| Treatment Group | New Vertebral Fracture Incidence (%) | Relative Risk Reduction (vs. Placebo) | Non-Vertebral Fracture Incidence (%) |
| Bazedoxifene 20 mg | 2.3 | 42% | 5.7 |
| Bazedoxifene 40 mg | 2.5 | 37% | 5.6 |
| Raloxifene 60 mg | 2.3 | 42% | 5.9 |
| Placebo | 4.1 | - | 6.3 |
Data from a 3-year, randomized, double-blind, placebo- and active-controlled study.
In a post-hoc analysis of a subgroup of women at higher risk for fracture, bazedoxifene 20 mg significantly reduced the risk of non-vertebral fractures by 50% compared to placebo.
Signaling Pathways and Mechanism of Action
Bazedoxifene's tissue-selective effects are a result of its differential modulation of estrogen receptor signaling in various target tissues. The binding of bazedoxifene to ERα or ERβ induces a unique conformational change in the receptor, which in turn influences its interaction with co-regulatory proteins (co-activators and co-repressors). The specific complement of co-regulators present in a given cell type determines whether the bazedoxifene-ER complex will have an agonistic or antagonistic effect on gene transcription.
In bone cells, the bazedoxifene-ER complex likely recruits co-activators that promote the transcription of genes involved in reducing bone resorption, mimicking the effect of estrogen. Conversely, in breast and uterine cells, the complex may preferentially bind to co-repressors, leading to the inhibition of estrogen-mediated gene expression and cell proliferation.
Bazedoxifene has also been shown to inhibit IL-6/GP130 signaling, which may contribute to its anti-proliferative effects in some cancer cells.
Synthesis of this compound
The synthesis of this compound is a multi-step process. One reported pathway involves the following key steps:
-
Condensation of 4-hydroxybenzaldehyde with an alkylate to form a 4-formyl phenoxy derivative.
-
Reductive amination of the derivative with 4-benzyloxyaniline.
-
Ring formation with 4'-benzyloxy-2-bromopropiophenone to create the indole core.
-
Further modifications to introduce the azepane-containing side chain.
-
Deprotection of the benzyl groups.
-
Finally, salt formation with acetic acid to yield this compound.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]
- 3. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Studying Bazedoxifene Acetate Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and detailed protocols for evaluating the efficacy of Bazedoxifene Acetate. The information is intended to guide researchers in designing and conducting preclinical studies for postmenopausal osteoporosis and breast cancer.
I. Introduction to this compound
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen receptor (ER) agonist and antagonist activity.[1][2] It is primarily an ER antagonist in uterine and breast tissues and an ER agonist in bone.[1][2][3] This selective profile makes it a valuable therapeutic agent for conditions such as postmenopausal osteoporosis and a potential candidate for breast cancer treatment.
II. Animal Models for Osteoporosis Efficacy
The most common and well-validated animal model for studying postmenopausal osteoporosis is the ovariectomized (OVX) rodent model, which mimics the estrogen-deficient state of menopause. Non-human primate models are also utilized for long-term studies.
A. Ovariectomized (OVX) Rat Model
The OVX rat model is characterized by accelerated bone turnover and loss of bone mass, particularly in trabecular bone, mirroring the changes seen in postmenopausal women.
Quantitative Efficacy Data of Bazedoxifene in OVX Rat Models
| Parameter | Animal Model | This compound Dose | Key Findings | Reference |
| Bone Mineral Density (BMD) | 6-week OVX rats | 0.3 mg/kg/day | Significantly increased bone mass compared to control animals. | |
| 12-month OVX Sprague-Dawley rats | 0.1, 0.3, or 1.0 mg/kg/day (with Conjugated Estrogens) | Significantly increased BMD at the lumbar spine, proximal femur, and tibia compared with OVX controls. | ||
| 6-week OVX rats | 0.1 mg/kg/day | Effective in maintaining bone mass. | ||
| 6-week OVX rats | 0.3 mg/kg/day | Reached maximal significant efficacy in maintaining bone mass. | ||
| Bone Strength | OVX rats | Not specified | Better compressive strength of L4 vertebrae compared to OVX animals. | |
| 12-month OVX Sprague-Dawley rats | 0.1, 0.3, or 1.0 mg/kg/day (with Conjugated Estrogens) | Increased biomechanical strength at the lumbar spine (L4) compared with OVX animals. | ||
| Uterine Effects | Immature rats | 0.5 and 5.0 mg/kg | Associated with less increase in uterine wet weight than ethinyl estradiol or raloxifene. | |
| OVX mice | 3 mg/kg/day (with Premarin 2.5 mg/kg/day) | Antagonized the uterine stimulation of Premarin. |
Experimental Protocol: Ovariectomized Rat Model for Osteoporosis
-
Animal Selection: Use skeletally mature female rats (e.g., Sprague-Dawley or Wistar, 6 months old). House animals in a controlled environment with a standard diet and water ad libitum.
-
Ovariectomy Procedure:
-
Anesthetize the rats using an appropriate anesthetic regimen (e.g., ketamine/xylazine intraperitoneal injection).
-
Make a single midline dorsal skin incision or bilateral flank incisions.
-
Locate and ligate the ovarian blood vessels and the fallopian tubes.
-
Excise the ovaries.
-
Suture the muscle and skin layers.
-
Administer postoperative analgesics as required.
-
A sham operation, where the ovaries are exteriorized but not removed, should be performed on the control group.
-
-
Treatment Regimen:
-
Allow a post-surgery recovery period (typically 2-4 weeks) for the establishment of bone loss.
-
Administer this compound orally (e.g., by gavage) or via subcutaneous pellets. Doses typically range from 0.1 to 1.0 mg/kg/day.
-
The treatment duration can vary from 6 weeks to 12 months depending on the study endpoints.
-
-
Efficacy Assessment:
-
Bone Mineral Density (BMD): Measure BMD of the lumbar spine, femur, and tibia at baseline and at the end of the study using dual-energy X-ray absorptiometry (DEXA) adapted for small animals.
-
Biochemical Markers of Bone Turnover: Collect serum or urine to measure markers such as osteocalcin (formation) and C-telopeptide of type I collagen (CTX, resorption).
-
Biomechanical Testing: At the end of the study, euthanize the animals and excise bones (e.g., femur, lumbar vertebrae) for biomechanical strength testing (e.g., three-point bending for femur, compression testing for vertebrae).
-
Histomorphometry: Perform histological analysis of bone sections to assess trabecular architecture and cellular activity.
-
B. Ovariectomized Cynomolgus Monkey Model
This non-human primate model offers a closer physiological resemblance to humans and is used for longer-term efficacy and safety studies.
Quantitative Efficacy Data of Bazedoxifene in OVX Cynomolgus Monkeys
| Parameter | Animal Model | This compound Dose | Key Findings | Reference |
| Bone Turnover | 18-month OVX cynomolgus monkeys | 0.2, 0.5, 1, 5, or 25 mg/kg/day | Prevented OVX-induced increases in bone turnover. | |
| Bone Mass | 18-month OVX cynomolgus monkeys | 0.2, 0.5, 1, 5, or 25 mg/kg/day | Partially preserved cortical and cancellous bone mass. Strongest efficacy at 25 mg/kg/day. | |
| Uterine & Mammary Effects | 18-month OVX cynomolgus monkeys | 0.2, 0.5, 1, 5, or 25 mg/kg/day | No evidence of uterotrophic activity and mammary tissue was unaffected. |
Experimental Protocol: Ovariectomized Cynomolgus Monkey Model
-
Animal Selection: Use adult female cynomolgus monkeys (Macaca fascicularis).
-
Ovariectomy Procedure: Perform ovariectomy surgically under appropriate anesthesia and with postoperative care.
-
Treatment Regimen: Administer this compound daily by oral gavage for an extended period (e.g., 18 months).
-
Efficacy Assessment:
-
Bone Turnover Markers: Assess at multiple time points (e.g., 6, 12, and 18 months).
-
Bone Densitometry: Use DEXA and peripheral quantitative computed tomography (pQCT).
-
Histomorphometry and Biomechanics: Perform at the end of the study.
-
Safety Assessment: Monitor uterine and pituitary weights, and mammary tissue histology.
-
III. Animal Models for Breast Cancer Efficacy
The most widely used preclinical model for estrogen receptor-positive (ER+) breast cancer is the MCF-7 xenograft mouse model.
A. MCF-7 Xenograft Mouse Model
MCF-7 is a human breast adenocarcinoma cell line that expresses estrogen and progesterone receptors, making it an ideal in vivo tool for testing therapies targeting hormone-responsive breast cancer.
Quantitative Efficacy Data of Bazedoxifene in MCF-7 Xenograft Models
| Parameter | Animal Model | This compound Treatment | Key Findings | Reference |
| Tumor Growth | Mice with MCF-7 xenografts | s.c. pellet | Significantly inhibited the growth of 17β-estradiol-dependent tumors. | |
| Mice with tamoxifen-resistant MCF-7 xenografts | Not specified | Effectively inhibited tumor growth. | ||
| Cell Proliferation | MCF-7 cells in vitro | IC50 of 0.19 nM | Inhibited 17β-estradiol-induced proliferation. |
Experimental Protocol: MCF-7 Xenograft Mouse Model
-
Animal Selection: Use immunocompromised mice (e.g., athymic nu/nu mice).
-
Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM/F12 with 10% FBS).
-
Tumor Implantation:
-
Subcutaneously inject a suspension of MCF-7 cells (e.g., 1 x 10^7 cells) mixed with Matrigel into the flank of the mice.
-
For an orthotopic model, inject cells directly into the mammary fat pad.
-
Supplement with a slow-release 17β-estradiol pellet to support initial tumor growth.
-
-
Treatment Regimen:
-
Once tumors reach a palpable size (e.g., ~100-200 mm³), randomize mice into treatment groups.
-
Administer this compound (e.g., via subcutaneous pellet or daily gavage).
-
Include control groups (vehicle, estrogen-only).
-
-
Efficacy Assessment:
-
Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate tumor volume.
-
Tumor Weight: At the end of the study, excise and weigh the tumors.
-
Gene Expression Analysis: Analyze tumor tissue for changes in the expression of estrogen-responsive genes.
-
Protein Analysis: Assess levels of ERα and other relevant proteins in tumor lysates via Western blot.
-
IV. Signaling Pathways Modulated by Bazedoxifene
Bazedoxifene's efficacy is mediated through its interaction with estrogen receptors, leading to the modulation of downstream signaling pathways.
-
Estrogen Receptor (ER) Signaling: As a SERM, Bazedoxifene binds to ERα and ERβ. In breast cancer cells, it acts as an antagonist, inducing a conformational change in ERα that can lead to its proteasomal degradation and inhibition of transcriptional activity. This blocks estrogen-dependent proliferation.
-
Inhibition of Pro-survival Pathways: Bazedoxifene has been shown to inhibit STAT3 and MAPK signaling pathways, which are critical for cancer cell survival and proliferation. It can also reduce the phosphorylation of AKT and ERK.
References
Application Notes and Protocols: Preparing Bazedoxifene Acetate Stock Solutions for Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for the preparation, storage, and application of Bazedoxifene Acetate stock solutions for in vitro cell culture experiments. This compound is a third-generation selective estrogen receptor modulator (SERM) that acts as an antagonist on estrogen receptors in uterine and breast tissues and an agonist in bone tissue.[1][2] It is a valuable tool for studying estrogen receptor signaling and its effects on cell proliferation, apoptosis, and other cellular processes. These guidelines are intended for researchers, scientists, and drug development professionals.
Physicochemical Properties and Solubility
This compound is a white to beige powder. Proper solubilization is critical for accurate and reproducible experimental results. The solubility of this compound in common laboratory solvents is summarized below. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to the compound's high solubility and stability in it.
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source(s) |
| DMSO | 14 - 100 mg/mL | ~26.4 - 188.4 mM | [3][4] |
| Ethanol | 5 - 13 mg/mL | ~9.4 - 24.5 mM | |
| DMF | 50 mg/mL | ~94.2 mM | |
| Water | Insoluble | Insoluble |
Note: Solubility can vary between suppliers. Some sources report solubility in DMSO as high as 100 mg/mL, while others state 14-15 mg/mL. It is recommended to start with a lower, conservative concentration (e.g., 10 mM) or test the solubility of your specific lot.
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials and Equipment
-
This compound powder (CAS: 198481-33-3)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Stock Solution Preparation Workflow
References
Application Notes and Protocols: Dose-Response Studies of Bazedoxifene Acetate in MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bazedoxifene Acetate, a third-generation selective estrogen receptor modulator (SERM), has demonstrated significant anti-proliferative and pro-apoptotic effects in estrogen receptor-positive (ER+) breast cancer cells, such as the MCF-7 cell line. This document provides a comprehensive overview of the dose-dependent effects of this compound on MCF-7 cells, including detailed experimental protocols and a summary of key quantitative data. The information presented herein is intended to guide researchers in designing and executing dose-response studies to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
The following tables summarize the quantitative data from dose-response studies of this compound in MCF-7 cells.
Table 1: Effect of this compound on MCF-7 Cell Proliferation
| Parameter | Condition | This compound Concentration | Result | Reference |
| IC50 | Inhibition of 17β-estradiol-induced proliferation | 0.19 nM | Potent inhibition of estrogen-stimulated growth | [1][2] |
| IC50 | Inhibition of cell growth (hormone-independent) | 2.4 x 10⁻¹⁰ M | Effective in hormone-deprived conditions | [3] |
| Growth Inhibition | Hormone-independent MCF-7:5C cells | 10⁻⁸ M | ~80% reduction in cell growth | [4] |
Table 2: Dose-Dependent Effect of this compound on Protein and mRNA Expression in MCF-7 Cells
| Target | Concentration | Effect | Reference |
| ERα Protein | 10⁻⁹ M to 10⁻⁶ M | Dose-dependent downregulation (maximum at 10⁻⁶ M) | [4] |
| Cyclin D1 mRNA | 10⁻⁶ M | Significant decrease | |
| c-myc mRNA | 10⁻⁶ M | Significant decrease | |
| Survivin Protein | 10⁻⁷ M | Decreased levels | |
| Bcl-2 Protein | 10⁻⁷ M | Decreased levels |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of this compound on the viability of MCF-7 cells.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium from your stock solution. After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Treat the cells with various concentrations of this compound for the desired time period (e.g., 48 hours). Include appropriate controls.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells from each well.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data. Differentiate between viable (Annexin V-FITC negative, PI negative), early apoptotic (Annexin V-FITC positive, PI negative), late apoptotic/necrotic (Annexin V-FITC positive, PI positive), and necrotic (Annexin V-FITC negative, PI positive) cell populations.
Western Blot Analysis
This protocol is for detecting the dose-dependent changes in the expression of key proteins (e.g., ERα, Cyclin D1, Bcl-2) in MCF-7 cells treated with this compound.
Materials:
-
MCF-7 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for ERα, Cyclin D1, Bcl-2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Western blot imaging system
Procedure:
-
Cell Lysis: Treat MCF-7 cells with various concentrations of this compound. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the ECL detection reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Visualizations
Experimental Workflow
Caption: Experimental workflow for dose-response studies.
This compound Signaling Pathway in MCF-7 Cells
Caption: Bazedoxifene signaling in MCF-7 cells.
Logical Relationship of Study Design
Caption: Logical flow of the dose-response study.
References
- 1. Bazedoxifene as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling [mdpi.com]
- 2. Bazedoxifene, a GP130 Inhibitor, Modulates EMT Signaling and Exhibits Antitumor Effects in HPV-Positive Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SERM/SERD bazedoxifene disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells | eLife [elifesciences.org]
- 4. The Selective Estrogen Receptor Modulator Bazedoxifene Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bazedoxifene Acetate in Tamoxifen-Resistant Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to endocrine therapies, such as tamoxifen, is a significant clinical challenge in the management of estrogen receptor-alpha (ERα)-positive breast cancer. Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), has demonstrated efficacy in preclinical models of tamoxifen-resistant breast cancer.[1][2] Unlike tamoxifen, which can exhibit partial agonist activity, bazedoxifene functions as a pure ERα antagonist.[2] Its unique mechanism of action involves inducing a conformational change in ERα, leading to its proteasomal degradation, thereby functioning as a selective estrogen receptor degrader (SERD).[2][3] This dual SERM/SERD activity makes bazedoxifene a promising therapeutic agent to overcome tamoxifen resistance.
These application notes provide a summary of the effects of bazedoxifene in tamoxifen-resistant breast cancer models and detailed protocols for key in vitro and in vivo experiments.
Data Presentation
In Vitro Efficacy of Bazedoxifene
Bazedoxifene has been shown to be a potent inhibitor of ERα transcriptional activity and cell growth in breast cancer cell lines.
| Cell Line | Assay | IC50 (nM) | Reference |
| MCF-7 (Tamoxifen-Sensitive) | ERE-Luciferase Reporter Assay | 0.12 | |
| MCF-7 (Tamoxifen-Sensitive) | Cell Growth Assay | 0.24 |
In Vivo Efficacy of Bazedoxifene in a Tamoxifen-Resistant Xenograft Model
In a tamoxifen-resistant (TamR) xenograft model, bazedoxifene effectively reversed tamoxifen-stimulated tumor growth.
| Treatment Group | Outcome | Result | p-value | Reference |
| Tamoxifen Alone vs. Tamoxifen + Bazedoxifene | Time to reach 0.5 cm³ tumor volume | Significantly longer with Bazedoxifene | p = 0.0175 | |
| Tamoxifen Alone vs. Tamoxifen + Bazedoxifene | Tumor growth rate | Significantly reduced with Bazedoxifene | p = 0.0207 |
Effect of Bazedoxifene on ERα Protein Levels
Bazedoxifene treatment leads to a significant reduction in ERα protein levels in breast cancer cells.
| Cell Line | Treatment | Duration | ERα Protein Reduction | Reference |
| MCF-7 | 2 µM Bazedoxifene | 24 hours | 48% | |
| T-47D | 2 µM Bazedoxifene | 24 hours | 63% | |
| MCF-7:5C (Hormone-Independent) | 10⁻⁸ M Bazedoxifene | 24 hours | Maximum suppression observed |
Signaling Pathways
Bazedoxifene-Induced ERα Degradation
Bazedoxifene's primary mechanism of action in overcoming tamoxifen resistance is through the degradation of the ERα protein. This process is initiated by bazedoxifene binding to the ERα, which induces a unique conformational change. This altered conformation is recognized by the cellular machinery responsible for protein degradation, leading to the ubiquitination and subsequent degradation of ERα by the 26S proteasome. This effectively eliminates the primary driver of tumor growth in ERα-positive breast cancer. While the specific E3 ubiquitin ligases involved in bazedoxifene-mediated ERα degradation are still under investigation, studies on tissue-selective estrogen complexes (TSECs) containing bazedoxifene suggest a potential role for the F-box protein 45 (FBXO45).
Experimental Protocols
Experimental Workflow: In Vitro and In Vivo Assessment of Bazedoxifene
Protocol 1: Cell Viability Assay
This protocol is to determine the effect of bazedoxifene on the viability of tamoxifen-resistant breast cancer cells.
Materials:
-
Tamoxifen-resistant breast cancer cell lines (e.g., TamR variants of MCF-7 or T47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phenol red-free medium with charcoal-stripped serum for hormone-deprivation studies
-
Bazedoxifene Acetate
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of bazedoxifene (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 3-6 days.
-
On the day of analysis, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot for ERα Degradation
This protocol is to assess the effect of bazedoxifene on ERα protein levels.
Materials:
-
Tamoxifen-resistant breast cancer cells
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of bazedoxifene for different time points (e.g., 2, 8, 24 hours). Include a vehicle control. For proteasome inhibition experiments, pre-treat cells with MG132 for 2 hours before adding bazedoxifene.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the ERα signal to the loading control.
Protocol 3: In Vivo Tamoxifen-Resistant Xenograft Model
This protocol describes the evaluation of bazedoxifene's efficacy in a tamoxifen-resistant mouse xenograft model.
Materials:
-
Female immunodeficient mice (e.g., ovariectomized nude mice)
-
Tamoxifen-resistant breast cancer cells (e.g., TamR)
-
Matrigel
-
Tamoxifen pellets (e.g., 5 mg, 60-day release)
-
Bazedoxifene pellets (e.g., 5 mg, 60-day release)
-
Calipers
Procedure:
-
Implant tamoxifen-resistant cells subcutaneously into the flank of the mice.
-
Implant a tamoxifen pellet subcutaneously to stimulate tumor growth.
-
Monitor tumor growth regularly by measuring with calipers. Tumor volume can be calculated using the formula: (length x width²)/2.
-
When tumors reach a specific volume (e.g., 0.2 cm³), randomize the mice into treatment groups (e.g., continued tamoxifen alone, tamoxifen + bazedoxifene).
-
Implant the respective treatment pellets.
-
Continue to monitor tumor volume and body weight for the duration of the study (e.g., ~30 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, qPCR).
-
Analyze the tumor growth data, for example, by comparing the time for tumors in each group to reach a certain volume using Kaplan-Meier analysis.
Conclusion
This compound demonstrates significant antitumor activity in preclinical models of tamoxifen-resistant breast cancer. Its ability to induce the degradation of ERα provides a clear mechanistic rationale for its efficacy in overcoming resistance to tamoxifen. The protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of bazedoxifene and to explore its effects on various aspects of breast cancer cell biology. Further studies are warranted to fully elucidate the specific molecular players in the bazedoxifene-induced ERα degradation pathway and to translate these promising preclinical findings into clinical benefits for patients with endocrine-resistant breast cancer.
References
- 1. Bazedoxifene exhibits antiestrogenic activity in animal models of tamoxifen resistant breast cancer; implications for treatment of advanced disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The SERM/SERD bazedoxifene disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Bazedoxifene Acetate Effects on Bone Mineral Density in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bazedoxifene Acetate is a third-generation selective estrogen receptor modulator (SERM) that has demonstrated efficacy in the prevention and treatment of postmenopausal osteoporosis.[1][2] As a SERM, Bazedoxifene exhibits tissue-selective estrogen receptor agonist or antagonist activity.[3][4] In bone tissue, it acts as an estrogen agonist, mimicking the bone-protective effects of estrogen by decreasing bone resorption and reducing biochemical markers of bone turnover.[3] This leads to an increase in bone mineral density (BMD) and a reduction in fracture risk. In contrast, it acts as an estrogen receptor antagonist in uterine and breast tissues. The ovariectomized (OVX) rat is a widely used and well-established animal model for studying postmenopausal osteoporosis, as the removal of the ovaries induces estrogen deficiency, leading to bone loss that mimics the condition in postmenopausal women. This document provides detailed application notes and protocols for assessing the effects of this compound on bone mineral density in this rat model.
Data Presentation: Quantitative Effects of this compound on Bone Parameters in Ovariectomized (OVX) Rats
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on bone mineral density, bone turnover markers, and biomechanical strength in OVX rats.
Table 1: Effects of this compound on Bone Mineral Density (BMD) in OVX Rats
| Treatment Group | Dosage (mg/kg/day) | Treatment Duration | Skeletal Site | % Change in BMD vs. OVX Control | Reference |
| Bazedoxifene | 0.3 | 12 months | Lumbar Spine | Significant Increase | |
| Bazedoxifene | 0.3 | 12 months | Proximal Femur | Significant Increase | |
| Bazedoxifene | 0.3 | 12 months | Tibia | Significant Increase | |
| Bazedoxifene | 0.1 | 12 months | Lumbar Spine | Significant Increase | |
| Bazedoxifene | 1.0 | 12 months | Lumbar Spine | Significant Increase | |
| Bazedoxifene | 0.33 | 8 months | Lumbar Spine | Partial Recovery | |
| Bazedoxifene | 0.33 | 8 months | Femur | No Significant Recovery | |
| Bazedoxifene | 0.3 | 6 weeks | Not Specified | Significant Increase |
Table 2: Effects of this compound on Bone Turnover Markers in OVX Rats
| Treatment Group | Dosage (mg/kg/day) | Treatment Duration | Marker | Effect vs. OVX Control | Reference |
| Bazedoxifene/CE | 0.1 - 1.0 | 12 months | Bone Turnover | Prevented OVX-induced increase | |
| Bazedoxifene | 0.33 | 8 months | Bone Remodeling | Increased, recovering formation levels |
Table 3: Effects of this compound on Biomechanical Strength in OVX Rats
| Treatment Group | Dosage (mg/kg/day) | Treatment Duration | Skeletal Site | Biomechanical Parameter | Effect vs. OVX Control | Reference | |---|---|---|---|---|---| | Bazedoxifene/CE | 0.1 - 1.0 | 12 months | Lumbar Spine (L4) | Biomechanical Strength | Increased | | | Bazedoxifene | 0.33 | 8 months | Not Specified | Maximum Deformation | Restored | |
Experimental Protocols
I. Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis
This protocol describes the induction of estrogen deficiency in female rats to model postmenopausal bone loss.
Materials:
-
Female Sprague-Dawley or Wistar rats (6 months old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scalpel, scissors, forceps)
-
Suture materials
-
Analgesics
-
This compound
-
Vehicle for administration (e.g., saline, Tween-80, methylcellulose)
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week prior to surgery.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic protocol.
-
Surgical Procedure:
-
Make a small dorsal midline skin incision caudal to the rib cage.
-
Locate the ovaries through bilateral flank incisions in the underlying muscle wall.
-
Ligate the ovarian blood vessels and fallopian tubes.
-
Remove both ovaries.
-
Suture the muscle and skin incisions.
-
-
Post-operative Care: Administer analgesics as required and monitor the animals for recovery.
-
Sham Control Group: A sham operation should be performed on a control group of rats, which involves the same surgical procedure without the removal of the ovaries.
-
Treatment Administration:
-
Allow a post-surgical recovery period of at least 7 days.
-
Randomly divide the OVX rats into a vehicle control group and one or more this compound treatment groups.
-
Administer this compound or vehicle daily via oral gavage at the desired dosage (e.g., 0.33 mg/kg/day) for the specified treatment duration (e.g., 8 months).
-
Experimental Workflow for OVX Rat Model
Caption: Workflow for the ovariectomized rat model.
II. Bone Mineral Density (BMD) Assessment by Dual-Energy X-ray Absorptiometry (DXA)
DXA is a non-invasive technique used to measure areal BMD.
Materials:
-
DXA instrument equipped with small animal software
-
Anesthetized rats
Procedure:
-
Anesthesia: Anesthetize the rat.
-
Positioning: Place the rat in a prone position on the scanning table.
-
Scanning: Perform a whole-body scan or scans of specific regions of interest (ROI), such as the lumbar spine and femur.
-
Analysis: Use the accompanying software to define the ROIs and calculate the bone mineral content (BMC) in grams and the bone area (BA) in cm². BMD is then calculated as BMC/BA (g/cm²).
III. Bone Microarchitecture Assessment by Micro-Computed Tomography (µCT)
µCT provides high-resolution, three-dimensional images of bone microarchitecture.
Materials:
-
µCT scanner
-
Dissected and cleaned bones (e.g., femur, tibia, lumbar vertebrae)
-
Sample holder
-
Analysis software
Procedure:
-
Sample Preparation:
-
Euthanize the rat and dissect the bone of interest.
-
Carefully remove all soft tissue.
-
Store the bone in 70% ethanol or fix in 10% neutral buffered formalin.
-
-
Scanning:
-
Mount the bone in the sample holder.
-
Set the scanning parameters (e.g., voxel size, X-ray voltage, and current). A typical voxel size for rat bone is around 10-20 µm.
-
Acquire a series of X-ray projections as the sample rotates.
-
-
Reconstruction: Reconstruct the projection images into a 3D dataset.
-
Analysis:
-
Define a volume of interest (VOI) for analysis (e.g., the proximal tibial metaphysis for trabecular bone analysis).
-
Segment the bone from the background using a global thresholding procedure.
-
Calculate key trabecular and cortical bone parameters.
-
Key µCT Parameters:
-
Trabecular Bone:
-
Bone Volume Fraction (BV/TV, %)
-
Trabecular Number (Tb.N, 1/mm)
-
Trabecular Thickness (Tb.Th, µm)
-
Trabecular Separation (Tb.Sp, µm)
-
-
Cortical Bone:
-
Cortical Thickness (Ct.Th, µm)
-
Cortical Area (Ct.Ar, mm²)
-
Total Cross-sectional Area (Tt.Ar, mm²)
-
IV. Analysis of Serum Bone Turnover Markers
Biochemical markers in the serum can provide a dynamic assessment of bone formation and resorption.
Materials:
-
Blood collection supplies
-
Centrifuge
-
ELISA kits for specific bone turnover markers
-
Microplate reader
Procedure:
-
Sample Collection: Collect blood via cardiac puncture or tail vein at the time of euthanasia.
-
Serum Separation: Allow the blood to clot and then centrifuge to separate the serum. Store serum at -80°C until analysis.
-
Biomarker Assays: Use commercially available ELISA kits to quantify the levels of bone turnover markers.
-
Bone Formation Markers:
-
Osteocalcin (OCN)
-
Procollagen type I N-terminal propeptide (P1NP)
-
Alkaline phosphatase (ALP)
-
-
Bone Resorption Markers:
-
C-terminal telopeptide of type I collagen (CTX-I)
-
Tartrate-resistant acid phosphatase 5b (TRAP 5b)
-
-
Signaling Pathway
Mechanism of Action of Bazedoxifene in Bone
Bazedoxifene, as a SERM, binds to estrogen receptors (ERα and ERβ) in bone cells. This interaction modulates gene expression, leading to a decrease in osteoclast activity and an increase or maintenance of osteoblast function, ultimately resulting in the preservation of bone mass.
Caption: Bazedoxifene signaling in bone cells.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound for the management of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Guidelines for assessment of bone microstructure in rodents using micro–computed tomography | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
Bazedoxifene Acetate: In Vivo Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo study designs and detailed experimental protocols for investigating the therapeutic potential of Bazedoxifene Acetate (BZA). BZA is a third-generation selective estrogen receptor modulator (SERM) with demonstrated efficacy in preclinical models of osteoporosis and various cancers. This document outlines established treatment regimens, key experimental methodologies, and the underlying signaling pathways influenced by BZA.
I. In Vivo Treatment Protocols
Successful in vivo studies using this compound require careful consideration of the animal model, dosage, administration route, and treatment duration, tailored to the specific disease context.
Animal Models and Dosage Regimens
The selection of an appropriate animal model is critical for translating preclinical findings. BZA has been evaluated in various rodent and non-human primate models. Dosages are often determined based on allometric scaling from the clinically approved human dose for osteoporosis, which is typically 20 mg/day.
Table 1: Summary of this compound Dosages in In Vivo Studies
| Animal Model | Disease Model | Dosage Range | Administration Route | Treatment Duration | Key Findings |
| Rat (Sprague-Dawley, Wistar) | Ovariectomized (OVX) - Osteoporosis | 0.3 - 3 mg/kg/day | Oral gavage, Dietary | 6 weeks - 8 months | Maintained bone mass and strength, prevented OVX-induced bone loss.[1][2] |
| Mouse (SCID, Nude) | Cancer Xenografts (Head and Neck, Breast, Gastrointestinal) | 2 - 8 mg/kg/day | Intraperitoneal (i.p.), Oral gavage | 21 - 27 days | Inhibited tumor growth, enhanced efficacy of cisplatin and radiation.[1][3] |
| Mouse (gp130Y757F) | Gastrointestinal Cancer | 3 mg/kg/day | Intraperitoneal (i.p.) | 7 weeks | Suppressed tumor growth.[4] |
| Monkey (Cynomolgus) | Postmenopausal Breast Tissue Effects | 2.0 - 2.5 mg/kg (target dose) | Dietary | 20 months | Antagonized estrogenic effects in the breast. |
Vehicle Formulation and Administration
For oral gavage administration, this compound can be formulated in vehicles such as Dimethyl Sulfoxide (DMSO) and subsequently diluted in a suitable carrier like polyethylene glycol (PEG300) and water. For dietary administration, the compound is mixed into the standard rodent chow at specified concentrations. Intraperitoneal injections are typically prepared in a sterile solution like saline with a solubilizing agent if necessary.
II. Key Experimental Protocols
Detailed methodologies for common in vivo experiments involving this compound are provided below.
A. Ovariectomized (OVX) Rat Model of Osteoporosis
This model is the gold standard for studying postmenopausal osteoporosis.
Protocol:
-
Animal Selection: Use skeletally mature female rats (e.g., Sprague-Dawley or Wistar), typically 6 months of age.
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week prior to surgery.
-
Ovariectomy:
-
Anesthetize the rats using an appropriate anesthetic cocktail (e.g., ketamine/xylazine).
-
Make a dorsal midline or bilateral dorsolateral incision to access the abdominal cavity.
-
Locate and ligate the ovarian blood vessels and the fallopian tubes.
-
Excise both ovaries.
-
Suture the muscle and skin layers.
-
A sham operation, where the ovaries are located but not removed, should be performed on the control group.
-
-
Post-Operative Care: Provide appropriate analgesia and monitor the animals for recovery.
-
Treatment Initiation: Begin this compound or vehicle treatment 1-2 weeks post-ovariectomy to allow for the onset of bone loss.
-
Outcome Assessment:
-
Bone Mineral Density (BMD): Measure BMD of the femur and lumbar spine at baseline and at the end of the study using dual-energy X-ray absorptiometry (DEXA) designed for small animals.
-
Bone Turnover Markers: Collect serum or urine to analyze for markers of bone formation (e.g., osteocalcin) and resorption (e.g., CTX).
-
Histomorphometry: At the end of the study, harvest long bones and vertebrae for histological analysis of bone architecture.
-
B. Cancer Xenograft Mouse Model
This model is widely used to assess the anti-tumor efficacy of therapeutic agents.
Protocol:
-
Cell Culture: Culture the desired human cancer cell line (e.g., head and neck, breast) under standard conditions.
-
Animal Selection: Use immunocompromised mice, such as athymic nude or SCID mice, to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation:
-
Harvest and resuspend the cancer cells in a suitable medium, often mixed with Matrigel to support initial tumor growth.
-
Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 70-300 mm³).
-
Measure tumor dimensions (length and width) regularly (e.g., every other day) using digital calipers.
-
Calculate tumor volume using the formula: Volume = 0.52 × (Length) × (Width)².
-
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups and begin administration of this compound or vehicle.
-
Efficacy Evaluation:
-
Continue to monitor tumor volume throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Immunohistochemistry (IHC): Analyze tumor tissue for the expression of key signaling proteins (e.g., phosphorylated STAT3) to investigate the mechanism of action.
-
C. Immunohistochemistry for Phosphorylated STAT3 (pSTAT3)
This protocol allows for the visualization of the activation state of a key signaling molecule in BZA's mechanism of action.
Protocol:
-
Tissue Preparation:
-
Fix harvested tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and mount on slides.
-
-
Deparaffinization and Rehydration:
-
Heat slides to melt the paraffin.
-
Wash slides in xylene followed by a graded series of ethanol solutions and finally water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0 or EDTA, pH 8.0).
-
-
Blocking and Antibody Incubation:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with a primary antibody specific for pSTAT3 (e.g., Tyr705) overnight at 4°C.
-
-
Detection and Counterstaining:
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the signal using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstain the nuclei with hematoxylin.
-
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.
-
Analysis: Examine the slides under a microscope and quantify the staining intensity and percentage of positive cells, often using an H-score.
III. Signaling Pathways and Experimental Workflows
This compound exerts its effects through the modulation of key signaling pathways, primarily the estrogen receptor (ER) and the IL-6/GP130/STAT3 axis.
Caption: Bazedoxifene's dual mechanism of action.
Caption: General workflow for in vivo Bazedoxifene studies.
References
Application Notes and Protocols for the Quantification of Bazedoxifene Acetate in Biological Samples by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bazedoxifene Acetate is a third-generation selective estrogen receptor modulator (SERM) used for the treatment of postmenopausal osteoporosis. Accurate quantification of Bazedoxifene in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the determination of this compound in various biological matrices using High-Performance Liquid Chromatography (HPLC) with different detection methods.
I. HPLC Method with Photodiode Array (PDA) Detection for Rat Serum
This method is suitable for preclinical pharmacokinetic studies and offers simplicity and robustness.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
-
To 100 µL of rat serum in a microcentrifuge tube, add 100 µL of the internal standard (IS) solution (e.g., Raloxifene in methanol).
-
Vortex the mixture for 1 minute.
-
Add 200 µL of acetonitrile to precipitate the serum proteins.[1]
-
Vortex the tube vigorously for 10 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.[1]
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject 20 µL of the supernatant into the HPLC system.[1]
2. HPLC and PDA Conditions
-
HPLC System: Waters 2695 with 2996 PDA Detector or equivalent.
-
Column: Hypersil BDS C8, 150 x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: Isocratic mixture of potassium dihydrogen orthophosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile (60:40, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 290 nm.
-
Internal Standard (IS): Raloxifene.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 32 µg/mL | |
| Correlation Coefficient (r²) | > 0.9923 | |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | |
| Lower Limit of Detection (LLOD) | 25 ng/mL | |
| Intra-day Precision (%RSD) | 0.252 - 1.401% | |
| Inter-day Precision (%RSD) | 0.555 - 1.251% | |
| Intra-day Accuracy (% Error) | 0.6 - 1.0% | |
| Inter-day Accuracy (% Error) | 0.9 - 1.9% | |
| Recovery | 90 - 110% | |
| Stability | Stable after 3 freeze-thaw cycles and on the benchtop. |
II. UPLC-MS/MS Method for Human Plasma
This highly sensitive and selective method is ideal for clinical pharmacokinetic studies.
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add the internal standard solution.
-
Add 1 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex for 5-10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the aqueous and organic layers.
-
Freeze the aqueous layer by placing the tubes in a dry ice/acetone bath.
-
Decant the organic supernatant into a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in the mobile phase (e.g., 100 µL of 50:50 acetonitrile:water).
-
Inject an aliquot into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions
-
UPLC System: Waters Acquity UPLC or equivalent.
-
Mass Spectrometer: SCIEX TQ5500 or equivalent triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, and then re-equilibrating.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Bazedoxifene and the internal standard should be optimized.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 20 ng/mL | |
| Correlation Coefficient (r²) | Not explicitly stated, but method was validated. | |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | |
| Precision (%CV) | 0.1 - 5.5% | |
| Accuracy | 91.8 - 113.0% | |
| Recovery | Not explicitly stated, but LLE was used. | |
| Stability | Samples stored at -70°C until analysis. |
III. HPLC Method with Fluorescence Detection for Mouse Serum
This method offers enhanced sensitivity compared to UV detection and can be a cost-effective alternative to mass spectrometry.
Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C8 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute the mouse serum sample with water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute Bazedoxifene with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC and Fluorescence Conditions
-
HPLC System: Shimadzu HPLC system or equivalent with a fluorescence detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detector with an excitation wavelength of 300 nm and an emission wavelength of 380 nm.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | Not explicitly stated, but used for quantification. | |
| LLOQ | Not explicitly stated, but concentrations around 3.62 ng/mL were measured. | |
| Precision | Not explicitly stated. | |
| Accuracy | Not explicitly stated. | |
| Recovery | Not explicitly stated, but SPE was used. | |
| Stability | Not explicitly stated. |
IV. LC-MS/MS Method for Human Urine
This method is suitable for excretion studies and doping control analysis.
Experimental Protocol
1. Sample Preparation
-
For the analysis of total Bazedoxifene (free and glucuronidated), an enzymatic hydrolysis step with β-glucuronidase is required prior to extraction.
-
Following hydrolysis, a liquid-liquid extraction or solid-phase extraction as described above can be employed to clean up the sample.
2. LC-MS/MS Conditions
-
The chromatographic and mass spectrometric conditions would be similar to those described for the human plasma analysis.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 200 ng/mL | |
| Correlation Coefficient (r²) | Not explicitly stated, but method was validated. | |
| Lower Limit of Detection (LLOD) | < 0.2 ng/mL | |
| Inter-day Precision (%CV) | 2.2 - 3.6% | |
| Inter-day Accuracy | -10.0 to 1.9% | |
| Recovery | Not explicitly stated. | |
| Stability | Not explicitly stated. |
Experimental Workflows and Signaling Pathways
Caption: General experimental workflow for the quantification of Bazedoxifene.
References
Application Notes and Protocols for Combining Bazedoxifene Acetate with Conjugated Estrogens in Experimental Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of a combination therapy involving Bazedoxifene Acetate (BZA) and Conjugated Estrogens (CE). This combination, often referred to as a Tissue-Selective Estrogen Complex (TSEC), is designed to leverage the benefits of estrogen therapy while mitigating potential risks through the selective estrogen receptor modulator (SERM) activity of bazedoxifene.[1] The following sections detail the molecular rationale, key experimental findings, and detailed protocols for in vitro, in vivo, and clinical research applications.
Introduction and Rationale
The combination of this compound and Conjugated Estrogens represents a novel approach in hormone therapy.[1] The primary rationale is to pair the well-established efficacy of estrogens in alleviating menopausal symptoms (like vasomotor symptoms) and preventing osteoporosis with the tissue-selective estrogen receptor antagonism of bazedoxifene in the uterus and breast.[1][2] This targeted antagonism is intended to reduce the risk of endometrial hyperplasia and breast tissue stimulation, which are known concerns with estrogen-only therapy.[3]
Bazedoxifene acts as an estrogen receptor agonist in bone, contributing to the prevention of bone loss, while functioning as an antagonist in the endometrium and breast. This tissue-specific activity profile makes it a suitable partner for conjugated estrogens in postmenopausal therapy.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating the combination of this compound and Conjugated Estrogens.
Table 1: Pharmacokinetic Parameters
| Species | Bazedoxifene Dose | Conjugated Estrogens Dose | Tmax (BZA) | t1/2 (BZA) | Bioavailability (BZA) | t1/2 (Total Estrone) | Reference(s) |
| Human (postmenopausal women) | 20 mg | 0.45 mg | 2.5 ± 2.1 h | ~30 h | ~6% | ~17 h | |
| Human (postmenopausal women) | 5-120 mg (single dose) | N/A | Dose-dependent | Linear pharmacokinetics | ~6% | N/A |
Tmax: Time to maximum plasma concentration; t1/2: Elimination half-life; N/A: Not Applicable
Table 2: Efficacy in Treating Vasomotor Symptoms (Clinical Trials)
| Treatment Group | Baseline Moderate/Severe Hot Flashes (HF)/day (mean) | Change from Baseline in Moderate/Severe HF/day at Week 12 (mean) | % Reduction from Baseline in Moderate/Severe HF/day at Week 12 | % of Women with ≥75% Reduction in Moderate/Severe HF/day at Week 12 | Reference(s) |
| Placebo | 10.5 | -4.1 | 51% | 26.4% | |
| CE 0.45 mg / BZA 20 mg | 10.3 | -7.9 | 74% | 62.4% | |
| CE 0.625 mg / BZA 20 mg | 10.5 | -8.2 | 80% | 74.8% |
Table 3: Effects on Bone Mineral Density (BMD) (Clinical Trials)
| Treatment Group | Duration | % Change in Lumbar Spine BMD (vs. Placebo) | % Change in Total Hip BMD (vs. Placebo) | Reference(s) |
| CE 0.45 mg / BZA 20 mg | 12 months | +2.3% | +1.4% | |
| CE 0.625 mg / BZA 20 mg | 12 months | +2.4% | +1.5% | |
| Duavee (CE 0.45 mg / BZA 20 mg) | 2 years | Significant increase | Significant increase |
Table 4: Endometrial Safety Data (Clinical Trials)
| Treatment Group | Duration | Incidence of Endometrial Hyperplasia | Reference(s) |
| CE 0.45 mg / BZA 20 mg | 24 months | <1% | |
| CE 0.625 mg / BZA 20 mg | 24 months | <1% | |
| BZA 20 mg / CE 0.45 mg and 0.625 mg | - | <1% (similar to placebo) |
Experimental Protocols
In Vitro Studies: Breast Cancer Cell Proliferation Assay
This protocol is designed to assess the effect of this compound and Conjugated Estrogens on the proliferation of estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7.
Materials:
-
MCF-7 cells (or other ER+ breast cancer cell line)
-
DMEM/F12 medium (phenol red-free)
-
Charcoal-dextran stripped Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (in a suitable solvent, e.g., DMSO)
-
Conjugated Estrogens (e.g., Premarin, in a suitable solvent)
-
Cell counting kit (e.g., CCK-8) or crystal violet stain
-
96-well plates
Procedure:
-
Cell Culture: Culture MCF-7 cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Hormone Depletion: For experiments, switch to phenol red-free DMEM/F12 supplemented with 5% charcoal-dextran stripped FBS for at least 72 hours to deplete endogenous hormones.
-
Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 2 x 10^3 cells per well. Allow cells to attach overnight.
-
Treatment: Prepare serial dilutions of this compound, Conjugated Estrogens, and their combination in hormone-free medium. Replace the medium in the wells with the treatment solutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours.
-
Proliferation Assessment:
-
CCK-8 Assay: Add CCK-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
-
Crystal Violet Staining: Fix the cells with methanol, stain with 0.5% crystal violet solution, and then solubilize the stain with a suitable solvent (e.g., methanol or Sorenson's solution). Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
In Vivo Studies: Murine Model of Endometriosis
This protocol describes the surgical induction of endometriosis in mice and subsequent treatment with this compound and Conjugated Estrogens.
Materials:
-
Female CD-1 mice (or other suitable strain)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material
-
This compound
-
Conjugated Estrogens
-
Vehicle (e.g., sesame oil and DMSO)
Procedure:
-
Induction of Endometriosis:
-
Anesthetize a donor mouse.
-
Surgically remove the uterus and place it in sterile, cold PBS.
-
Open the uterine horns longitudinally and dissect the endometrium from the myometrium.
-
Section the endometrium into small fragments (~2 mm³).
-
Anesthetize a recipient mouse and make a small abdominal incision.
-
Suture four uterine fragments to the abdominal wall or intestinal mesenteric vessels.
-
Close the incision. Allow one month for the endometrial implants to establish and develop into cysts.
-
-
Treatment:
-
Randomly divide the mice into treatment groups (e.g., vehicle control, BZA alone, CE alone, BZA+CE).
-
Prepare the treatment solutions. For example, Bazedoxifene can be administered via intraperitoneal injection and Conjugated Estrogens orally by gavage.
-
Administer the treatments daily for a specified period (e.g., 8 weeks).
-
-
Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Surgically expose the abdominal cavity and measure the size of the endometriotic lesions.
-
Collect the lesions for histological analysis (e.g., H&E staining) and molecular analysis (e.g., gene expression of estrogen receptors).
-
Gene Expression Analysis using Microarrays
This protocol outlines the general steps for analyzing gene expression changes in tissues or cells treated with this compound and Conjugated Estrogens using Affymetrix GeneChip arrays.
Materials:
-
Tissue or cell samples
-
RNA extraction kit
-
GeneChip WT Plus Reagent Kit (or similar)
-
Affymetrix GeneChip arrays
-
Hybridization oven
-
Fluidics station
-
Scanner
-
GeneChip Operating Software (GCOS) or Transcriptome Analysis Console (TAC)
Procedure:
-
RNA Extraction: Isolate total RNA from the experimental samples and assess its quality and quantity.
-
Target Preparation:
-
Synthesize double-stranded cDNA from the total RNA.
-
Perform in vitro transcription (IVT) to produce biotin-labeled cRNA.
-
Fragment the cRNA before hybridization.
-
-
Hybridization:
-
Prepare a hybridization cocktail containing the fragmented, labeled cRNA.
-
Hybridize the cocktail to the GeneChip array in a hybridization oven.
-
-
Washing and Staining: Perform automated washing and staining of the probe array using a fluidics station.
-
Scanning: Scan the array to detect the fluorescent signals.
-
Data Analysis:
-
Use software like TAC to normalize the data (e.g., using SST-RMA algorithm).
-
Identify differentially expressed genes between treatment groups.
-
Perform functional enrichment analysis (e.g., using DAVID or R packages) to identify affected biological pathways.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of the this compound and Conjugated Estrogens combination and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound and Conjugated Estrogens.
References
Application Notes and Protocols for Long-Term Administration of Bazedoxifene Acetate in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Bazedoxifene Acetate (BZA) is a third-generation selective estrogen receptor modulator (SERM) designed to exert tissue-specific effects.[1][2][3] It functions as an estrogen receptor agonist in some tissues, such as bone, while acting as an antagonist in others, like the uterus and breast.[4][5] This unique profile makes it a valuable compound for treating postmenopausal conditions, including osteoporosis and vasomotor symptoms, often in combination with conjugated estrogens (CE). Preclinical studies involving long-term administration in mouse models, particularly the ovariectomized (OVX) mouse which simulates postmenopausal estrogen deficiency, are crucial for evaluating its efficacy and safety.
Mechanism of Action Bazedoxifene selectively binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a preference for ERα. Its binding affinity is comparable to that of 17β-estradiol. The tissue-selective outcome of this binding is central to its therapeutic action. In bone, BZA acts as an agonist, mimicking estrogen's effects to decrease bone resorption and turnover, thereby increasing bone mineral density (BMD). Conversely, in uterine and breast tissue, it acts as an antagonist, blocking estrogen-mediated proliferation and reducing the risk of hyperplasia. This dual activity allows BZA to offer the bone-protective benefits of estrogen without stimulating reproductive tissues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tissue selective effects of bazedoxifene on the musculoskeletal system in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]
- 5. Bazedoxifene | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bazedoxifene Acetate solubility in DMSO and ethanol
This guide provides researchers, scientists, and drug development professionals with detailed information on the solubility of Bazedoxifene Acetate in common laboratory solvents, DMSO and ethanol. It includes troubleshooting advice and frequently asked questions to ensure successful preparation of experimental solutions.
Solubility Data
The solubility of this compound can vary between suppliers and batches. The following table summarizes the reported solubility values in Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH).
| Solvent | Reported Solubility Range (mg/mL) | Molar Concentration (mM) Equivalent* | Notes |
| DMSO | 14 mg/mL to ≥182 mg/mL[1][2][3][4][5] | 26.38 mM to ≥342.96 mM | Solubility can be significantly impacted by the purity and water content of the DMSO. |
| Ethanol | 5 mg/mL to 25 mg/mL | 9.42 mM to 47.11 mM | Aiding dissolution with warming and sonication may be necessary to reach higher concentrations. |
*Calculated based on a molecular weight of 530.65 g/mol .
Experimental Protocols
Protocol for Preparing a Stock Solution
This protocol outlines the recommended steps for dissolving this compound to create a concentrated stock solution.
-
Weighing the Compound: this compound is typically supplied as a crystalline solid. Accurately weigh the desired amount of the powder in a sterile container.
-
Solvent Selection: Choose a high-purity, anhydrous solvent. For DMSO, it is critical to use a fresh, unopened bottle or a properly stored anhydrous grade, as absorbed moisture can significantly reduce solubility.
-
Initial Dissolution: Add the appropriate volume of your chosen solvent (DMSO or ethanol) to the solid. To minimize degradation, the solvent can be purged with an inert gas like nitrogen or argon before use.
-
Aiding Dissolution (If Necessary): If the compound does not dissolve completely with vortexing, the following methods can be employed:
-
Warming: Gently warm the solution in a water bath at 37°C for 10 minutes. For ethanol, temperatures up to 65°C have been used to achieve a clear solution.
-
Sonication: Place the tube in an ultrasonic bath for a short period to break up any aggregates and facilitate dissolution.
-
-
Storage: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to one year for maximum stability.
Troubleshooting and FAQs
This section addresses common issues encountered during the dissolution of this compound.
Q1: What is the expected solubility of this compound in DMSO and ethanol?
A1: There is a notable range in reported solubility values. In DMSO, solubility is reported from approximately 14 mg/mL to over 100 mg/mL. For ethanol, the range is generally between 5 mg/mL and 25 mg/mL. This variability can be due to the specific crystalline form of the compound, purity, and the solvent quality.
Q2: My this compound is not dissolving completely in DMSO, even though I am below the reported solubility limit. What could be the problem?
A2: The most common reason for poor solubility in DMSO is the presence of water. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can drastically reduce the solubility of many organic compounds. Always use fresh, anhydrous DMSO for the best results.
Q3: How can I increase the dissolution rate of this compound?
A3: To help the compound dissolve more quickly or to reach a higher concentration, you can gently warm the solution to 37°C or briefly place it in an ultrasonic bath. These techniques provide energy to overcome the lattice energy of the crystal and promote solvation.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: No, this compound is sparingly soluble or practically insoluble in water and aqueous buffers. To prepare a working solution in an aqueous medium, you must first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution. You can then dilute this stock solution into your aqueous buffer of choice. Be mindful that the compound may precipitate if the final concentration of the organic solvent is too low.
Q5: How should I store my this compound stock solutions?
A5: To ensure stability, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles. For short-term storage, -20°C is suitable for up to one month. For long-term storage, -80°C is recommended for up to one year.
Experimental Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
References
Technical Support Center: Bazedoxifene Acetate in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing Bazedoxifene Acetate, ensuring its stability in aqueous solutions is paramount for reliable experimental outcomes. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to address common challenges encountered during its use.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in aqueous solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation or Cloudiness in Aqueous Solution | This compound has low aqueous solubility. The concentration may have exceeded its solubility limit. | This compound is sparingly soluble in aqueous buffers. For maximum solubility, first dissolve it in an organic solvent like DMSO, ethanol, or DMF, and then dilute with the aqueous buffer of choice. A stock solution in DMSO can be prepared at up to 100 mM.[1] For a 1:20 solution of DMF:PBS (pH 7.2), the solubility is approximately 0.04 mg/ml.[2] |
| Loss of Potency or Inconsistent Results Over Time | Degradation of this compound in the aqueous solution. It is sensitive to hydrolysis (acidic and basic conditions), oxidation, and thermal stress.[3][4] | Prepare fresh aqueous solutions daily. It is not recommended to store aqueous solutions for more than one day.[2] Store stock solutions in organic solvents at -20°C or -80°C for long-term stability. Avoid exposure of aqueous solutions to high temperatures and strong acidic or basic conditions. |
| Appearance of Unknown Peaks in HPLC Analysis | Formation of degradation products due to hydrolysis, oxidation, or other stress factors. | Use a validated stability-indicating HPLC method to separate the parent compound from its degradation products. Ensure proper storage and handling of the aqueous solution to minimize degradation. Compare the retention times of unknown peaks with known impurities and degradation products if standards are available. |
| Variability Between Experiments | Inconsistent preparation of aqueous solutions, leading to variations in concentration and stability. Differences in pH or temperature of the buffer used. | Standardize the protocol for preparing aqueous solutions, including the initial organic solvent, dilution factor, and final buffer composition. Always use freshly prepared solutions. Control and monitor the pH and temperature of your experimental setup. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing an aqueous solution of this compound?
A1: Due to its poor water solubility, it is recommended to first dissolve this compound in an organic solvent to create a stock solution. Solvents such as DMSO, ethanol, and DMF are suitable. For example, a stock solution in DMSO can be prepared at a concentration of up to 100 mg/mL. This stock solution can then be diluted with the desired aqueous buffer to the final working concentration. For instance, a 1:20 dilution of a DMF stock solution in PBS (pH 7.2) yields a solubility of approximately 0.04 mg/mL.
Q2: How stable is this compound in aqueous solutions?
A2: this compound is not stable in aqueous solutions for extended periods. It is recommended to use freshly prepared aqueous solutions and not to store them for more than one day. The compound is known to be sensitive to hydrolytic (both acidic and basic), oxidative, and thermal stress conditions.
Q3: What are the known degradation pathways for this compound in aqueous solutions?
A3: Forced degradation studies have shown that this compound degrades under acidic, basic, oxidative, and thermal conditions. While specific degradation pathways in aqueous solutions are not extensively detailed in the public literature, potential degradation products could arise from hydrolysis of the acetate group and oxidation of the molecule. One identified potential degradation product is Bazedoxifene N-Oxide.
Q4: Is this compound sensitive to light?
A4: No, studies have shown that this compound is stable under photolytic conditions.
Q5: What are the optimal storage conditions for this compound?
A5: As a solid, this compound should be stored at -20°C. Stock solutions in organic solvents like DMSO should be stored at -80°C for up to one year or at -20°C for up to one month. Aqueous solutions should be prepared fresh for each experiment.
Q6: What analytical methods are suitable for assessing the stability of this compound in aqueous solutions?
A6: A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most appropriate technique. Such a method has been developed and validated to separate this compound from its impurities and degradation products, allowing for accurate quantification of the parent compound over time.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~50 mg/mL | |
| Dimethyl sulfoxide (DMSO) | ~14 mg/mL (~100 mg/mL also reported) | |
| Ethanol | ~5 mg/mL | |
| 1:20 DMF:PBS (pH 7.2) | ~0.04 mg/mL | |
| Water | Insoluble |
Table 2: Stability Profile of this compound under Forced Degradation Conditions
| Stress Condition | Stability | Reference |
| Acidic Hydrolysis | Sensitive | |
| Basic Hydrolysis | Sensitive | |
| Oxidative (e.g., H₂O₂) | Sensitive | |
| Thermal | Sensitive | |
| Photolytic | Stable |
Experimental Protocols
Protocol 1: Preparation of this compound Aqueous Working Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.2 or other desired aqueous buffer
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Weigh the appropriate amount of this compound powder and dissolve it in the calculated volume of DMSO. Vortex until fully dissolved.
-
For a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the desired aqueous buffer. For example, add 1 µL of the 10 mM stock solution to 999 µL of PBS.
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Vortex the working solution gently to ensure homogeneity.
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Use the freshly prepared aqueous working solution immediately for your experiments. Do not store for more than one day.
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Protocol 2: Stability Assessment of this compound in Aqueous Solution using HPLC
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Materials and Equipment:
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Freshly prepared aqueous solution of this compound
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HPLC system with a UV detector
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Reversed-phase C18 column (e.g., X-terra RP-18, 150 x 4.6 mm, 3.5 µm)
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Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer (pH adjusted to a suitable value, e.g., 3.0 with orthophosphoric acid) and Acetonitrile (60:40, v/v)
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HPLC vials
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Procedure:
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Prepare the aqueous solution of this compound at the desired concentration.
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Immediately after preparation (t=0), transfer an aliquot of the solution into an HPLC vial and inject it into the HPLC system.
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Store the remaining aqueous solution under the desired experimental conditions (e.g., specific temperature, pH).
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At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the stored solution, transfer to HPLC vials, and inject into the HPLC system.
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Monitor the chromatograms for the peak corresponding to this compound and the appearance of any new peaks corresponding to degradation products.
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Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at t=0.
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Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways of this compound in aqueous solutions.
References
- 1. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A stability-indicating HPLC method for the determination of this compound and its related substances in active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
Bazedoxifene Acetate In Vivo Experiment Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bazedoxifene Acetate in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action in vivo?
A1: this compound is a third-generation selective estrogen receptor modulator (SERM).[1][2] Its mechanism of action is tissue-specific, acting as an estrogen receptor (ER) agonist in some tissues and an antagonist in others.[3] It primarily binds to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a slightly higher affinity for ERα.[4][5] In preclinical models, it demonstrates estrogenic effects on bone and lipid metabolism while exhibiting anti-estrogenic or neutral effects on the uterus and breast tissue.
Q2: What are the common animal models used for in vivo studies with this compound?
A2: Ovariectomized (OVX) rodent models, particularly rats and mice, are frequently used to simulate postmenopausal conditions and evaluate the efficacy of this compound in preventing bone loss. Non-human primate models, such as cynomolgus monkeys, have also been used for longer-term preclinical studies to assess efficacy and safety.
Q3: What is the recommended route of administration and vehicle for this compound in animal studies?
A3: Oral administration via gavage is the most common route used in preclinical in vivo studies. A common vehicle for oral administration is a suspension in a saline solution containing Tween-80 and methylcellulose.
Troubleshooting Guide
Issue 1: Low or variable oral bioavailability.
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Problem: Researchers may observe inconsistent or lower-than-expected plasma concentrations of Bazedoxifene after oral administration. This is a known challenge due to its low absolute bioavailability, which is approximately 6% in humans and 16% in rats.
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Cause: this compound undergoes extensive first-pass metabolism in the intestine and liver. The primary metabolic pathway is glucuronidation by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1, UGT1A8, and UGT1A10. There is little to no metabolism mediated by cytochrome P450 (CYP) enzymes.
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Solution:
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Optimize Vehicle: Ensure the compound is properly solubilized or suspended in the vehicle to maximize absorption. Warming the vehicle or using sonication can aid in dissolution.
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Dose Adjustment: Higher doses may be required to achieve therapeutic plasma concentrations, but this should be balanced with potential off-target effects. Dose-proportionality has been observed in the 5-40 mg range in humans.
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Alternative Routes: For mechanistic studies where bypassing first-pass metabolism is desired, consider alternative administration routes such as subcutaneous or intravenous injection.
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Pharmacokinetic Analysis: Conduct pilot pharmacokinetic studies in your specific animal model to determine the optimal dosing regimen to achieve the desired exposure.
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Issue 2: Unexpected or off-target effects.
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Problem: Researchers may observe effects that are not directly related to the intended estrogen receptor modulation in the target tissue.
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Cause: While Bazedoxifene is selective, it can interact with other signaling pathways. For instance, it has been shown to inhibit the IL-6/GP130/STAT3 signaling pathway, which is relevant in cancer models. Additionally, as a SERM, it carries a risk of venous thromboembolism.
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Solution:
-
Thorough Literature Review: Be aware of the known off-target effects and signaling pathways modulated by Bazedoxifene.
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Appropriate Controls: Use comprehensive control groups, including vehicle-only and potentially a positive control (e.g., estradiol), to differentiate between specific and non-specific effects.
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Dose-Response Studies: Conduct dose-response studies to identify the lowest effective dose and minimize potential off-target effects.
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Tissue-Specific Analysis: When possible, analyze endpoints in multiple tissues to confirm the tissue-selective action of Bazedoxifene.
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Issue 3: Difficulty in translating doses from animal models to humans.
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Problem: Determining the equivalent human dose from animal studies can be challenging.
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Cause: Species differences in metabolism, body surface area, and pharmacokinetics can all influence the translation of effective doses.
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Solution:
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Allometric Scaling: Use established allometric scaling methods that take into account body surface area or body weight to estimate the human equivalent dose (HED).
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Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: If possible, develop a PK/PD model to relate drug exposure to the pharmacological effect, which can provide a more robust basis for dose translation.
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Consult Guidelines: Refer to regulatory guidelines (e.g., from the FDA) on dose conversion between animals and humans.
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Quantitative Data
Table 1: Pharmacokinetic Parameters of Bazedoxifene
| Parameter | Human (Postmenopausal Women) | Rat (Ovariectomized) |
| Oral Bioavailability | ~6% | 16% |
| Time to Max. Concentration (Tmax) | 1-2 hours | Not specified |
| Elimination Half-life (t1/2) | ~30 hours | 3.8 hours |
| Volume of Distribution (Vd) | 14.7 L/kg (IV) | 16.8 L/kg (IV) |
| Clearance (CL) | 0.4 L/h/kg (IV) | 3.9 L/h/kg (IV) |
| Primary Metabolism | Glucuronidation (UGT1A1, UGT1A8, UGT1A10) | Glucuronidation |
| Primary Excretion Route | Feces (~85%) | Feces |
Table 2: Effective Doses of this compound in Preclinical Models
| Animal Model | Condition | Dose Range | Observed Effect |
| Ovariectomized Rat | Osteoporosis prevention | 0.1 - 3.0 mg/kg/day (oral) | Increased bone mass and strength |
| Immature Rat | Uterine effects | 0.5 - 5.0 mg/kg (oral) | Minimal increase in uterine wet weight compared to other SERMs |
| Ovariectomized Mouse | Obesity and metabolic dysfunction | 3 mg/kg/day (oral) | Prevented body weight gain and fat accumulation |
| Cynomolgus Monkey | Osteoporosis prevention | 0.2 - 25 mg/kg/day (oral) | Prevented ovariectomy-induced bone loss |
Experimental Protocols & Visualizations
Experimental Workflow: Ovariectomized (OVX) Rat Model for Osteoporosis
A typical experimental workflow to evaluate the efficacy of this compound in an OVX rat model is outlined below.
Caption: Workflow for evaluating this compound in an OVX rat model.
Signaling Pathway: Bazedoxifene's Dual Mechanism of Action
Bazedoxifene exhibits a dual mechanism of action, functioning as a selective estrogen receptor modulator and an inhibitor of the IL-6/GP130 signaling pathway.
References
- 1. Tissue selective effects of bazedoxifene on the musculoskeletal system in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tissue-selective estrogen complexes with bazedoxifene prevent metabolic dysfunction in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of bazedoxifene for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bazedoxifene for the prevention of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bazedoxifene Acetate Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Bazedoxifene Acetate concentration for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound is a third-generation selective estrogen receptor modulator (SERM).[1][2][3] It acts as both an estrogen receptor (ER) agonist and antagonist, with its effect being tissue and cell-type specific.[4] Bazedoxifene binds to both ERα and ERβ, exhibiting a slightly stronger affinity for ERα. In bone tissue, it mimics estrogen's effects, which helps to increase bone mineral density. Conversely, in breast and uterine tissues, it acts as an antagonist, inhibiting the proliferative effects of estrogen. Additionally, this compound has been shown to inhibit the IL-6/GP130 signaling pathway, which can play a role in certain cancers.
Q2: What is the solubility of this compound and how should I prepare a stock solution?
A: this compound is soluble in organic solvents such as DMSO, ethanol, and DMF, but is sparingly soluble in aqueous buffers. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. It is important to use fresh, high-quality DMSO as it can be hygroscopic, and absorbed moisture can reduce the solubility of the compound. To enhance solubility, you can warm the solution to 37°C for 10 minutes or use an ultrasonic bath. When preparing a working solution, the DMSO stock should be diluted in the cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: How should I store this compound solutions?
A: this compound as a solid can be stored at -20°C for at least four years. Stock solutions prepared in DMSO can be stored at -20°C for one month or at -80°C for up to six months. It is recommended to store stock solutions in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than one day.
Troubleshooting Guides
Issue 1: My compound precipitates when added to the cell culture medium.
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Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous culture medium.
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Solution:
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Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is not too low, as this can cause the compound to precipitate out of solution. A final concentration of 0.1% DMSO is generally well-tolerated by most cell lines and helps maintain solubility.
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Serial Dilutions: Prepare serial dilutions of your high-concentration DMSO stock solution in DMSO before diluting into the final culture medium. This can help prevent localized high concentrations of the compound that may lead to precipitation.
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Pre-warm Medium: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
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Gentle Mixing: Add the stock solution to the medium dropwise while gently swirling to ensure rapid and uniform distribution.
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Issue 2: I am not observing the expected biological effect (e.g., inhibition of cell proliferation).
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Possible Cause 1: The concentration of this compound is too low.
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Solution:
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Consult IC50 Values: Refer to the literature for established IC50 values for your specific cell line and assay. For example, in MCF-7 breast cancer cells, Bazedoxifene inhibits 17β-estradiol-induced proliferation with an IC50 of 0.19 nM. For non-small cell lung cancer cell lines A549 and H1299, the IC50 values for cell viability were found to be 8.0 µM and 12.7 µM, respectively.
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Dose-Response Curve: Perform a dose-response experiment using a wide range of concentrations to determine the optimal effective concentration for your specific experimental conditions.
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Possible Cause 2: The compound may have degraded.
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Solution:
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Proper Storage: Ensure that your this compound stock solution has been stored correctly at -20°C or -80°C in airtight containers, protected from light.
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Fresh Preparation: Prepare fresh dilutions from a new stock aliquot for each experiment.
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Issue 3: I am observing significant cell death even at low concentrations.
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Possible Cause: The final concentration of the solvent (e.g., DMSO) is too high and is causing cytotoxicity.
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Solution:
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Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental wells, but without this compound. This will help you distinguish between compound-induced effects and solvent-induced toxicity.
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Limit Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%, with 0.1% being a widely accepted limit for most cell lines.
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Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (188.45 mM) | |
| Ethanol | ~5 mg/mL | |
| DMF | ~50 mg/mL | |
| Water | Insoluble | |
| 1:20 DMF:PBS (pH 7.2) | ~0.04 mg/mL |
Table 2: IC50 Values of this compound in Various Cell-Based Assays
| Cell Line | Assay | IC50 Value | Reference |
| - | ERα Binding | 23 nM | |
| - | ERβ Binding | 99 nM | |
| MCF-7 | Inhibition of 17β-estradiol-induced proliferation | 0.19 nM | |
| A549 | Cell Viability (MTT Assay) | 8.0 µM | |
| H1299 | Cell Viability (MTT Assay) | 12.7 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
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Stock Solution Preparation (10 mM in DMSO):
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Weigh out a precise amount of this compound powder. The molecular weight is 530.65 g/mol .
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Dissolve the powder in high-purity, anhydrous DMSO to achieve a final concentration of 10 mM. For example, dissolve 5.31 mg of this compound in 1 mL of DMSO.
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If necessary, gently warm the solution at 37°C or use an ultrasonic bath to ensure complete dissolution.
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Aliquot the stock solution into small, single-use volumes and store at -80°C.
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Working Solution Preparation:
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Thaw an aliquot of the 10 mM stock solution at room temperature.
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Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
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Ensure the final DMSO concentration in the medium does not exceed 0.1%. For example, to prepare a 10 µM working solution, you would perform a 1:1000 dilution of the 10 mM stock solution in the culture medium.
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Protocol 2: Cell Proliferation Assay (Example using MCF-7 cells)
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Cell Seeding:
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Seed MCF-7 cells in a 24-well plate at a density of 20,000 cells per well in DMEM/F12 medium supplemented with 10% charcoal/dextran-treated FBS.
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Allow the cells to attach and grow for 24 hours.
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Treatment:
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Prepare working solutions of this compound at various concentrations in the cell culture medium.
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For antagonist studies, co-treat cells with a fixed concentration of 17β-estradiol (e.g., 0.01 nM) and varying concentrations of this compound.
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Include appropriate controls: vehicle control (medium with DMSO), positive control (17β-estradiol alone), and negative control (medium alone).
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Remove the old medium from the wells and add the medium containing the respective treatments.
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Incubation:
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Incubate the cells for a specified period, for example, 7 days, refreshing the medium with the treatments every 2-3 days.
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Assessment of Proliferation:
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Cell proliferation can be assessed using various methods, such as the MTT assay, WST-1 assay, or by direct cell counting.
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Visualizations
Caption: Bazedoxifene's mechanism as a SERM in the estrogen signaling pathway.
Caption: A typical experimental workflow for assessing Bazedoxifene's effects.
Caption: A logical guide for troubleshooting common experimental issues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. The Selective Estrogen Receptor Modulator Bazedoxifene Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]
Bazedoxifene Acetate Off-Target Effects: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Bazedoxifene Acetate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of Bazedoxifene?
A1: Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM). Its primary mechanism involves binding to estrogen receptors (ERα and ERβ), acting as an agonist in certain tissues (like bone) and an antagonist in others (such as breast and uterine tissue).[1][2] This tissue-selective action is central to its therapeutic effects in treating postmenopausal osteoporosis.[1]
Q2: What are the known off-target effects of Bazedoxifene?
A2: The most significant documented off-target effect of Bazedoxifene is the inhibition of the IL-6/GP130 signaling pathway.[3][4] This action is independent of its interaction with estrogen receptors. By binding to the GP130 receptor, Bazedoxifene blocks the interaction between IL-6 and GP130, which in turn inhibits the activation of downstream signaling cascades, including JAK/STAT3, PI3K/AKT, and Ras/Raf/MAPK. Additionally, early screening assays reported weak cross-reactivity with the sigma opioid receptor at high concentrations.
Q3: How does Bazedoxifene's off-target activity impact cancer cell lines?
A3: The inhibition of the GP130/STAT3 pathway by Bazedoxifene has been shown to reduce cell viability, proliferation, migration, and invasion in various cancer cell lines, including those that are estrogen receptor-negative. This makes Bazedoxifene a subject of research for its potential as an anti-cancer agent, independent of its SERM properties.
Q4: Are there any significant drug-drug interactions I should be aware of?
A4: Bazedoxifene is primarily metabolized through glucuronidation by UGT enzymes. It does not significantly undergo cytochrome P450-mediated metabolism. Therefore, co-administration with drugs that are strong inducers or inhibitors of UGT enzymes could potentially alter Bazedoxifene's plasma concentration.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Troubleshooting Steps |
| Unexpected inhibition of cell growth in an estrogen receptor (ER)-negative cell line. | Bazedoxifene is likely inhibiting the IL-6/GP130/STAT3 signaling pathway, which can be active in various cancer cells regardless of ER status. | 1. Confirm Pathway Activity: Use Western blotting to check the phosphorylation status of STAT3 (p-STAT3), AKT (p-AKT), and ERK (p-ERK) in your untreated cells to confirm the pathway is active. 2. Assess Downstream Effects: Measure the expression of STAT3 target genes (e.g., Cyclin D1, Bcl-xL, Survivin) via qPCR or Western blot after Bazedoxifene treatment. 3. Rescue Experiment: Attempt to rescue the phenotype by adding exogenous IL-6 to the cell culture, which may partially overcome the inhibitory effect of Bazedoxifene. |
| Changes in cellular signaling unrelated to estrogen receptor activation (e.g., altered STAT3 phosphorylation). | This is a direct consequence of Bazedoxifene's off-target binding to the GP130 receptor, which is upstream of STAT3. | 1. Dose-Response Analysis: Perform a dose-response experiment with Bazedoxifene and measure p-STAT3 levels to confirm a dose-dependent inhibition. 2. Specificity Control: Compare the effects of Bazedoxifene to another SERM that is not known to inhibit GP130 signaling (e.g., Tamoxifen) to ensure the observed effect is specific to Bazedoxifene's off-target action. 3. Pathway Component Analysis: Analyze the phosphorylation status of upstream kinases like JAK to further pinpoint the site of inhibition. |
| Results differ from other SERMs in your experiments. | Bazedoxifene's unique off-target profile, particularly its anti-IL-6/GP130 activity, distinguishes it from other SERMs like Raloxifene or Tamoxifen. | 1. Review Literature: Consult literature that directly compares the signaling impacts of different SERMs in your experimental model. 2. Isolate Variables: Design experiments with appropriate controls to distinguish between ER-dependent and ER-independent effects. For example, use ER-knockdown cells or a pure ER antagonist like Fulvestrant. |
Quantitative Data Summary
The following tables summarize the binding affinities and inhibitory concentrations of Bazedoxifene for both its on-target and known off-target interactions.
Table 1: On-Target Estrogen Receptor Binding Affinity
| Receptor | Ligand | IC50 (nM) | Reference |
| Estrogen Receptor α (ERα) | Bazedoxifene | 26 | |
| Estrogen Receptor β (ERβ) | Bazedoxifene | ~85-99 |
IC50: Half-maximal inhibitory concentration.
Table 2: Off-Target Inhibitory Activity
| Target/Process | Cell Line | IC50 (µM) | Notes | Reference |
| Cell Proliferation | SiHa (Cervical Cancer) | 3.79 | Inhibition of cell growth | |
| Cell Proliferation | HeLa (Cervical Cancer) | 4.83 | Inhibition of cell growth | |
| Cell Proliferation | CaSki (Cervical Cancer) | 4.02 | Inhibition of cell growth | |
| Cell Proliferation | UM-SCC-74A (Head & Neck Cancer) | 5.2 | Inhibition of cell growth | |
| Sigma Opioid Receptor | - | >100-fold higher than ERα affinity | Weak cross-reactivity observed in screening panels. A precise IC50 value is not readily available in the reviewed literature. |
Key Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is used to determine if Bazedoxifene inhibits the STAT3 signaling pathway in a given cell line.
1. Cell Culture and Treatment: a. Plate cells (e.g., HCT-116, MDA-MB-231) in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours in a serum-free medium. c. Pre-treat cells with various concentrations of Bazedoxifene (e.g., 1, 5, 10, 20 µM) or vehicle control (DMSO) for 2-4 hours. d. Stimulate the cells with a cytokine that signals through GP130, such as IL-6 (e.g., 50 ng/mL) or IL-11, for 15-30 minutes to induce STAT3 phosphorylation.
2. Cell Lysis: a. Aspirate the medium and wash cells once with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting: a. Load 20-40 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel. b. Perform electrophoresis to separate the proteins. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C. f. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using an ECL substrate and an imaging system. h. Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: Radioligand Binding Assay for Receptor Affinity
This is a general protocol to determine the binding affinity (IC50 or Ki) of a test compound like Bazedoxifene for a target receptor.
1. Membrane Preparation: a. Homogenize cells or tissue expressing the target receptor (e.g., ERα, sigma opioid receptor) in a cold lysis buffer. b. Centrifuge the homogenate at low speed to remove debris. c. Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. d. Wash the membrane pellet and resuspend it in an appropriate assay binding buffer. Determine protein concentration.
2. Competitive Binding Assay: a. In a 96-well plate, add the membrane preparation (a fixed amount of protein per well). b. Add a fixed concentration of a specific radioligand for the target receptor (e.g., [3H]Estradiol for ER, (+)-[3H]SKF 10,047 for sigma opioid receptor). c. Add increasing concentrations of the unlabeled competitor compound (Bazedoxifene). d. For non-specific binding control wells, add a high concentration of a known unlabeled ligand. e. Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Separation and Counting: a. Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter. b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. c. Dry the filters and place them in scintillation vials with a scintillation cocktail. d. Count the radioactivity using a scintillation counter.
4. Data Analysis: a. Subtract non-specific binding from total binding to get specific binding. b. Plot the percentage of specific binding against the log concentration of Bazedoxifene. c. Fit the data using a non-linear regression model to determine the IC50 value.
Visualizations
Caption: On-target signaling pathway of Bazedoxifene via the Estrogen Receptor.
Caption: Off-target inhibition of the IL-6/GP130/STAT3 pathway by Bazedoxifene.
Caption: Workflow for detecting Bazedoxifene's effect on STAT3 phosphorylation.
References
- 1. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: a selective estrogen receptor modulator with improved selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bazedoxifene as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling | MDPI [mdpi.com]
troubleshooting inconsistent results in Bazedoxifene Acetate studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with Bazedoxifene Acetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Handling and Storage
Q1: I am having trouble dissolving this compound. What is the recommended solvent and procedure?
A1: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent.
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Stock Solution Preparation:
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Prepare a high-concentration stock solution in fresh, anhydrous DMSO (e.g., 10 mM or 100 mg/mL).[1][2] Moisture-absorbing DMSO can reduce solubility.[1][2]
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To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or sonicate it in an ultrasonic bath for a short period.[3]
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For aqueous buffers, first dissolve this compound in an organic solvent like DMSO or DMF and then dilute with the aqueous buffer of choice. For example, a 1:20 solution of DMF:PBS (pH 7.2) can be used, but the aqueous solution is not recommended for storage for more than one day.
-
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Storage:
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Store the powder at -20°C for up to 3 years.
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Store stock solutions in aliquots at -80°C for up to 1 year or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.
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Q2: My experimental results are inconsistent. Could the stability of this compound in my cell culture media be an issue?
A2: Yes, the stability of the compound in aqueous solutions like cell culture media can be a factor. As mentioned, aqueous solutions of this compound are not recommended for long-term storage.
-
Troubleshooting Steps:
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Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment from a frozen DMSO stock.
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Minimize Light Exposure: Protect solutions containing this compound from light to prevent potential photodegradation.
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Check for Precipitation: When diluting the DMSO stock in your aqueous media, ensure that the compound does not precipitate. A high final concentration of DMSO (typically >0.5%) can be toxic to cells. If you observe precipitation, you may need to adjust your final concentration or the dilution method.
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In Vitro Cellular Assays
Q3: I am observing variable results in my cell viability/proliferation assays (e.g., MTT, CCK-8). What are the common pitfalls?
A3: Inconsistent results in cell viability assays can stem from several factors related to both the compound and the experimental procedure.
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Dose-Dependent Effects: this compound often exhibits a dose-dependent effect on cell viability. At lower concentrations, it may have minimal or even slight proliferative effects in some hormone-dependent cell lines, while higher concentrations lead to decreased viability. It is crucial to perform a dose-response curve to determine the optimal concentration range for your specific cell line.
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Cell Line Specificity: The IC50 value of this compound can vary significantly between different cell lines. This is influenced by factors such as the expression levels of Estrogen Receptor α (ERα) and other signaling molecules.
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Incubation Time: The duration of treatment can significantly impact the observed effect. Most studies report incubation times between 48 and 72 hours for cell viability assays.
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Assay Protocol Adherence: Ensure strict adherence to the assay protocol, including cell seeding density, treatment duration, and reagent incubation times.
Experimental Workflow for Cell Viability Assay
References
Technical Support Center: Mitigating Bazedoxifene Acetate Experimental Artifacts
Welcome to the technical support center for Bazedoxifene Acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common experimental artifacts and to offer troubleshooting support for your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a third-generation selective estrogen receptor modulator (SERM).[1][2] It exhibits its effects by binding to estrogen receptors (ERs), primarily ERα and ERβ.[3] Its action is tissue-specific; it can act as an estrogen agonist in some tissues (e.g., bone) while acting as an antagonist in others (e.g., breast and uterine tissue).[3][4] This dual activity allows it to modulate the expression of estrogen-responsive genes differently depending on the cellular context. Additionally, Bazedoxifene has been identified as an inhibitor of the IL-6/GP130 signaling pathway, independent of its ER activity.
Q2: How should I prepare a stock solution of this compound?
A2: this compound has poor aqueous solubility but is soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). For in vitro experiments, it is recommended to first dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mM). This stock solution should be stored at -20°C or -80°C. When preparing your working concentrations, dilute the DMSO stock solution with your cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: At what concentrations does this compound typically show effects in vitro?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. For its SERM activity, such as inhibiting estradiol-induced proliferation of MCF-7 breast cancer cells, the IC50 can be in the nanomolar range (e.g., 0.19 nM). However, for its effects on other signaling pathways, like the inhibition of the IL-6/GP130 pathway, concentrations in the low micromolar range (e.g., 1-10 µM) are often required. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q4: What is the appropriate vehicle for in vivo studies with this compound?
A4: For oral administration in animal models, this compound is often formulated as a suspension. A common vehicle is a mixture of saline, Tween-80, and methylcellulose. For intraperitoneal injections, it can be dissolved in a vehicle containing DMSO, PEG300, Tween-80, and saline. The specific formulation can impact the bioavailability of the compound, so consistency in vehicle preparation is key for reproducible results.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
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Question: I observed a precipitate in my cell culture wells after adding this compound. What could be the cause and how can I prevent it?
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Answer: This is a common issue due to the poor aqueous solubility of this compound. The precipitate is likely the compound crashing out of solution. Here’s how to troubleshoot this:
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Check your final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (ideally ≤ 0.1%). High concentrations of the DMSO stock added to the aqueous medium can cause the compound to precipitate.
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Proper mixing technique: When preparing your working solution, add the this compound stock solution to the pre-warmed cell culture medium drop-wise while gently vortexing or swirling the tube. This gradual dilution can help keep the compound in solution.
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Avoid cold shock: Do not add the cold stock solution directly to the warm medium. Allow the stock solution to come to room temperature before dilution.
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Consider a different solvent for the final dilution step: While DMSO is excellent for stock solutions, for the final dilution into the medium, a solvent system with better aqueous compatibility might be necessary if precipitation persists. However, this should be approached with caution as it may introduce other artifacts.
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Filter sterilize your final working solution: After diluting the stock solution into the medium, you can filter sterilize it using a 0.22 µm filter to remove any micro-precipitates before adding it to your cells.
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Issue 2: Inconsistent or Unexpected Biological Activity (Agonist vs. Antagonist Effects)
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Question: I am seeing variable or unexpected results with this compound. Sometimes it acts as an agonist, and other times as an antagonist. Why is this happening?
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Answer: The dual agonist/antagonist nature of this compound is a hallmark of SERMs and is highly dependent on the experimental context. Several factors can influence its activity:
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Estrogen Receptor (ER) Expression: The relative levels of ERα and ERβ in your cell line will significantly impact the response to Bazedoxifene.
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Coregulator Proteins: The presence and abundance of coactivator and corepressor proteins in the cells determine whether the Bazedoxifene-ER complex will activate or repress gene transcription.
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Presence of Endogenous Estrogens: If your cell culture medium contains phenol red (a weak estrogen mimic) or is supplemented with serum that has not been charcoal-stripped, the presence of other estrogens can compete with Bazedoxifene and alter its apparent activity. It is recommended to use phenol red-free medium and charcoal-stripped serum for such experiments.
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Concentration: At different concentrations, Bazedoxifene may engage different signaling pathways, leading to varied biological outcomes. A thorough dose-response analysis is critical.
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Issue 3: Potential for Off-Target Effects and Cytotoxicity
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Question: I am concerned about off-target effects or cytotoxicity with this compound in my experiments. How can I mitigate this?
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Answer: While Bazedoxifene is selective, off-target effects and cytotoxicity can occur, especially at higher concentrations.
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Determine the IC50 for Cell Viability: Before conducting functional assays, perform a cell viability assay (e.g., MTT, CCK-8) to determine the concentration range that is not cytotoxic to your cells. For example, in A549 and H1299 non-small cell lung cancer cells, the IC50 values were found to be 8.0 µM and 12.7 µM, respectively, after 72 hours of exposure.
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Use the Lowest Effective Concentration: Once you have established a dose-response curve for your biological effect of interest, use the lowest concentration that gives a robust and reproducible effect to minimize the risk of off-target activities.
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Include Appropriate Controls:
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Vehicle Control: Always include a control group treated with the same final concentration of the vehicle (e.g., DMSO) as your experimental groups.
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Positive and Negative Controls: Use known ER agonists (e.g., 17β-estradiol) and antagonists (e.g., fulvestrant) to benchmark the activity of Bazedoxifene in your system.
-
-
Consider Alternative Assays: If you suspect Bazedoxifene might interfere with your assay (e.g., some compounds can interfere with the MTT assay), validate your findings with an alternative method that measures the same endpoint (e.g., a crystal violet assay for cell number).
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Quantitative Data Summary
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| MCF-7 | Breast Cancer | 17β-estradiol-induced proliferation | 0.19 nM | |
| A549 | Non-Small Cell Lung Cancer | Cell Viability (MTT) | 8.0 µM | |
| H1299 | Non-Small Cell Lung Cancer | Cell Viability (MTT) | 12.7 µM | |
| PC12 | Pheochromocytoma | Cell Viability (CCK-8) | >20 µM (non-cytotoxic at 10 & 20 µM) | |
| VECs | Vascular Endothelial Cells | Cell Viability (MTT) | Cytotoxic > 4 µmol/L |
Table 2: In Vivo Effective Doses of this compound in Animal Models
| Animal Model | Condition | Route of Administration | Effective Dose | Observed Effect | Reference |
| Immature Rat | Uterine Growth | Oral | 0.5 and 5.0 mg/kg | Less increase in uterine wet weight compared to raloxifene | |
| Ovariectomized Rat | Osteoporosis | Oral | 0.3 mg/kg/day | Preservation of bone mass | |
| gp130Y757F Mouse | Gastric Cancer | Intraperitoneal | 3 mg/kg (5 times/week) | Reduced tumor burden | |
| Spinal Cord Injury Rat | Neuroprotection | Intraperitoneal | 1 mg/kg pre-injury, 3 mg/kg post-injury | Improved functional recovery |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell Culture Experiments
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Prepare a 10 mM Stock Solution:
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Weigh out the required amount of this compound powder.
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Dissolve the powder in 100% sterile DMSO to a final concentration of 10 mM.
-
Gently vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm your cell culture medium (phenol red-free and with charcoal-stripped serum, if necessary) to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed medium to achieve your desired final concentrations.
-
When diluting, add the stock solution to the medium drop-wise while gently mixing.
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Ensure the final DMSO concentration in the medium that will be added to the cells is ≤ 0.1%.
-
-
Cell Treatment:
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Remove the old medium from your cells.
-
Add the medium containing the desired concentration of this compound (and appropriate controls) to the cells.
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Incubate for the desired period.
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Protocol 2: Cell Viability (MTT) Assay to Determine Cytotoxicity
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Cell Seeding:
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Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
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Allow the cells to adhere and grow overnight.
-
-
Compound Treatment:
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Prepare a series of concentrations of this compound in your cell culture medium as described in Protocol 1.
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Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cytotoxicity if available.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
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Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
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-
MTT Assay:
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Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
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Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
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Read the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
-
Data Analysis:
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
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Signaling Pathway and Experimental Workflow Diagrams
Caption: Bazedoxifene's interaction with Estrogen Receptors.
Caption: Bazedoxifene's role in the IL-6/GP130 pathway.
Caption: A typical workflow for in vitro Bazedoxifene experiments.
References
Technical Support Center: Bazedoxifene Acetate in Cell Viability Assays
Welcome to the technical support center for researchers utilizing Bazedoxifene Acetate in cell viability and proliferation experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cell lines?
A1: this compound is a third-generation selective estrogen receptor modulator (SERM).[1][2][3] Its primary mechanisms for impacting cell viability, particularly in cancer cells, include:
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Selective Estrogen Receptor Modulation: It acts as an antagonist on estrogen receptors in certain tissues like the breast, inhibiting estrogen-dependent proliferation.[4][5] In some cases, it can down-regulate the expression of Estrogen Receptor Alpha (ERα).
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Inhibition of IL-6/GP130/STAT3 Signaling: Bazedoxifene has been shown to inhibit the IL-6/GP130/STAT3 signaling pathway, which is crucial for tumor progression, cell survival, and proliferation in various cancers. This inhibition can lead to decreased phosphorylation of STAT3 and its downstream targets.
Q2: In which cancer cell lines has this compound been shown to reduce cell viability?
A2: Bazedoxifene has demonstrated anti-proliferative effects in a variety of cancer cell lines, including but not limited to:
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Non-small cell lung cancer (A549 and H1299)
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Breast cancer (MCF-7, T-47D, MDA-MB-231)
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Hepatocellular carcinoma (HEPG2, 7721, and HUH-7)
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Colon cancer (HCT-15 and DLD-1)
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Head and neck squamous cell carcinoma (CAL27, UM-SCC-74A)
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Rhabdomyosarcoma
Q3: What are the typical concentrations of this compound used in cell viability assays?
A3: The effective concentration of this compound can vary significantly depending on the cell line. Based on published studies, concentrations can range from the nanomolar to the micromolar scale. For instance, in non-small cell lung cancer cell lines, concentrations between 1 µM and 40 µM have been used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: Can this compound interfere with the MTT assay?
A4: While not extensively reported for Bazedoxifene specifically, it's a known issue that some compounds can interfere with tetrazolium-based assays like MTT. This can occur if the compound has reducing properties or if it is colored and absorbs light at the same wavelength as the formazan product. It is advisable to run a control experiment with Bazedoxifene in cell-free media to check for any direct reduction of the MTT reagent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected increase in cell viability at high concentrations of Bazedoxifene. | Compound precipitation at high concentrations. Off-target effects leading to increased metabolic activity. Interference with the assay (e.g., direct reduction of MTT). | Visually inspect the wells for any precipitate. If observed, try preparing a fresh, lower concentration stock solution. Consider using a different type of viability assay (e.g., a dye exclusion assay like trypan blue or a luminescence-based assay like CellTiter-Glo). Run a cell-free control to test for direct MTT reduction by Bazedoxifene. |
| High variability between replicate wells. | Uneven cell seeding. Edge effects in the microplate. Incomplete solubilization of formazan crystals in MTT assays. | Ensure a homogenous cell suspension before and during seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. Ensure complete solubilization of formazan by thorough mixing and allowing sufficient incubation time with the solubilization buffer. |
| No significant effect on cell viability observed. | The cell line may be resistant to Bazedoxifene. The concentration range tested may be too low. The incubation time may be too short. | Research the specific cell line to see if its growth is dependent on pathways targeted by Bazedoxifene (e.g., estrogen receptor or IL-6 signaling). Perform a wider dose-response curve, extending to higher concentrations. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Cell death observed in the vehicle control (e.g., DMSO). | The concentration of the vehicle (e.g., DMSO) is too high and is causing toxicity. | Ensure the final concentration of the vehicle in the culture medium is low (typically ≤ 0.1-0.5%) and is consistent across all wells, including the untreated control. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cells.
Materials:
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This compound
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Dimethyl sulfoxide (DMSO)
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Appropriate cancer cell line and complete culture medium
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96-well flat-bottom microplates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
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Phosphate-buffered saline (PBS)
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Multichannel pipette
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Microplate reader
Procedure:
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Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
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Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤ 0.1%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, carefully remove the medium.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well.
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Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
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Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
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Calculate the percentage of cell viability for each treatment group relative to the untreated control.
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Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
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Data Presentation
Table 1: Effect of this compound on the Viability of Various Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| A549 (Non-small cell lung cancer) | MTT | 72 | 8.0 | |
| H1299 (Non-small cell lung cancer) | MTT | 72 | 12.7 | |
| MCF-7 (Breast Cancer) | Proliferation Assay | - | 0.19 nM (inhibits E2-induced proliferation) | |
| T-47D (Breast Cancer) | Viability Assay | 24 | ~2 µM (caused a 40% decrease in viability) | |
| MCF-7 (Breast Cancer) | Viability Assay | 24 | ~2 µM (caused a 27% decrease in viability) |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways affected by this compound and a typical experimental workflow for a cell viability assay.
Caption: Bazedoxifene inhibits the IL-6/GP130/STAT3 signaling pathway.
Caption: General workflow for a cell viability assay with Bazedoxifene.
References
- 1. Bazedoxifene Inhibits Cell Viability, Colony‐Forming Activity, and Cell Migration in Human Non–Small Cell Lung Cancer Cells and Improves the Treatment Efficacy of Paclitaxel and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound: a selective estrogen receptor modulator with improved selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Bazedoxifene Acetate Experiments: A Technical Support Center for Reproducibility
For researchers, scientists, and drug development professionals engaged in experiments involving Bazedoxifene Acetate, ensuring the reproducibility of results is paramount. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a third-generation selective estrogen receptor modulator (SERM). Its mechanism of action is tissue-specific; it can act as either an estrogen receptor (ER) agonist or antagonist depending on the target tissue. In bone tissue, it mimics the effects of estrogen, promoting bone density. Conversely, in breast and uterine tissues, it generally acts as an antagonist, inhibiting estrogen-driven cell proliferation.[1][2]
Q2: What are the binding affinities of Bazedoxifene for estrogen receptors?
A2: Bazedoxifene binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Its binding affinity is generally higher for ERα. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are approximately 26 nM for ERα and 99 nM for ERβ.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in organic solvents like DMSO, ethanol, and DMF. For in vitro cell culture experiments, a common practice is to prepare a high-concentration stock solution in DMSO. For long-term storage, it is recommended to store the powdered form at -20°C and stock solutions in DMSO at -80°C to be stable for up to six months, or at -20°C for up to one month. Avoid repeated freeze-thaw cycles. For in vivo studies, the formulation will depend on the route of administration and animal model, but may involve vehicles like a saline, Tween-80, and methylcellulose mixture.[3]
Q4: What are some common challenges encountered when working with SERMs like Bazedoxifene in cell culture?
A4: Common challenges include batch-to-batch variability of cell lines (especially hormone-responsive ones like MCF-7), the presence of endogenous estrogens in serum-containing media, and the dual agonist/antagonist effects of the SERM itself, which can be concentration and cell-type dependent. Using charcoal-stripped fetal bovine serum is crucial to remove confounding estrogens.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected cell proliferation results (e.g., in MCF-7 cells) | Presence of endogenous estrogens in fetal bovine serum (FBS). | Use charcoal-stripped FBS to remove steroid hormones. |
| Cell line variability or passage number. | Use a consistent and low passage number of cells. Regularly perform cell line authentication. | |
| Incorrect concentration of this compound. | Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. | |
| Precipitation of this compound in cell culture medium | Poor solubility in aqueous solutions. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) and does not affect cell viability. Prepare fresh dilutions from the stock solution for each experiment. |
| High background in estrogen receptor binding assays | Non-specific binding of the radioligand. | Include a control with a high concentration of unlabeled estradiol to determine non-specific binding. Optimize washing steps to remove unbound radioligand. |
| Low quality of the receptor preparation. | Use a fresh and properly prepared receptor source, such as rat uterine cytosol or purified recombinant ER. | |
| Variability in in vivo animal studies (e.g., ovariectomized rat model) | Incomplete ovariectomy leading to residual estrogen production. | Verify the success of ovariectomy by monitoring uterine weight and serum estrogen levels. |
| Inconsistent drug administration. | Ensure accurate and consistent dosing, whether through oral gavage, subcutaneous injection, or other methods. | |
| Animal-to-animal variability. | Use a sufficient number of animals per group to achieve statistical power and randomize animals into treatment groups. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound.
Table 1: In Vitro Binding Affinity and Proliferative Effects
| Parameter | Target | Cell Line/System | Value | Reference(s) |
| IC50 (ERα Binding) | Estrogen Receptor α | Human recombinant | 26 nM | [1] |
| IC50 (ERβ Binding) | Estrogen Receptor β | Human recombinant | 99 nM | |
| IC50 (Inhibition of Estradiol-Induced Proliferation) | Cell Proliferation | MCF-7 breast cancer cells | 0.19 nM |
Table 2: Effects on Bone Mineral Density (BMD) in Postmenopausal Women
| Treatment Group | Duration | Lumbar Spine BMD Change | Total Hip BMD Change | Reference(s) |
| Bazedoxifene 20 mg/day | 2 years | +2.43% | Significant improvement vs. placebo | |
| Bazedoxifene 40 mg/day | 2 years | +2.74% | Significant improvement vs. placebo | |
| Placebo | 2 years | -0.65% | - | |
| Bazedoxifene 20 mg/day | 2 years | +1.41% (relative to placebo) | - | |
| Bazedoxifene 40 mg/day | 2 years | +1.49% (relative to placebo) | - |
Table 3: Effects on Bone Turnover Markers in Postmenopausal Women
| Treatment Group | Duration | Serum Osteocalcin Reduction | Serum C-telopeptide Reduction | Reference(s) |
| Bazedoxifene 20 mg/day | 12 months | 37% | 46% | |
| Bazedoxifene 40 mg/day | 12 months | 39% | 49% | |
| Raloxifene 60 mg/day | 12 months | 41% | 55% | |
| Placebo | 12 months | 21% | 27% |
Experimental Protocols
MCF-7 Cell Proliferation (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on the proliferation of MCF-7 breast cancer cells.
Materials:
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MCF-7 cells
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DMEM with 10% charcoal-stripped fetal bovine serum (FBS)
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This compound
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17β-Estradiol
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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DMSO
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96-well plates
Procedure:
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Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in DMEM with 10% charcoal-stripped FBS. Incubate for 24 hours to allow cells to attach.
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Treatment:
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For antagonist activity: Treat cells with varying concentrations of this compound in the presence of a fixed concentration of 17β-estradiol (e.g., 1 nM).
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For agonist activity: Treat cells with varying concentrations of this compound alone.
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Include appropriate controls: vehicle control (DMSO), estradiol alone, and media alone.
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Incubation: Incubate the plates for 3-6 days.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
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Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and plot dose-response curves to determine IC50 values.
Competitive Estrogen Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the estrogen receptor.
Materials:
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Purified recombinant human ERα or ERβ, or rat uterine cytosol as a source of ER.
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Radiolabeled ligand (e.g., [³H]-17β-estradiol).
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This compound.
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Binding buffer (e.g., Tris-HCl with additives).
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Wash buffer.
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Scintillation cocktail.
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Glass fiber filters or hydroxylapatite (HAP) slurry.
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96-well plates or microtubes.
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Scintillation counter.
Procedure:
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Assay Setup: In a 96-well plate or microtubes, combine the ER source, a fixed concentration of radiolabeled estradiol, and varying concentrations of this compound.
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Controls: Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).
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Incubation: Incubate the reactions to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).
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Separation: Separate the receptor-bound from free radioligand. This can be done by vacuum filtration through glass fiber filters or by using a hydroxylapatite slurry to precipitate the receptor-ligand complex.
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Washing: Wash the filters or pellets with cold wash buffer to remove unbound radioligand.
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Scintillation Counting: Place the filters or pellets in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
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Data Analysis: Calculate the percentage of specific binding at each concentration of this compound and generate a competition curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
This compound's Dual Action on Estrogen Receptor Signaling
This compound's therapeutic effects and potential side effects are rooted in its ability to selectively modulate estrogen receptor (ER) activity. This diagram illustrates the simplified, tissue-specific signaling pathways.
References
- 1. This compound: a selective estrogen receptor modulator with improved selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Update on bazedoxifene: A novel selective estrogen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skeletal effects of bazedoxifene paired with conjugated estrogens in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
unexpected pharmacological effects of Bazedoxifene Acetate
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the unexpected pharmacological effects of Bazedoxifene Acetate. The following troubleshooting guides and FAQs address common issues and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected anti-proliferative effects in our cancer cell line studies with Bazedoxifene. What is the potential mechanism?
A1: Bazedoxifene has been shown to exert anti-tumor effects by inhibiting the IL-6/GP130 signaling pathway. This can lead to the downregulation of downstream pathways such as JAK/STAT, Ras/MAPK, and PI3K/AKT, which are crucial for cancer cell proliferation, survival, and metastasis. Specifically, Bazedoxifene can reduce the phosphorylation of STAT3, AKT, and ERK in cancer cells.[1]
Q2: Our in vivo studies are showing significant variability in plasma concentrations of Bazedoxifene. What could be the cause?
A2: Bazedoxifene has a low oral bioavailability of approximately 6%.[2][3] Its metabolism is primarily mediated by uridine diphosphate glucuronosyltransferase (UGT) enzymes, particularly UGT1A8 and UGT1A10, in the intestine and liver.[2] Co-administration of drugs that induce or inhibit these UGT enzymes can significantly alter Bazedoxifene's plasma concentration.[2] Additionally, Bazedoxifene undergoes enterohepatic recycling, and medications interfering with this process can also affect its systemic exposure.
Q3: We are planning a study involving Bazedoxifene and are concerned about potential cardiovascular side effects. What has been observed in clinical trials?
A3: Clinical trials, particularly the Women's Health Initiative (WHI), have indicated that estrogen agonists/antagonists like Bazedoxifene, especially when combined with conjugated estrogens, are associated with an increased risk of venous thromboembolism (VTE), including deep vein thrombosis (DVT) and pulmonary embolism (PE), as well as stroke. It is crucial to monitor for any signs of these events in preclinical and clinical studies.
Q4: Can Bazedoxifene be used in preclinical models of hormone-receptor-positive breast cancer?
A4: Yes, Bazedoxifene acts as an estrogen receptor antagonist in breast tissue and is being investigated for breast cancer risk reduction. It has shown favorable modulation of mammographic density and tissue biomarkers associated with breast cancer risk. However, its effects can be complex and may be influenced by the specific hormonal milieu of the experimental model.
Q5: Are there any known effects of Bazedoxifene on cognitive function?
A5: The Women's Health Initiative Memory Study (WHIMS) reported an increased risk of probable dementia in postmenopausal women aged 65 and older who were treated with conjugated estrogens alone. While the specific contribution of Bazedoxifene to this risk when used in combination is still under investigation, it is an important consideration for long-term studies in older populations.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays measuring estrogen receptor (ER) antagonism.
| Possible Cause | Troubleshooting Step |
| Cell line ER status | Confirm the estrogen receptor alpha (ERα) and beta (ERβ) status of your cell line. Bazedoxifene has a slightly stronger binding affinity for ERα. |
| Presence of endogenous estrogens | Ensure that the cell culture medium is phenol red-free and that charcoal-stripped serum is used to eliminate confounding estrogenic effects. |
| Assay sensitivity | Optimize the concentration range of Bazedoxifene used in your assay. Its antagonist effects may be concentration-dependent. |
| Off-target effects | Consider that at higher concentrations, Bazedoxifene may have off-target effects unrelated to ER antagonism. Investigate other potential signaling pathways, such as the IL-6/GP130 pathway. |
Issue 2: Unexpected mortality or adverse events in animal models.
| Possible Cause | Troubleshooting Step |
| Thromboembolic events | Monitor animals for signs of thrombosis or stroke, such as limb swelling, respiratory distress, or neurological deficits. Consider including coagulation parameters in your blood analysis. |
| Drug-drug interactions | If co-administering other compounds, review their metabolic pathways to identify potential interactions with CYP3A4 or UGT enzymes that metabolize Bazedoxifene and its conjugated estrogen partner. |
| Endometrial hyperplasia | In non-ovariectomized female animals, monitor for signs of uterine abnormalities. Bazedoxifene is designed to antagonize estrogen's effects on the endometrium, but this should be confirmed in your model. |
Quantitative Data Summary
The following tables summarize the incidence of common adverse events observed in placebo-controlled clinical trials of Bazedoxifene in combination with conjugated estrogens.
Table 1: Common Adverse Events
| Adverse Event | Bazedoxifene/Conjugated Estrogens (%) | Placebo (%) |
| Muscle spasms | >5 | <5 |
| Nausea | >5 | <5 |
| Diarrhea | >5 | <5 |
| Dyspepsia | >5 | <5 |
| Upper abdominal pain | >5 | <5 |
| Oropharyngeal pain | >5 | <5 |
| Dizziness | >5 | <5 |
| Neck pain | >5 | <5 |
Data compiled from information suggesting these were the most frequent adverse effects in placebo-controlled trials.
Table 2: Serious Adverse Events (Increased Risk)
| Adverse Event | Observation |
| Stroke | Increased risk observed in the Women's Health Initiative (WHI) estrogen-alone substudy. |
| Deep Vein Thrombosis (DVT) | Increased risk observed in the WHI estrogen-alone substudy. |
| Endometrial Hyperplasia | Bazedoxifene is shown to reduce the risk of endometrial hyperplasia that can be caused by unopposed estrogens. |
| Probable Dementia | Increased risk in women aged 65 and older observed in the WHI Memory Study (WHIMS) with estrogen alone. |
Experimental Protocols
General Protocol for Assessing Bazedoxifene's Effect on Cancer Cell Proliferation
-
Cell Culture: Culture the cancer cell line of interest (e.g., a colon cancer cell line) in appropriate media, ensuring it is phenol red-free and supplemented with charcoal-stripped fetal bovine serum to eliminate external estrogenic influences.
-
Seeding: Seed cells in 96-well plates at a predetermined density to allow for logarithmic growth over the course of the experiment.
-
Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for anti-proliferation if available.
-
Incubation: Incubate the cells for a period relevant to their doubling time (e.g., 24, 48, 72 hours).
-
Proliferation Assay: Assess cell viability and proliferation using a standard method such as the MTT, XTT, or CyQUANT assay.
-
Data Analysis: Calculate the IC50 value for Bazedoxifene and perform statistical analysis to determine the significance of its anti-proliferative effects compared to the control.
-
Mechanism of Action (Optional): To investigate the involvement of the IL-6/GP130 pathway, perform Western blotting to analyze the phosphorylation status of key downstream proteins like STAT3, AKT, and ERK following Bazedoxifene treatment.
Signaling Pathways and Workflows
Caption: Bazedoxifene's inhibition of the IL-6/GP130 signaling pathway.
Caption: Workflow for assessing Bazedoxifene's anti-proliferative effects.
References
Validation & Comparative
A Head-to-Head Battle: Bazedoxifene Acetate versus Tamoxifen in Estrogen Receptor-Positive Breast Cancer Cells
For Immediate Release
In the landscape of endocrine therapies for estrogen receptor-positive (ER-positive) breast cancer, the selective estrogen receptor modulator (SERM) Tamoxifen has long been a cornerstone. However, the emergence of newer agents with distinct mechanisms of action, such as Bazedoxifene Acetate, prompts a detailed comparison for the scientific and drug development community. This guide provides an objective analysis of the two compounds, focusing on their performance in preclinical studies on ER-positive breast cancer cells, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a third-generation SERM, distinguishes itself from Tamoxifen by exhibiting properties of a selective estrogen receptor degrader (SERD). This dual mechanism leads to a more profound inhibition of estrogen signaling, particularly in models of acquired resistance. Preclinical evidence suggests that Bazedoxifene is not only effective in hormone-dependent but also in hormone-independent ER-positive breast cancer cell lines, a setting where Tamoxifen's efficacy is limited. Key differentiators include Bazedoxifene's ability to induce significant degradation of the estrogen receptor alpha (ERα) and its potent inhibition of ERα transcriptional activity, even in the presence of activating mutations.
Comparative Performance Data
The following tables summarize the quantitative data from various studies, comparing the effects of this compound and the active metabolite of Tamoxifen, 4-hydroxytamoxifen (4OHT), on ER-positive breast cancer cells.
Table 1: Cell Viability (IC50)
| Compound | Cell Line | IC50 | Source |
| This compound | MCF-7 (Y537S mutant) | 0.1 nM | [1] |
| 4-Hydroxytamoxifen | MCF-7 (Y537S mutant) | 7 nM | [1] |
| 4-Hydroxytamoxifen | MCF-7 (wild-type) | 3.2 µM | [2] |
| 4-Hydroxytamoxifen | T47D (wild-type) | 4.2 µM | [2] |
Note: A direct IC50 comparison in wild-type MCF-7 and T47D cells from the same study was not available in the reviewed literature.
Table 2: Inhibition of ERα Transcriptional Activity
| Compound | Assay | IC50 | Source |
| This compound | ERE-luciferase reporter (MCF-7 cells) | 0.12 nM | [1] |
| 4-Hydroxytamoxifen | ERE-luciferase reporter (MCF-7 cells) | 0.39 nM |
Table 3: Effect on ERα Protein Levels
| Compound | Cell Line | Effect on ERα Protein | Source |
| This compound | MCF-7:5C (hormone-independent) | Complete downregulation | |
| This compound | MCF-7 and BT483 | Marked downregulation | |
| 4-Hydroxytamoxifen | MCF-7:5C (hormone-independent) | No effect | |
| 4-Hydroxytamoxifen | MCF-7 | Little to no effect, may stabilize |
Table 4: Apoptosis
Direct comparative studies quantifying apoptosis induction by both Bazedoxifene and Tamoxifen in the same experimental setting were not identified in the reviewed literature. The following data is presented for each compound individually.
| Compound | Cell Line | Apoptosis Induction | Source |
| Tamoxifen (250 µM, 48h) | MCF-7 | 45.7% late-stage apoptosis | |
| Bazedoxifene | Hormone-independent breast cancer cells | Induces apoptosis |
Table 5: Regulation of Estrogen-Responsive Genes
| Gene | Compound | Effect | Cell Line | Source |
| pS2 (TFF1) | This compound | Completely blocks E2-induced increase | MCF-7:5C | |
| AGR2 | This compound | Represses expression | MCF-7 | |
| AGR2 | 4-Hydroxytamoxifen | Induces expression | MCF-7 |
Signaling Pathways and Mechanisms of Action
Bazedoxifene and Tamoxifen exert their effects through distinct interactions with the estrogen receptor, leading to different downstream signaling consequences.
This compound: A SERM and a SERD
Bazedoxifene acts as a competitive antagonist of estrogen at the ERα, similar to Tamoxifen. However, it also induces a conformational change in the receptor that targets it for proteasomal degradation, a characteristic of SERDs. This dual action not only blocks estrogen-mediated signaling but also reduces the total cellular pool of ERα, which is particularly advantageous in tumors that have developed resistance to traditional anti-estrogens.
Tamoxifen: A Competitive Inhibitor
Tamoxifen's primary mechanism is the competitive inhibition of estrogen binding to ERα. Upon binding, the Tamoxifen-ERα complex translocates to the nucleus and binds to estrogen response elements (EREs) on DNA. However, the conformation of this complex prevents the recruitment of co-activators necessary for gene transcription, thereby blocking the proliferative signals of estrogen. In some contexts, Tamoxifen can exhibit partial agonist activity, a property less pronounced with Bazedoxifene.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used in the cited studies.
Cell Culture and Hormone Treatment
ER-positive breast cancer cell lines, such as MCF-7 and T47D, are typically maintained in a growth medium like DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and antibiotics. For hormone treatment studies, cells are often cultured in a phenol red-free medium with charcoal-stripped FBS for several days to deplete endogenous steroids before the addition of the compounds of interest.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of Bazedoxifene, 4-hydroxytamoxifen, or a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log concentration of the compound to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compounds as described in the cell culture protocol.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate at room temperature in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot for ERα Degradation
Western blotting is used to detect and quantify the levels of specific proteins in a sample.
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to ERα. A loading control antibody (e.g., β-actin or GAPDH) is used for normalization.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the ERα signal to the loading control.
Conclusion
The preclinical data strongly suggests that this compound offers distinct advantages over Tamoxifen in the context of ER-positive breast cancer, particularly in models of hormone-independent and resistant disease. Its ability to induce ERα degradation, in addition to blocking its function, represents a promising strategy to overcome the limitations of current endocrine therapies. Further clinical investigation is warranted to translate these preclinical findings into improved therapeutic outcomes for patients with ER-positive breast cancer.
References
- 1. The SERM/SERD bazedoxifene disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bazedoxifene Acetate and Raloxifene on Bone Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two selective estrogen receptor modulators (SERMs), Bazedoxifene Acetate and Raloxifene, on bone health. The information presented is collated from pivotal clinical trials and preclinical studies, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways.
Introduction
Bazedoxifene and Raloxifene are both classified as SERMs, a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity.[1][2] In the context of bone metabolism, both drugs act as estrogen agonists, mimicking the bone-protective effects of estrogen.[3][4] This agonistic activity leads to the inhibition of bone resorption and a reduction in bone turnover, ultimately increasing bone mineral density (BMD) and reducing fracture risk in postmenopausal women.[5] While both drugs share a common mechanism of action, this guide will delve into the nuances of their comparative efficacy and safety profiles based on available experimental data.
Mechanism of Action: A Shared Pathway
Both Bazedoxifene and Raloxifene exert their effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. This binding event induces a conformational change in the receptor, leading to the recruitment of co-activator or co-repressor proteins in a tissue-specific manner. In bone tissue, the drug-ER complex preferentially recruits co-activators, initiating a signaling cascade that modulates the expression of genes involved in bone remodeling. This ultimately leads to a decrease in the activity of osteoclasts, the cells responsible for bone breakdown, and a potential modest increase in the activity of osteoblasts, the cells responsible for bone formation.
Comparative Efficacy on Bone Mineral Density
Clinical trials have demonstrated that both Bazedoxifene and Raloxifene are effective in preventing bone loss and increasing BMD at various skeletal sites compared to placebo. A 2-year, randomized, double-blind, placebo- and active-controlled study provided a direct comparison of the two drugs.
| Parameter | Bazedoxifene (20 mg/day) | Bazedoxifene (40 mg/day) | Raloxifene (60 mg/day) | Placebo |
| Mean % Change in Lumbar Spine BMD at 24 Months | +1.41% | +1.49% | +1.49% | - |
| Mean % Change in Total Hip BMD at 24 Months | Significant increase vs. Placebo | Significant increase vs. Placebo | Significant increase vs. Placebo | Significant Loss |
| Mean % Change in Femoral Neck BMD at 24 Months | Significant increase vs. Placebo | Significant increase vs. Placebo | - | Significant Loss |
| (Data sourced from a 2-year, randomized, double-blind, placebo-, and active-controlled study) |
Impact on Bone Turnover Markers
Both Bazedoxifene and Raloxifene have been shown to significantly reduce the levels of bone turnover markers, indicating a decrease in bone resorption and formation to premenopausal ranges.
| Biomarker | Bazedoxifene (20 mg/day) | Raloxifene (60 mg/day) | Placebo |
| Serum Osteocalcin (OC) - Bone Formation | Significant Decrease | Significant Decrease | - |
| Serum C-telopeptide (CTX) - Bone Resorption | Significant Decrease | Significant Decrease | - |
| (Data from a 2-year study showed significant and comparable decreases from baseline and relative to placebo for both active treatments as early as 3 months, which were sustained) |
In a 6-month randomized controlled trial comparing Alendronate and Bazedoxifene, the Alendronate group showed a significant decrease in both OC and CTX, while the Bazedoxifene group showed a significant decrease only in serum OC levels.
Fracture Risk Reduction: A Key Differentiator
The primary goal of osteoporosis treatment is the prevention of fractures. Both Bazedoxifene and Raloxifene have demonstrated efficacy in reducing the risk of new vertebral fractures.
| Outcome | Bazedoxifene (20 mg/day) | Bazedoxifene (40 mg/day) | Raloxifene (60 mg/day) | Placebo |
| Incidence of New Vertebral Fractures (36 months) | 2.3% | 2.5% | 2.3% | 4.1% |
| Relative Risk Reduction vs. Placebo (Vertebral) | 42% | 37% | 42% | - |
| Incidence of Non-vertebral Fractures (Overall Population) | Not significantly different from placebo | Not significantly different from placebo | Not significantly different from placebo | - |
| (Data from a 3-year, randomized, double-blind, placebo-, and active-controlled clinical trial) |
A notable finding emerged from a post-hoc analysis of a subgroup of women at higher risk for fractures (defined by a femoral neck T-score of -3.0 or less, or at least one moderate to severe vertebral fracture, or multiple mild vertebral fractures). In this high-risk cohort, Bazedoxifene 20 mg demonstrated a significant reduction in non-vertebral fracture risk compared to both placebo and Raloxifene.
-
Bazedoxifene 20 mg vs. Placebo: 50% reduction in non-vertebral fracture risk (P = 0.02)
-
Bazedoxifene 20 mg vs. Raloxifene 60 mg: 44% reduction in non-vertebral fracture risk (P = 0.05)
Experimental Protocols: A Glimpse into the Methodology
The data presented in this guide are primarily derived from large-scale, multicenter, randomized, double-blind, placebo- and active-controlled clinical trials. A general workflow for these studies is outlined below.
Key Methodological Components:
-
Study Design: The cornerstone of the comparative data is the 3-year, randomized, double-blind, placebo- and active-controlled study involving postmenopausal women with osteoporosis.
-
Participants: Healthy postmenopausal women (ages 55-85) with osteoporosis were enrolled.
-
Interventions: Participants were randomized to receive daily doses of Bazedoxifene (20 mg or 40 mg), Raloxifene (60 mg), or a placebo. All participants also received calcium and vitamin D supplementation.
-
Primary Endpoint: The primary outcome measure was the incidence of new vertebral fractures after 36 months, as assessed by spinal radiographs.
-
Secondary Endpoints: These included changes in BMD at the lumbar spine and hip, changes in bone turnover markers, and the incidence of non-vertebral fractures.
-
Statistical Analysis: Efficacy was typically analyzed in the intent-to-treat (ITT) population, which includes all randomized participants who received at least one dose of the study drug.
Conclusion
Both this compound and Raloxifene are effective therapeutic options for the management of postmenopausal osteoporosis, demonstrating comparable efficacy in increasing bone mineral density and reducing the risk of vertebral fractures. The primary distinction between the two agents lies in the potential for Bazedoxifene to offer greater protection against non-vertebral fractures in a specific subgroup of women at high risk. This finding from a post-hoc analysis suggests that for certain patient populations, Bazedoxifene may provide a broader spectrum of anti-fracture efficacy. The safety profiles of both drugs are generally similar, with an increased risk of venous thromboembolic events being a known class effect of SERMs. The choice between Bazedoxifene and Raloxifene should be based on a comprehensive assessment of an individual patient's fracture risk profile, comorbidities, and treatment goals. Further research, including head-to-head prospective trials with non-vertebral fractures as a primary endpoint, would be beneficial to definitively establish the comparative efficacy of these two important therapies.
References
A Preclinical Showdown: Bazedoxifene Acetate vs. Lasofoxifene in Models of Postmenopausal Osteoporosis
A comparative analysis of two third-generation selective estrogen receptor modulators (SERMs), Bazedoxifene Acetate and Lasofoxifene, reveals distinct preclinical efficacy profiles in bone preservation and uterine safety. This guide synthesizes available data from key preclinical studies to offer a head-to-head comparison for researchers and drug development professionals.
Both Bazedoxifene and Lasofoxifene have been developed to provide the skeletal benefits of estrogen, such as preventing bone loss, without stimulating uterine or breast tissue.[1] Preclinical investigations, primarily in ovariectomized (OVX) rodent models that mimic postmenopausal estrogen deficiency, have been crucial in delineating their tissue-selective activities.
Estrogen Receptor Binding and Signaling
Bazedoxifene and Lasofoxifene exert their effects by binding to estrogen receptors alpha (ERα) and beta (ERβ), acting as agonists in some tissues (like bone) and antagonists in others (like the uterus and breast).[1][2] Bazedoxifene demonstrates a slightly higher affinity for ERα over ERβ.[3][4] Lasofoxifene also binds with high affinity to both receptors. The differential conformation of the receptor upon ligand binding dictates the tissue-specific recruitment of co-activator and co-repressor proteins, ultimately modulating gene transcription.
Comparative Efficacy in Preclinical Models
Effects on Bone Mineral Density
Both Bazedoxifene and Lasofoxifene have demonstrated efficacy in preventing bone loss in ovariectomized animal models. Studies in OVX rats and mice consistently show that both compounds increase bone mineral density (BMD) compared to untreated controls.
In a study utilizing a mouse model of post-menopausal rheumatoid arthritis (collagen-induced arthritis in OVX mice), both Lasofoxifene and Bazedoxifene protected against generalized bone loss by significantly increasing trabecular BMD.
| Parameter | Animal Model | This compound | Lasofoxifene | Control (OVX) | Reference |
| Trabecular BMD | OVX Mice with CIA | Increased | Increased | Baseline Loss | |
| Cortical Thickness | OVX Mice with CIA | No significant effect | Increased | Baseline Loss | |
| Bone Mass | OVX Rat | Significantly Increased | Not Directly Compared | Baseline Loss |
Table 1: Comparison of Effects on Bone Parameters in Preclinical Models.
Uterine Effects
A key differentiator for SERMs is their effect on the uterus. An ideal SERM would have a neutral or antagonistic effect, avoiding the estrogen-induced uterine stimulation that can lead to hyperplasia. Preclinical data suggests Bazedoxifene has a more favorable uterine profile than Lasofoxifene.
In ovariectomized mice, Bazedoxifene alone showed no agonistic effect on uterine weight, whereas Lasofoxifene did cause an increase. Furthermore, in intact (sham-operated) mice, Bazedoxifene acted as a uterine antagonist. Another study in immature rats also indicated that Bazedoxifene was associated with a smaller increase in uterine wet weight compared to other SERMs like raloxifene.
| Parameter | Animal Model | This compound | Lasofoxifene | Control (OVX) | Reference |
| Uterine Weight | OVX Mice | No agonistic effect | Increased uterine weight | Baseline | |
| Uterine Weight | Sham-operated Mice | Antagonistic effect | Not reported | Baseline |
Table 2: Comparison of Uterine Effects in Preclinical Models.
Experimental Protocols
The following provides a generalized experimental workflow for evaluating the efficacy of SERMs in a preclinical model of postmenopausal osteoporosis.
Key Methodological Details:
-
Animal Model: The ovariectomized (OVX) rat is a widely accepted preclinical model for postmenopausal osteoporosis. Ovariectomy leads to a rapid decline in estrogen, mimicking the hormonal changes of menopause and resulting in bone loss.
-
Drug Administration: Compounds are typically administered daily via oral gavage or subcutaneous injection for a period ranging from 4 to 12 weeks.
-
Bone Mineral Density (BMD) Assessment: Dual-energy X-ray absorptiometry (DXA) or peripheral quantitative computed tomography (pQCT) are standard methods for measuring BMD in preclinical models.
-
Uterine Weight Assay: At the end of the study, uteri are excised, trimmed of fat, and weighed (wet weight). They may also be dried to determine dry weight, which can help differentiate between true tissue growth and fluid retention.
-
Biochemical Markers of Bone Turnover: Serum or urine analysis for markers such as C-terminal telopeptide of type I collagen (CTX-1) for resorption and procollagen type I N-terminal propeptide (PINP) for formation can provide insights into the mechanism of action.
Conclusion
Preclinical data indicates that both this compound and Lasofoxifene are effective in preventing estrogen-deficiency-induced bone loss. However, they appear to differ in their uterine safety profiles, with Bazedoxifene demonstrating a more neutral to antagonistic effect on the uterus in rodent models compared to the partial agonist activity observed with Lasofoxifene. These findings underscore the importance of stringent preclinical evaluation to identify SERMs with the most favorable balance of efficacy and safety for the prevention and treatment of postmenopausal osteoporosis. Further research, including head-to-head clinical trials, is necessary to fully elucidate their comparative performance in humans.
References
- 1. Effects of lasofoxifene and bazedoxifene on B cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computer-Aided Ligand Discovery for Estrogen Receptor Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of bazedoxifene for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
A Comparative Guide to the Synergistic Effects of Bazedoxifene Acetate and Conjugated Estrogens
The combination of Bazedoxifene Acetate (BZA) and Conjugated Estrogens (CE) represents a novel approach in postmenopausal therapy, known as a Tissue-Selective Estrogen Complex (TSEC). This guide provides a comprehensive comparison of the synergistic effects of this combination, drawing upon data from pivotal clinical trials and preclinical studies. It is intended for researchers, scientists, and drug development professionals interested in the nuanced interplay of these two compounds in managing menopausal symptoms and preventing osteoporosis while ensuring endometrial and breast safety.
Mechanism of Synergistic Action
The therapeutic efficacy of the BZA/CE combination lies in the unique, tissue-specific properties of bazedoxifene, a selective estrogen receptor modulator (SERM). Bazedoxifene acts as an estrogen receptor agonist in some tissues and an antagonist in others.[1][2] Specifically, it mimics the beneficial effects of estrogen on bone, thus helping to prevent osteoporosis.[1][2][3] In contrast, it acts as an estrogen receptor antagonist in the uterus and breast.
Conjugated estrogens, a mixture of estrogen hormones, effectively alleviate common menopausal symptoms such as hot flashes and vaginal atrophy by binding to and activating estrogen receptors. However, when used alone in women with a uterus, estrogens can stimulate the growth of the uterine lining (endometrium), increasing the risk of endometrial hyperplasia and cancer.
The synergistic effect of the BZA/CE combination is that bazedoxifene's antagonistic properties on the endometrium counteract the proliferative effects of the conjugated estrogens, thereby reducing the risk of endometrial hyperplasia. This allows for the therapeutic benefits of estrogens in managing menopausal symptoms and maintaining bone health without the need for a progestin, which has been associated with some safety concerns.
Signaling Pathway and Mechanism of Action
Caption: Synergistic action of BZA/CE on different tissues.
Comparative Efficacy Data
The efficacy of the BZA/CE combination has been extensively evaluated in a series of phase 3 clinical trials known as the Selective estrogens, Menopause, And Response to Therapy (SMART) trials. The following tables summarize the key findings from these studies, comparing the effects of different doses of BZA/CE with placebo and other treatments.
Bone Mineral Density (BMD)
The combination of BZA/CE has demonstrated significant improvements in bone mineral density, a key marker for osteoporosis prevention.
| Treatment Group | Mean % Change in Lumbar Spine BMD (12 months) | Mean % Change in Total Hip BMD (12 months) |
| Placebo | -1.84% | -1.16% |
| BZA 20 mg / CE 0.45 mg | +0.48% | +0.26% |
| BZA 20 mg / CE 0.625 mg | +0.51% | +0.35% |
| CE 0.45 mg / MPA 1.5 mg | +1.32% | +0.63% |
| (Data adapted from the SMART-5 trial) |
A pooled analysis of the SMART-1 and SMART-5 trials showed that at 12 months, the adjusted differences in BMD change versus placebo for the BZA 20 mg/CE 0.45 mg and BZA 20 mg/CE 0.625 mg groups were 2.3% and 2.4% for the lumbar spine, and 1.4% and 1.5% for the total hip, respectively (all p < 0.001).
Endometrial Safety
A primary advantage of the BZA/CE combination is its endometrial safety profile, negating the need for a progestin.
| Treatment Group | Incidence of Endometrial Hyperplasia (12 months) |
| Placebo | 0% |
| BZA 20 mg / CE 0.45 mg | <1% |
| BZA 20 mg / CE 0.625 mg | <1% |
| CE 0.45 mg / MPA 1.5 mg | 0% |
| (Data from the SMART-5 trial) |
Vasomotor Symptoms
The conjugated estrogens component of the combination effectively alleviates moderate to severe vasomotor symptoms.
| Treatment Group | Mean Reduction in Number of Hot Flushes (Week 12) |
| Placebo | -5.4 |
| BZA 20 mg / CE 0.45 mg | -8.5 |
| BZA 20 mg / CE 0.625 mg | -9.6 |
| (Data from a pooled analysis of SMART trials) |
At week 12, a 75% reduction in the number of moderate and severe hot flushes was achieved by 61% of women taking BZA 0.45 mg/CE 20 mg and 73% with BZA 0.625 mg/CE 20 mg, compared to 27% with placebo (P < .001).
Lipid Profile
The BZA/CE combination has also shown generally favorable effects on the lipid profile in postmenopausal women.
| Treatment Group | Mean % Change from Baseline (12 months) | | :--- | :--- | :--- | :--- | :--- | | | Total Cholesterol | LDL-C | HDL-C | Triglycerides | | Placebo | -0.88% | -1.08% | +1.30% | +4.43% | | BZA 20 mg / CE 0.45 mg | -4.20% | -9.33% | +4.59% | +15.13% | | BZA 20 mg / CE 0.625 mg | -4.37% | -10.78% | +6.21% | +15.74% | (Data from a pooled analysis of SMART-1, -4, and -5 trials)
Experimental Protocols
The data presented above are primarily derived from the SMART (Selective estrogens, Menopause, And Response to Therapy) program, a series of phase 3, randomized, double-blind, placebo- and active-controlled multicenter studies.
SMART-5 Trial: An Exemplary Protocol
-
Objective: To evaluate the endometrial safety of BZA 20 mg combined with CE 0.45 mg or 0.625 mg and their efficacy in preventing bone loss over 12 months.
-
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled study.
-
Participants: 1,843 postmenopausal women (aged 40-65 years) with an intact uterus seeking treatment for menopausal symptoms. Inclusion criteria included being generally healthy, with at least 12 months of spontaneous amenorrhea or 6 months of spontaneous amenorrhea with follicle-stimulating hormone (FSH) levels > 40 mIU/mL.
-
Interventions: Participants received daily oral tablets of:
-
BZA 20 mg / CE 0.45 mg
-
BZA 20 mg / CE 0.625 mg
-
BZA 20 mg
-
CE 0.45 mg / medroxyprogesterone acetate (MPA) 1.5 mg (active control)
-
Placebo
-
-
Primary Endpoints:
-
Incidence of endometrial hyperplasia at 12 months.
-
Percent change from baseline in lumbar spine bone mineral density (BMD) at 12 months.
-
-
Secondary Endpoints: Included changes in total hip BMD, markers of bone turnover, and assessments of safety and tolerability.
-
Duration: Subject participation lasted approximately 14.5 months.
Experimental Workflow
Caption: Workflow of a typical SMART clinical trial.
Conclusion
The combination of this compound and Conjugated Estrogens offers a synergistic therapeutic option for postmenopausal women. The evidence from extensive clinical trials demonstrates that this TSEC effectively alleviates vasomotor symptoms and prevents bone loss while maintaining endometrial and breast safety. The unique mechanism of action, where bazedoxifene's tissue-specific estrogen receptor modulation counteracts the proliferative effects of estrogens in the uterus and breast, underscores the innovative nature of this combination therapy. This guide provides a foundational understanding for researchers and clinicians of the comparative efficacy and underlying principles of the BZA/CE combination.
References
A Preclinical Head-to-Head: Bazedoxifene Acetate vs. Fulvestrant in Endocrine-Resistant Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Endocrine therapy is the cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer. However, the development of resistance, both de novo and acquired, remains a significant clinical challenge. Fulvestrant, a selective estrogen receptor degrader (SERD), is an established second-line therapy for patients who have progressed on prior endocrine treatments. Bazedoxifene acetate, a third-generation selective estrogen receptor modulator (SERM) with SERD-like properties, has demonstrated potent anti-tumor activity in preclinical models of endocrine resistance, positioning it as a potential alternative or combination partner. This guide provides an objective comparison of bazedoxifene and fulvestrant based on available preclinical data, focusing on their efficacy in overcoming endocrine resistance.
Mechanism of Action: A Tale of Two ER Antagonists
Both fulvestrant and bazedoxifene exert their anticancer effects by targeting the estrogen receptor alpha (ERα), but with distinct nuances.
Fulvestrant is classified as a pure antiestrogen and a SERD. It binds to ERα with high affinity, leading to a conformational change that inhibits receptor dimerization and nuclear translocation.[1] This altered conformation marks the receptor for proteasomal degradation, thereby reducing the total cellular levels of ERα protein and effectively shutting down estrogen-mediated signaling pathways.[2]
Bazedoxifene , while classified as a SERM, exhibits a hybrid mechanism. It acts as a potent ER antagonist in breast cancer cells and also induces ERα degradation, a characteristic feature of SERDs.[1][3] Preclinical studies have shown that bazedoxifene can mediate levels of ERα degradation comparable to fulvestrant.[1] This dual action may contribute to its efficacy in resistant settings.
Preclinical Efficacy in Endocrine-Resistant Models
Direct comparative studies in preclinical models of endocrine-resistant breast cancer have provided valuable insights into the relative potency and efficacy of bazedoxifene and fulvestrant.
In Vitro Potency and Cell Growth Inhibition
Studies utilizing ER+ breast cancer cell lines, including those engineered to express common resistance-conferring ESR1 mutations (Y537S and D538G), have allowed for a quantitative comparison of the two drugs.
Table 1: Comparative In Vitro Activity of Bazedoxifene and Fulvestrant in MCF-7 Breast Cancer Cells
| Parameter | Cell Line | This compound | Fulvestrant | 4-Hydroxytamoxifen (Reference) | Reference |
| ERα Transcription Inhibition (IC50) | MCF-7 (WT ERα) | 0.12 nM | 0.76 nM | 0.39 nM | |
| Cell Growth Inhibition (IC50) | MCF-7 (WT ERα) | 0.24 nM | 0.31 nM | 1.19 nM | |
| Cell Growth Inhibition (IC50) | MCF-7 (Y537S ESR1 mutant) | 0.1 nM | 2.0 nM | 7.0 nM |
WT: Wild-Type
As shown in Table 1, in MCF-7 cells with wild-type ERα, bazedoxifene demonstrated greater potency in inhibiting ERα transcriptional activity compared to fulvestrant. Their ability to inhibit cell growth was comparable and in the same nanomolar range. Notably, in MCF-7 cells expressing the activating ESR1 Y537S mutation, bazedoxifene showed significantly higher potency in inhibiting cell growth compared to both fulvestrant and 4-hydroxytamoxifen.
Impact on Downstream Signaling
The antagonistic and degradative effects of bazedoxifene and fulvestrant on ERα lead to the downregulation of key target genes involved in cell cycle progression and proliferation, such as CCND1 (encoding Cyclin D1) and c-myc.
Table 2: Effect on ERα Target Gene Expression in MCF-7 Cells
| Target Gene | Treatment (10-6 M) | Outcome vs. Estrogen-Stimulated Control | Reference |
| Cyclin D1 (mRNA) | Bazedoxifene | Decreased | |
| Fulvestrant | Decreased | ||
| c-myc (mRNA) | Bazedoxifene | Significantly Decreased | |
| Fulvestrant | Decreased |
In hormone-independent MCF-7:5C cells, which overexpress cyclin D1, both bazedoxifene and fulvestrant induced a G1 cell cycle blockade. However, bazedoxifene was shown to directly down-regulate the constitutively overexpressed cyclin D1, whereas fulvestrant's primary effect was on cyclin A suppression.
Experimental Protocols
The following protocols are summarized from key comparative preclinical studies.
Cell Culture and Proliferation Assays
-
Cell Lines: MCF-7 (ER+ human breast adenocarcinoma cell line) and its derivatives, including those with doxycycline-inducible expression of wild-type or mutant ESR1.
-
Culture Conditions: Cells are typically maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin. For experiments, cells are often grown in phenol red-free medium with charcoal-stripped FBS to remove exogenous steroids.
-
Proliferation Assay: Cells are seeded in 24- or 96-well plates. After allowing for attachment, they are treated with a range of concentrations of bazedoxifene, fulvestrant, or control compounds. Cell viability is assessed after a defined period (e.g., 5-7 days) using assays such as the sulforhodamine B (SRB) colorimetric assay or crystal violet staining. IC50 values are calculated from the dose-response curves.
ERα Degradation (Western Blot)
-
Treatment: MCF-7 cells are treated with specified concentrations of bazedoxifene, fulvestrant, or vehicle control for various time points (e.g., 4, 8, 24 hours).
-
Lysis and Protein Quantification: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Western Blotting: Equal amounts of protein (e.g., 20-100 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody against ERα (e.g., F10, sc-8002). A loading control, such as β-actin, is also probed.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry is used to quantify the relative protein levels.
References
- 1. The SERM/SERD bazedoxifene disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells | eLife [elifesciences.org]
- 2. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]
- 3. The SERM/SERD bazedoxifene disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
validating Bazedoxifene Acetate's antagonist activity in uterine tissue
A comprehensive guide for researchers and drug development professionals on the uterine antagonist activity of Bazedoxifene Acetate, with comparative data and detailed experimental protocols.
This compound, a third-generation selective estrogen receptor modulator (SERM), has demonstrated significant antagonist activity in uterine tissue, positioning it as a promising therapeutic agent where estrogenic stimulation of the endometrium is a concern.[1][2][3] This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data from preclinical and clinical studies.
Comparative Analysis of Uterine Effects
This compound has been extensively studied for its effects on the uterus, particularly in postmenopausal models, both alone and in combination with conjugated estrogens (CE). The data consistently indicates its antagonistic properties, preventing the proliferative effects of estrogen on the endometrium.
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies, comparing the effects of this compound with placebo, estrogen therapy, and other SERMs on uterine parameters.
Table 1: Effects on Endometrial Thickness in Postmenopausal Women
| Treatment Group | Duration | Mean Change from Baseline in Endometrial Thickness (mm) | Incidence of Endometrial Hyperplasia | Reference |
| Placebo | 6 months | No significant change | 0% | [4] |
| Bazedoxifene (20 mg/day) | 24 months | +0.1 | 0% | [5] |
| Bazedoxifene (30 mg/day) | 6 months | Significantly smaller than placebo | 0% | |
| Bazedoxifene (40 mg/day) | 6 months | Significantly smaller than placebo | 0% | |
| Raloxifene (60 mg/day) | 24 months | +0.3 | Not specified, but linked to more hyperplasia than Bazedoxifene | |
| Conjugated Estrogens (0.625 mg) + Medroxyprogesterone Acetate (2.5 mg) | 6 months | Not specified | 0% |
Table 2: Uterine Effects in Ovariectomized Cynomolgus Monkeys
| Treatment Group | Duration | Uterine Weight (g) | Endometrial Thickness (mm) | Endometrial Epithelial Area (mm²) | Ki67 Expression (% positive cells) | Reference |
| Control | 20 months | ~2.5 | ~0.2 | ~0.05 | ~1 | |
| Bazedoxifene (20 mg/day) | 20 months | ~2.5 | ~0.2 | ~0.05 | ~1 | |
| Conjugated Equine Estrogens (CEE; 0.45 mg/day) | 20 months | ~7.5 | ~0.7 | ~0.1 | ~15 | |
| Bazedoxifene (20 mg/day) + CEE (0.45 mg/day) | 20 months | ~2.5 | ~0.2 | ~0.05 | ~1 |
Table 3: Comparative Uterine Wet Weight in Immature Rat Model
| Treatment Group (mg/kg) | Uterine Wet Weight Increase | Reference |
| Ethinyl Estradiol (10 µg/kg) | Significant increase | |
| Raloxifene (0.5 and 5.0) | Less than Ethinyl Estradiol | |
| Bazedoxifene (0.5 and 5.0) | Less than Ethinyl Estradiol and Raloxifene |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound's uterine antagonist activity.
Postmenopausal Women Clinical Trial Protocol
-
Study Design: A 6-month, double-blind, randomized, placebo- and active-controlled study.
-
Participants: Healthy postmenopausal women.
-
Interventions:
-
Bazedoxifene (2.5, 5.0, 10, 20, 30, and 40 mg/day)
-
Placebo
-
Active control: Conjugated estrogens (0.625 mg)/medroxyprogesterone acetate (2.5 mg)
-
-
Primary Endpoints:
-
Endometrial Thickness: Measured by transvaginal ultrasonography at baseline and 6 months.
-
Endometrial Histology: Endometrial biopsy performed at baseline and 6 months to assess for hyperplasia.
-
-
Secondary Endpoint:
-
Amenorrhea Incidence: Assessed from self-reported daily diaries.
-
Ovariectomized Cynomolgus Monkey Protocol
-
Animal Model: Ovariectomized cynomolgus monkeys (Macaca fascicularis) as a model for postmenopausal women.
-
Study Design: A 20-month, parallel-arm study.
-
Interventions:
-
No hormone treatment (control)
-
Bazedoxifene (20 mg/day)
-
Conjugated Equine Estrogens (CEE; 0.45 mg/day)
-
Bazedoxifene (20 mg/day) + CEE (0.45 mg/day)
-
-
Primary Outcome Measures:
-
Uterine Area: Measured by trans-abdominal ultrasound at baseline, 6, 12, and 20 months.
-
Uterine Weight, Endometrial Thickness, and Epithelial Area: Determined at the end of the 20-month treatment period.
-
Endometrial Epithelial Proliferation: Assessed by Ki67 immunohistochemistry.
-
Gene Expression Analysis: Expression of estrogen receptor-α (ERα)-regulated genes (TFF1 and PGR) was analyzed.
-
Immature Rat Uterine Agonist/Antagonist Assay
-
Animal Model: Immature female rats are used as a sensitive model to assess estrogenic and anti-estrogenic activity.
-
Agonist Assay:
-
Immature rats are treated with the test compound (e.g., Bazedoxifene, Raloxifene) or a vehicle control for a specified period.
-
The primary endpoint is the measurement of uterine wet weight, which increases in response to estrogenic stimulation.
-
-
Antagonist Assay:
-
Immature rats are co-administered an estrogen (e.g., ethinyl estradiol) and the test compound.
-
The ability of the test compound to inhibit the estrogen-induced increase in uterine weight is measured.
-
-
Histological Analysis: Uterine tissues are collected for histological examination to assess changes in the endometrial luminal epithelium and myometrium.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved in validating this compound's antagonist activity, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Estrogen and Bazedoxifene action in uterine cells.
Caption: Workflow for the rat uterine antagonist assay.
Conclusion
The evidence strongly supports the classification of this compound as a potent antagonist in uterine tissue. In both preclinical and clinical settings, it effectively counteracts the proliferative effects of estrogens on the endometrium, as demonstrated by the lack of increase in endometrial thickness and the absence of endometrial hyperplasia. When compared to other SERMs like raloxifene, Bazedoxifene appears to have a more favorable profile in terms of uterine safety. This uterine-specific antagonist activity, combined with its estrogen agonist effects in other tissues like bone, underscores its value as a component of hormone therapy for postmenopausal women, offering a unique tissue-selective profile. Further research can continue to explore its long-term effects and comparative efficacy against a broader range of therapeutic alternatives.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The endometrial profile of this compound alone and in combination with conjugated equine estrogens in a primate model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Endometrial effects of this compound, a novel selective estrogen receptor modulator, in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bazedoxifene May Not Harm the Endometrium | MDedge [mdedge.com]
A Comparative Analysis of the Side Effect Profiles of Different Selective Estrogen Receptor Modulators (SERMs)
A comprehensive guide for researchers, scientists, and drug development professionals on the nuanced safety profiles of key SERMs, supported by clinical trial data and mechanistic insights.
Selective Estrogen Receptor Modulators (SERMs) represent a class of therapeutic agents with a unique ability to exert tissue-specific estrogenic or anti-estrogenic effects. This duality allows for their application in a range of conditions, from hormone receptor-positive breast cancer to osteoporosis. However, their clinical utility is intrinsically linked to their side effect profiles, which can vary significantly between different agents. This guide provides a detailed comparative analysis of the adverse effects associated with five prominent SERMs: tamoxifen, raloxifene, toremifene, bazedoxifene, and ospemifene.
Comparative Analysis of Adverse Events
The following table summarizes the incidence of key adverse events reported in major clinical trials for the respective SERMs. This quantitative data allows for a direct comparison of their safety profiles.
| Adverse Event | Tamoxifen | Raloxifene | Toremifene | Bazedoxifene | Ospemifene | Placebo |
| Hot Flashes | 78%[1] | 6.6% - 24.3% | More frequent than tamoxifen (p=0.049)[2] | Higher than placebo[3][4] | 6.3% - 8.5%[5] | 2.6% - 3.3% |
| Venous Thromboembolism (VTE) | Increased risk | Increased risk (RR 3.1) | - | Higher than placebo | 0.2% (DVT) | 0.1% (DVT) |
| Endometrial Cancer | Increased risk (RR 2.54) | No increased risk (RR 0.8) | - | Neutral effect | No reported cases in trials up to 52 weeks | - |
| Endometrial Hyperplasia | Increased risk | No increased risk | - | Neutral effect | 1 case of simple hyperplasia without atypia | - |
| Vaginal Bleeding/Discharge | 55% (discharge) | Less than tamoxifen | Less than tamoxifen | - | 3.8% - 5.0% (discharge) | 0.3% - 0.4% (discharge) |
| Musculoskeletal Events | - | Leg cramps (higher than placebo) | - | Leg cramps (higher than placebo) | 3.2% - 4.4% (muscle spasms) | 0.1% - 0.9% (muscle spasms) |
| Cataracts | 14% increase | Lower risk than tamoxifen | - | - | - | - |
| Uterine Polyps | Increased risk | More common than placebo (p=0.028) | - | - | - | - |
| Ovarian Cysts | Up to 50% in premenopausal women | - | 42.6% (1-year incidence) | - | - | - |
| Fatty Liver | Increased risk | - | 31.9% | - | - | - |
Experimental Protocols of Key Clinical Trials
Understanding the methodologies of the clinical trials that generated these safety data is crucial for a comprehensive evaluation. Below are summaries of the experimental protocols for several pivotal studies.
The Study of Tamoxifen and Raloxifene (STAR) Trial (NCT00003906)
-
Objective: To compare the effects of tamoxifen and raloxifene on the risk of developing invasive breast cancer in postmenopausal women at increased risk.
-
Study Design: A two-arm, randomized, double-blinded trial.
-
Participants: 19,747 postmenopausal women with an increased five-year predicted breast cancer risk of at least 1.66%. The mean age of participants was 58.5 years.
-
Intervention: Participants were randomized to receive either 20 mg/day of tamoxifen or 60 mg/day of raloxifene for five years.
-
Adverse Event Monitoring: The protocol included a defined monitoring plan for the final analysis of adverse events. Data on thromboembolic events, cataracts, and uterine malignancies were collected and compared between the two groups.
The Multiple Outcomes of Raloxifene Evaluation (MORE) Trial (NCT00104833)
-
Objective: To determine the effect of raloxifene on bone mineral density and the incidence of vertebral fractures in postmenopausal women with osteoporosis. A secondary endpoint was the incidence of breast cancer.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 7,705 postmenopausal women (mean age 66.5 years) with osteoporosis.
-
Intervention: Participants were randomized to receive placebo, 60 mg/day of raloxifene, or 120 mg/day of raloxifene.
-
Adverse Event Monitoring: Safety assessments included monitoring for venous thromboembolic events and endometrial cancer. Transvaginal ultrasonography was used to assess endometrial thickness in a subset of participants.
Bazedoxifene Phase 3 Osteoporosis Trial (NCT00205777)
-
Objective: To evaluate the safety and efficacy of bazedoxifene for the prevention and treatment of postmenopausal osteoporosis.
-
Study Design: A 3-year, randomized, double-blind, placebo- and active-controlled phase 3 study.
-
Participants: 7,492 healthy postmenopausal women with osteoporosis (mean age 66.4 years).
-
Intervention: Participants were randomized to receive daily doses of bazedoxifene (20 mg or 40 mg), raloxifene (60 mg), or placebo.
-
Adverse Event Monitoring: Safety and tolerability were assessed through adverse event reporting, as well as routine physical, gynecologic, and breast examinations.
Ospemifene Phase 2 and 3 Trials for Vulvovaginal Atrophy
-
Objective: To evaluate the safety and efficacy of ospemifene for the treatment of moderate-to-severe dyspareunia and vaginal dryness due to postmenopausal vulvovaginal atrophy.
-
Study Design: Pooled analysis of data from six phase 2 and 3 randomized, double-blind, placebo-controlled studies.
-
Participants: Postmenopausal women (aged 40-80 years) with vulvovaginal atrophy.
-
Intervention: The majority of women received the FDA-approved dose of 60 mg/day of ospemifene or placebo. The duration of treatment ranged from 6 to 52 weeks.
-
Adverse Event Monitoring: Safety was assessed by monitoring treatment-emergent adverse events (TEAEs), with a focus on the breast, cardiovascular system, and bone. Endometrial biopsies were also performed.
Mechanistic Insights into SERM Side Effects: Signaling Pathways
The tissue-specific effects of SERMs are determined by their unique interactions with estrogen receptors (ERα and ERβ), the differential expression of these receptors in various tissues, and the recruitment of distinct co-activator and co-repressor proteins.
General SERM Mechanism of Action
The binding of a SERM to an estrogen receptor induces a specific conformational change in the receptor's ligand-binding domain. This altered conformation dictates which co-regulator proteins can bind to the receptor complex, ultimately determining whether the SERM will act as an agonist or an antagonist in a particular tissue.
General mechanism of SERM action in a target cell.
Tissue-Specific Agonist vs. Antagonist Effects
The differential expression of co-activators and co-repressors in various tissues is a key determinant of a SERM's tissue-specific profile. For example, in uterine tissue, the high expression of co-activators like SRC-1 can lead to the agonistic (estrogen-like) effects of tamoxifen, while in breast tissue, the recruitment of co-repressors results in its antagonistic (anti-estrogenic) action.
Tissue-specific agonist/antagonist effects of SERMs.
Experimental Workflow for Adverse Event Reporting in Clinical Trials
The systematic collection and evaluation of adverse events are fundamental to ensuring patient safety and accurately characterizing a drug's side effect profile.
Workflow for adverse event reporting in clinical trials.
References
- 1. research.refined.site [research.refined.site]
- 2. A tissue-specific role of membrane-initiated ERα signaling for the effects of SERMs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety of bazedoxifene in a randomized, double-blind, placebo- and active-controlled Phase 3 study of postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Bazedoxifene and Other Selective Estrogen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of bazedoxifene with other prominent selective estrogen receptor modulators (SERMs), focusing on their performance in preclinical and clinical models. The data presented herein is curated from a range of studies to offer a comprehensive overview for researchers in drug development and related scientific fields.
Mechanism of Action: A Balancing Act
Selective estrogen receptor modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist activity.[1] Their unique mode of action allows them to mimic the beneficial effects of estrogen in some tissues, such as bone, while blocking its potentially detrimental effects in others, like the breast and uterus.[1] This tissue selectivity is crucial for their therapeutic applications, which include the management of postmenopausal osteoporosis and the prevention of estrogen receptor-positive breast cancer.[1] Bazedoxifene, a third-generation SERM, is distinguished by its favorable profile of potent estrogen receptor antagonism in the uterus and breast.[2][3]
The differential activity of SERMs is governed by several factors, including the specific conformation they induce in the estrogen receptor upon binding, the ratio of ERα to ERβ in a given tissue, and the local milieu of co-activator and co-repressor proteins that modulate gene transcription.
Comparative Efficacy in Preclinical Models
Preclinical studies, primarily in ovariectomized rodent models, are instrumental in elucidating the tissue-specific effects of SERMs. These models mimic the hormonal milieu of postmenopausal women, providing a valuable platform for comparative analysis.
Effects on Bone Mineral Density
Bazedoxifene has demonstrated potent effects in preserving bone mass in animal models. In ovariectomized rats, a daily dose of 0.3 mg/kg of bazedoxifene for six weeks was comparable to 3.0 mg/kg/day of raloxifene in its effects on bone mineral density (BMD), histomorphometry, and total cholesterol.
| Compound | Dose | Animal Model | Duration | Outcome on Bone Mineral Density |
| Bazedoxifene | 0.3 mg/kg/day | Ovariectomized Rats | 6 weeks | Comparable to Raloxifene at 3.0 mg/kg/day |
| Raloxifene | 3.0 mg/kg/day | Ovariectomized Rats | 6 weeks | Standard for comparison |
| Lasofoxifene | 0.06, 0.15, 0.3 mg/kg/day | Ovariectomized Rats | 52 weeks | Significant prevention of ovariectomy-induced BMD reduction |
Uterine and Mammary Gland Stimulation
A critical differentiator among SERMs is their effect on uterine and mammary tissues. An ideal SERM would exert an antagonistic effect in these tissues to avoid an increased risk of hyperplasia or cancer.
In a study utilizing ovariectomized mice, the uterine wet weight was measured after seven days of treatment. Bazedoxifene demonstrated the least uterotrophic effect compared to raloxifene and lasofoxifene.
| Compound | Dose (mg/kg/day) | Animal Model | Change in Uterine Wet Weight vs. Vehicle Control |
| Bazedoxifene | 3.0 | Ovariectomized Mice | +44% |
| Raloxifene | 3.0 | Ovariectomized Mice | +79% |
| Lasofoxifene | 3.0 | Ovariectomized Mice | +217% |
These findings underscore the potent uterine antagonist activity of bazedoxifene. In preclinical studies, bazedoxifene was more effective than raloxifene and lasofoxifene in inhibiting the proliferative effects of conjugated estrogens on both uterine and mammary gland tissue.
Clinical Trial Data in Postmenopausal Women
The efficacy of bazedoxifene has been further substantiated in large-scale clinical trials involving postmenopausal women.
Bone Mineral Density and Fracture Risk
In a pivotal Phase III study, bazedoxifene was compared with raloxifene and a placebo over a three-year period in postmenopausal women with osteoporosis.
| Treatment Group | N | Mean % Change in Lumbar Spine BMD at 3 years | Relative Risk Reduction for New Vertebral Fractures vs. Placebo |
| Bazedoxifene 20 mg | 1,886 | +2.21% | 42% |
| Bazedoxifene 40 mg | 1,886 | +2.38% | 37% |
| Raloxifene 60 mg | 1,884 | Not reported in direct comparison | 42% |
| Placebo | 1,873 | +0.88% | - |
Bazedoxifene at 20 mg and 40 mg, as well as raloxifene 60 mg, significantly reduced the risk of new vertebral fractures compared to placebo. While the incidence of nonvertebral fractures was not significantly different from placebo for any group in the overall population, a post-hoc analysis of a subgroup at higher fracture risk revealed a significant reduction with bazedoxifene.
Effects on Bone Turnover Markers
Bazedoxifene has been shown to reduce bone turnover markers to premenopausal levels.
| Treatment Group (at 12 months) | % Reduction in Serum Osteocalcin | % Reduction in Serum C-telopeptide |
| Bazedoxifene 20 mg | 37% | 46% |
| Bazedoxifene 40 mg | 39% | 49% |
| Raloxifene 60 mg | 41% | 55% |
| Placebo | 21% | 27% |
Experimental Protocols
The following section outlines a representative experimental protocol for the in vivo comparison of SERMs in an ovariectomized rat model, synthesized from common methodologies reported in the literature.
Ovariectomized Rat Model of Postmenopausal Osteoporosis
1. Animal Model:
-
Species and Strain: Female Sprague-Dawley or Wistar rats are commonly used.
-
Age: Animals are typically 6 months of age at the time of surgery to ensure skeletal maturity and to avoid confounding effects of growth.
-
Housing: Rats are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to a standard rodent chow and water.
2. Ovariectomy (OVX) Procedure:
-
Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
A dorsal midline or bilateral flank incision is made.
-
The ovaries are located, and the ovarian arteries and veins are ligated. The ovaries are then excised.
-
The muscle and skin layers are sutured. Sham-operated animals undergo the same procedure without the removal of the ovaries.
-
Post-operative analgesics are administered to minimize pain.
-
A recovery period of 2-4 weeks is allowed for the depletion of endogenous estrogen and the establishment of bone loss.
3. Dosing and Administration:
-
Drug Preparation: Bazedoxifene, raloxifene, and other SERMs are typically suspended in a vehicle such as 0.5% carboxymethylcellulose or corn oil.
-
Administration: The compounds are administered daily via oral gavage for a predetermined period, often ranging from 6 weeks to 6 months.
4. Efficacy Endpoints:
-
Bone Mineral Density (BMD): BMD of the lumbar spine and femur is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).
-
Uterine Wet Weight: At the end of the study, animals are euthanized, and the uteri are excised, trimmed of fat, and weighed to assess uterotrophic effects.
-
Bone Turnover Markers: Blood samples are collected to measure serum levels of bone formation markers (e.g., osteocalcin) and bone resorption markers (e.g., C-telopeptide) using ELISA kits.
-
Histomorphometry: Tibiae or vertebrae may be collected, fixed, and embedded for histological analysis of bone microarchitecture.
5. Statistical Analysis:
-
Data are typically analyzed using analysis of variance (ANOVA) followed by post-hoc tests to compare between treatment groups. A p-value of <0.05 is generally considered statistically significant.
Conclusion
In vivo comparative studies demonstrate that bazedoxifene is a potent SERM with a distinct profile. It exhibits strong estrogenic agonist activity in bone, effectively preventing bone loss and reducing fracture risk, comparable to raloxifene. Critically, bazedoxifene shows minimal to no estrogenic agonist activity in the uterus, and in some models, it displays a more potent antagonist effect than other SERMs like raloxifene and lasofoxifene. This tissue-selective profile makes bazedoxifene a valuable agent for conditions associated with postmenopausal estrogen deficiency, offering skeletal benefits while minimizing the risk of uterine and breast stimulation. Further research will continue to delineate the nuanced differences between bazedoxifene and other SERMs, aiding in the development of next-generation therapies with even greater tissue specificity and improved safety profiles.
References
- 1. Development of conjugated estrogens/bazedoxifene, the first tissue selective estrogen complex (TSEC) for management of menopausal hot flashes and postmenopausal bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Innovative Method to Classify SERMs Based on the Dynamics of Estrogen Receptor Transcriptional Activity in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
Bazedoxifene's Anti-Proliferative Edge: A Comparative Guide for Researchers
For Immediate Release
A comprehensive analysis of the anti-proliferative effects of Bazedoxifene (BZA) in comparison to other Selective Estrogen Receptor Modulators (SERMs) reveals its distinct mechanisms of action and potent efficacy, particularly in hormone-independent and resistant breast cancer models. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of Bazedoxifene against prominent SERMs like Tamoxifen and Raloxifene, supported by experimental data, detailed protocols, and visual representations of key signaling pathways.
Executive Summary
Bazedoxifene, a third-generation SERM, demonstrates a superior anti-proliferative profile in certain breast cancer contexts compared to older generation SERMs. Its unique ability to act as a Selective Estrogen Receptor Degrader (SERD) and an inhibitor of the STAT3 signaling pathway sets it apart. This dual mechanism contributes to its effectiveness in inhibiting the growth of both hormone-dependent and, notably, hormone-independent breast cancer cells.
Comparative Anti-Proliferative Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Bazedoxifene, 4-hydroxytamoxifen (the active metabolite of Tamoxifen), and Raloxifene in various breast cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of SERMs in ER-Positive Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Treatment Duration | Reference |
| Bazedoxifene | MCF-7 | 0.24 | Not Specified | [1][2] |
| 4-Hydroxytamoxifen | MCF-7 | 1.19 | Not Specified | [1][2] |
| Fulvestrant (SERD) | MCF-7 | 0.31 | Not Specified | [1] |
| Bazedoxifene | MCF-7 (Y537S mutant) | 0.1 | Not Specified | |
| 4-Hydroxytamoxifen | MCF-7 (Y537S mutant) | 7.0 | Not Specified | |
| Fulvestrant (SERD) | MCF-7 (Y537S mutant) | 2.0 | Not Specified | |
| 4-Hydroxytamoxifen | T47D | 4200 | 96 hours | |
| Raloxifene | MCF-7 | 13700 | Not Specified | |
| Tamoxifen | MCF-7 | 20500 | Not Specified |
Table 2: IC50 Values of SERMs in Tamoxifen-Resistant and ER-Negative Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |
| Bazedoxifene | SUM149PT (TNBC) | 8.038 | 72 | |
| 4-Hydroxytamoxifen | SUM149PT (TNBC) | 6.095 | 72 | |
| Bazedoxifene | MDA-MB-231 (TNBC) | 7.988 | 72 | |
| 4-Hydroxytamoxifen | MDA-MB-231 (TNBC) | 7.080 | 72 | |
| Raloxifene | TAM-R (Tamoxifen-Resistant) | 15.7 | Not Specified | |
| Tamoxifen | TAM-R (Tamoxifen-Resistant) | 27.0 | Not Specified |
Key Mechanistic Differences
Bazedoxifene's anti-proliferative effects are mediated through two primary signaling pathways:
-
Estrogen Receptor α (ERα) Degradation: Unlike traditional SERMs such as Tamoxifen and Raloxifene which primarily act as competitive antagonists of the estrogen receptor, Bazedoxifene also induces the degradation of the ERα protein. This dual SERM/SERD activity leads to a more profound and sustained blockade of estrogen-dependent signaling. This is particularly relevant in the context of acquired resistance where mutations in the ERα gene can render traditional SERMs less effective.
-
Inhibition of STAT3 Signaling: Bazedoxifene has been shown to inhibit the IL-6/GP130/STAT3 signaling pathway. This pathway is often aberrantly activated in cancer cells and plays a crucial role in cell proliferation, survival, and metastasis. By inhibiting STAT3 phosphorylation, Bazedoxifene can suppress the expression of downstream target genes involved in these processes. This mechanism contributes to its activity in both ER-positive and some ER-negative breast cancers.
Signaling Pathways and Experimental Workflows
To visually represent these complex biological processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: ERα Degradation by Different SERMs.
Caption: Bazedoxifene's Inhibition of the STAT3 Signaling Pathway.
Caption: Experimental Workflow for Cell Proliferation (MTT) Assay.
Experimental Protocols
Cell Proliferation (MTT) Assay
This assay is used to assess the cytotoxic and anti-proliferative effects of SERMs on cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231, SUM149PT)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Bazedoxifene, 4-hydroxytamoxifen, Raloxifene
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of each SERM. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired period (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Aspirate the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Western Blot for ERα Degradation
This technique is used to quantify the levels of ERα protein following treatment with SERMs.
Materials:
-
Breast cancer cell lines
-
6-well plates
-
Bazedoxifene, Fulvestrant, 4-hydroxytamoxifen, Raloxifene
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-ERα, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with the respective SERMs at specified concentrations and for various time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against ERα overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the ERα signal to a loading control (β-actin or GAPDH) to determine the extent of ERα degradation.
Conclusion
Bazedoxifene exhibits a distinct and potent anti-proliferative profile compared to earlier generation SERMs. Its dual action as a SERM/SERD and an inhibitor of the STAT3 signaling pathway provides a strong rationale for its further investigation as a therapeutic agent in both hormone-dependent and -independent breast cancers. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in the field of oncology and drug development.
References
Bazedoxifene Acetate Demonstrates Superior Efficacy in Endocrine-Resistant Breast Cancer Models
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of Bazedoxifene Acetate's effectiveness in breast cancer models that have developed resistance to other Selective Estrogen Receptor Modulators (SERMs). Compiled data highlights Bazedoxifene's potential as a valuable therapeutic option for advanced, endocrine-resistant breast cancer.
Bazedoxifene, a third-generation SERM, has shown significant antitumor activity in preclinical models of tamoxifen- and aromatase inhibitor-resistant breast cancer.[1][2] Unlike some other SERMs, Bazedoxifene can function as a pure estrogen receptor (ERα) antagonist and induce the degradation of the ERα protein, a key target in hormone-sensitive breast cancer.[1][3][4] This dual mechanism of action may contribute to its ability to overcome resistance mechanisms that limit the effectiveness of other endocrine therapies.
Comparative Efficacy in SERM-Resistant Cell Lines
In vitro studies have demonstrated Bazedoxifene's potent inhibitory effects on the growth of hormone-independent breast cancer cell lines. Notably, in MCF-7:5C cells, a model of acquired hormone independence, only Bazedoxifene and the selective estrogen receptor degrader (SERD) Fulvestrant were able to inhibit cell growth, while other SERMs were ineffective.
| Cell Line | Drug | IC50 (M) | Notes |
| MCF-7 (WT ERα) | Bazedoxifene (BZA) | 2.4 x 10⁻¹⁰ | More potent than 4-OHT and in the same range as FULV. |
| 4-Hydroxytamoxifen (4-OHT) | 1.19 x 10⁻⁹ | ||
| Fulvestrant (FULV) | 3.1 x 10⁻¹⁰ | ||
| MCF-7:5C (Hormone-Independent) | Bazedoxifene (BZA) | Growth Inhibition | Induced G1 blockade and down-regulated cyclin D1. |
| Fulvestrant (FULV) | Growth Inhibition | Induced G1 blockade and suppressed cyclin A. | |
| Other SERMs | No Growth Inhibition |
Overcoming Resistance in In Vivo Models
The anti-tumor activity of Bazedoxifene has also been confirmed in animal models of tamoxifen-resistant breast cancer. In xenograft models, Bazedoxifene effectively inhibited the growth of both tamoxifen-sensitive and tamoxifen-resistant tumors. Furthermore, it was shown to inhibit the tamoxifen-stimulated growth of these resistant tumors, highlighting its potential as a subsequent treatment option after tamoxifen failure.
Mechanism of Action in Resistant Models
Acquired resistance to endocrine therapies is often associated with mutations in the estrogen receptor alpha gene (ESR1). Bazedoxifene has demonstrated improved inhibitory potency against common ESR1 mutants, such as Y537S and D538G, compared to tamoxifen. This suggests that Bazedoxifene can effectively target the mutated estrogen receptors that drive resistance.
The unique mechanism of Bazedoxifene involves inducing a conformational change in the ERα that leads to its degradation via the proteasome pathway. This action as a SERM/SERD hybrid distinguishes it from other SERMs and contributes to its efficacy in resistant settings. By degrading the receptor, Bazedoxifene removes the primary driver of tumor growth in ER-positive breast cancer, potentially reducing the likelihood of developing further resistance.
Experimental Protocols
Cell Proliferation Assays
Hormone-dependent (MCF-7, T47D) and hormone-independent (MCF-7:5C, MCF-7:2A) breast cancer cells were cultured in their respective media. For proliferation experiments, cells were seeded in 24-well plates and treated with various concentrations of SERMs. Cell growth was monitored over a period of 6-8 days by counting the cells using a Coulter counter.
Western Blot Analysis
To assess protein expression levels, cells were treated with the indicated compounds for a specified duration. Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to nitrocellulose membranes, and probed with specific primary antibodies against ERα, cyclin D1, and other relevant proteins.
Animal Xenograft Studies
Tamoxifen-sensitive or -resistant tumors were established in ovariectomized female nude mice. Once tumors reached a palpable size, mice were randomized to receive treatment with vehicle, tamoxifen, or bazedoxifene. Tumor volume was measured regularly to assess treatment efficacy.
Conclusion
The available preclinical data strongly support the efficacy of this compound in overcoming resistance to other SERMs in breast cancer models. Its distinct mechanism of action, combining ERα antagonism with degradation, positions it as a promising therapeutic agent for patients with advanced, endocrine-resistant disease. Further clinical investigation is warranted to translate these preclinical findings into patient benefits.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Bazedoxifene exhibits antiestrogenic activity in animal models of tamoxifen resistant breast cancer; implications for treatment of advanced disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Selective Estrogen Receptor Modulator Bazedoxifene Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bazedoxifene appears to stop growth of breast cancer cells, including those in treatment-resistant tumors - Medical Update Online [medicalupdateonline.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Bazedoxifene Acetate
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Bazedoxifene Acetate, a selective estrogen receptor modulator (SERM). Adherence to these guidelines is critical to protect both personnel and the environment from potential harm.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection.[1][2][3] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes.[1][2] In case of accidental contact, rinse the skin or eyes cautiously with water for several minutes.
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to adhere strictly to local, state, and federal regulations. The following steps provide a general framework for its proper disposal:
-
Consult Institutional and Regulatory Guidelines: Before disposal, review your institution's specific safety protocols and the regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) in the United States. State regulations may be more stringent than federal laws.
-
Waste Characterization: Determine if the this compound waste is considered hazardous. While the provided Safety Data Sheets (SDS) do not classify it as a hazardous waste under SARA 311/312, its nature as a potent pharmaceutical compound necessitates careful handling. One SDS notes that it is very toxic to aquatic life with long-lasting effects.
-
Small Spills and Residue Management: For minor spills, absorb the material with a non-combustible, absorbent material like diatomite or universal binders. Decontaminate the affected surfaces by scrubbing with alcohol. Collect all contaminated materials in a suitable, closed container for disposal.
-
Bulk Disposal: For larger quantities of this compound, the recommended method is incineration. One specific recommendation is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and exhaust air. This should be performed by a licensed hazardous waste disposal facility.
-
Container Disposal: Ensure that empty containers are thoroughly rinsed and that the rinsate is collected and disposed of as hazardous waste. Dispose of the cleaned containers in accordance with local regulations.
-
Avoid Improper Disposal: It is critical to prevent this compound from entering drains, sewers, or waterways. Improper disposal can lead to environmental contamination and harm to aquatic life. The EPA's Subpart P rule for healthcare facilities explicitly prohibits the flushing of hazardous waste pharmaceuticals.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Storage Temperature | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended long-term storage at -20°C and short-term at 2-8°C. | |
| Personal Protective Equipment | Wear protective gloves, protective clothing, eye protection, and face protection. | |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| First Aid: Skin Contact | Wash with plenty of soap and water. | |
| Spill Containment | Absorb solutions with finely-powdered liquid-binding material (diatomite, universal binders). |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Bazedoxifene Acetate
For Immediate Implementation: This document provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Bazedoxifene Acetate. Adherence to these guidelines is critical to ensure personnel safety and prevent contamination.
This compound is a potent selective estrogen receptor modulator (SERM) that requires stringent handling procedures to minimize exposure risks. The primary hazards associated with this compound include being harmful if swallowed, causing skin and eye irritation, and potential for reproductive toxicity.[1] While a specific public Occupational Exposure Limit (OEL) for this compound is not widely available, a product containing it has a Pfizer OEL of 1µg/m³ over an 8-hour time-weighted average, indicating high potency and the need for rigorous containment strategies.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required equipment.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or a Reusable Half or Full-Facepiece Respirator | A PAPR is recommended for operations with a high risk of aerosolization. For lower-risk activities, a half or full-facepiece respirator with P100/FFP3 particulate filters should be used. Fit-testing is mandatory. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair must be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Impervious disposable coveralls, such as those made from Tyvek®, are required to protect against chemical splashes and dust. |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing and under the coveralls. | |
| Eye Protection | Chemical Splash Goggles and Face Shield | Chemical splash goggles that provide a complete seal around the eyes are required. A face shield must be worn over the goggles for added protection. |
| Foot Protection | Disposable Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting. |
Operational Plan: From Preparation to Disposal
A systematic workflow is crucial for the safe handling of this compound. All handling of the powdered compound must occur within a designated and restricted area, such as a certified chemical fume hood, glove box, or an isolator to ensure containment.
Preparation
-
Designated Area: Cordon off and clearly label the designated handling area.
-
Decontamination Supplies: Ensure a validated cleaning agent is readily available.
-
Waste Containment: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp waste.
Handling
-
PPE Donning: Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.
-
Weighing and Aliquoting: Utilize a closed system for weighing and transferring the compound whenever possible. Handle powders gently to minimize dust generation.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.
Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment using a validated cleaning agent.
-
PPE Doffing: Remove PPE in the designated doffing area in a manner that avoids self-contamination.
-
Personal Hygiene: Immediately after removing all PPE, wash hands and any potentially exposed skin thoroughly with soap and water.
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.
-
Solid Waste: Contaminated PPE (gloves, coveralls, shoe covers), absorbent pads, and weighing papers should be placed in a dedicated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed container for hazardous liquid waste. Do not dispose of down the drain.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Disposal Method: All hazardous waste must be disposed of through a licensed hazardous waste management company, typically via incineration.[1]
Visualizing Safety Protocols
To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams have been created.
Caption: Experimental Workflow for Safe Handling of this compound.
Caption: Logical Relationship of Control Measures for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
